Product packaging for 2-Fluoro-3-isopropoxybenzoic acid(Cat. No.:CAS No. 1346608-65-8)

2-Fluoro-3-isopropoxybenzoic acid

Cat. No.: B3027593
CAS No.: 1346608-65-8
M. Wt: 198.19
InChI Key: ADISUGFAMDFUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-3-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B3027593 2-Fluoro-3-isopropoxybenzoic acid CAS No. 1346608-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADISUGFAMDFUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281137
Record name 2-Fluoro-3-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346608-65-8
Record name 2-Fluoro-3-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346608-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-3-nitrobenzoic acid, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, and its significant role as a key intermediate in the synthesis of targeted therapeutics.

In the landscape of pharmaceutical development, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] 2-Fluoro-3-nitrobenzoic acid (CAS No. 317-46-4) stands out as a pivotal intermediate, primarily due to the strategic placement of its fluoro and nitro functional groups.[3] This specific arrangement provides the necessary electronic and geometric properties for its application in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Notably, it is a cornerstone in the production of Dabrafenib, a life-saving medication for patients with BRAF-mutant cancers.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 2-Fluoro-3-nitrobenzoic acid is fundamental for its effective application in synthesis.

PropertyValue
CAS Number 317-46-4
Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
Boiling Point 404.6°C
Density 1.52 g/cm³
Flash Point 198.5°C
Refractive Index 1.588

Data sourced from[4][5].

The thermal stability, as indicated by its high boiling and flash points, is a crucial attribute for its utility in various industrial chemical reactions.[4]

Synthesis Methodology: A Strategic Approach

The synthesis of 2-Fluoro-3-nitrobenzoic acid requires a carefully designed route to ensure high purity and yield, which are critical for its use in pharmaceutical manufacturing.[4] A novel and efficient synthesis pathway starts from o-methylphenol and proceeds through several key steps.[6]

Experimental Protocol: Synthesis of 2-Fluoro-3-nitrobenzoic Acid

This protocol outlines a synthetic route to 2-Fluoro-3-nitrobenzoic acid.[6]

Step 1: Nitration of o-Methylphenol

  • Objective: To selectively introduce a nitro group to generate the key intermediate, 2-methyl-6-nitrophenol.

  • Procedure: o-Methylphenol is subjected to a nitration reaction. The specific nitrating agent and reaction conditions are chosen to favor the desired regioselectivity.

Step 2: Hydroxyl Chlorination

  • Objective: To convert the hydroxyl group of 2-methyl-6-nitrophenol to a chlorine atom, yielding 2-chloro-3-nitrotoluene.

  • Procedure: The phenolic hydroxyl group is replaced with chlorine, typically using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Step 3: Fluorination

  • Objective: To substitute the chlorine atom with fluorine to produce 2-fluoro-3-nitrotoluene.

  • Procedure: A nucleophilic aromatic substitution (SNAr) reaction is performed using a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity.

Step 4: Oxidation

  • Objective: To oxidize the methyl group of 2-fluoro-3-nitrotoluene to a carboxylic acid, yielding the final product, 2-fluoro-3-nitrobenzoic acid.

  • Procedure: The methyl group is oxidized using a strong oxidizing agent, such as potassium permanganate or chromic acid. The reaction is typically carried out under controlled temperature and pH to maximize the yield and purity of the final product.

Synthesis of 2-Fluoro-3-nitrobenzoic Acid o-Methylphenol o-Methylphenol 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol o-Methylphenol->2-Methyl-6-nitrophenol Nitration 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene 2-Methyl-6-nitrophenol->2-Chloro-3-nitrotoluene Hydroxyl Chlorination 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene 2-Chloro-3-nitrotoluene->2-Fluoro-3-nitrotoluene Fluorination 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrotoluene->2-Fluoro-3-nitrobenzoic acid Oxidation

Caption: Synthetic pathway for 2-Fluoro-3-nitrobenzoic acid.

Applications in Drug Discovery and Organic Synthesis

The primary application of 2-Fluoro-3-nitrobenzoic acid is as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[4]

Key Intermediate for Active Pharmaceutical Ingredients (APIs)

The unique structure of 2-Fluoro-3-nitrobenzoic acid, with its reactive fluorine atom and nitro group, makes it an ideal precursor for the synthesis of complex APIs.[4] The fluorine atom enhances the molecule's reactivity and selectivity in subsequent reactions.[4] Its high purity (≥99.0% by HPLC) is a critical requirement for its use in pharmaceutical manufacturing, ensuring it meets stringent quality standards.[4]

Role in Medicinal Chemistry Research and Development

In medicinal chemistry, the regiochemistry of 2-Fluoro-3-nitrobenzoic acid allows for diverse synthetic transformations.[3] Researchers can perform nucleophilic aromatic substitution on the fluorine atom or reduce the nitro group to an amine, opening up pathways to a wide array of bioactive molecules.[3] This versatility makes it a valuable tool in the development of novel therapeutics.[4]

Applications of 2-Fluoro-3-nitrobenzoic Acid 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzoic acid Intermediate in Organic Synthesis Intermediate in Organic Synthesis 2-Fluoro-3-nitrobenzoic acid->Intermediate in Organic Synthesis Serves as Fine Chemicals Production Fine Chemicals Production Intermediate in Organic Synthesis->Fine Chemicals Production Leads to Pharmaceutical Intermediates Pharmaceutical Intermediates Intermediate in Organic Synthesis->Pharmaceutical Intermediates Leads to Active Pharmaceutical Ingredients (APIs) Active Pharmaceutical Ingredients (APIs) Pharmaceutical Intermediates->Active Pharmaceutical Ingredients (APIs) Forms APIs APIs Drug Development Drug Development APIs->Drug Development Used in

Caption: Role of 2-Fluoro-3-nitrobenzoic acid in synthesis.

Safety and Handling

Proper handling and storage of 2-Fluoro-3-nitrobenzoic acid are essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[7]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • First Aid Measures:

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Future Outlook

The applications of 2-Fluoro-3-nitrobenzoic acid are expected to grow as research uncovers new synthetic uses.[4] Its potential role in emerging fields like continuous flow chemistry could lead to more efficient and sustainable production methods.[4] Innovations in reaction conditions, such as high-temperature or high-pressure processes, may further unlock its synthetic potential, paving the way for the discovery of novel chemical entities.[4]

References

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid.
  • Sigma-Aldrich. (2025, November 7).
  • Fisher Scientific.
  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529.
  • SynQuest Laboratories, Inc. SAFETY DATA SHEET: 4-Fluoro-3-hydroxybenzoic acid.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • Fisher Scientific.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc.
  • Fluoropharm. 317-46-4 | 2-Fluoro-3-nitrobenzoic acid.
  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applic
  • Google Patents.
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw m
  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzoic Acid.
  • SpectraBase. p-Isopropoxybenzoic acid.
  • NIST WebBook. Benzoic acid, 2-hydroxy-, propyl ester.
  • BLD Pharm. 1248479-48-2|3-Fluoro-2-isopropoxybenzoic acid.
  • BLD Pharm. 455-38-9|3-Fluorobenzoic acid.
  • Eastfine. (2025, December 23). Top 5 Manufacturers of CAS No. 317-46-4: Why 2-Fluoro-3-nitrobenzoic acid is Essential for Oncology and Beyond.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
  • PubChem. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-3-isopropoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document establishes a framework for its characterization by integrating theoretical insights, data from structurally analogous compounds, and detailed, field-proven experimental protocols. We present its chemical identity, predictable properties, and authoritative, step-by-step methodologies for the empirical determination of its melting point, aqueous solubility, and acidity (pKa). The causality behind experimental choices and the inclusion of self-validating steps within each protocol are emphasized to ensure scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules.

Introduction

This compound belongs to the family of substituted benzoic acids, a class of compounds that are pivotal building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials. The introduction of a fluorine atom and an isopropoxy group onto the benzoic acid scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability. Fluorine, in particular, is a key element in modern drug design, often introduced to enhance binding affinity, improve metabolic resistance, and modulate pKa.[1] Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development, dictating everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a detailed examination of these properties, offering both a summary of known and predicted values and, crucially, the robust experimental workflows required to determine them empirically.

Chemical Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The structural and naming conventions for this compound are outlined below.

  • IUPAC Name: this compound

  • CAS Number: 1346608-65-8[2]

  • Molecular Formula: C₁₀H₁₁FO₃

  • Molecular Weight: 198.19 g/mol

  • Canonical SMILES: CC(C)OC1=C(C(=O)O)C(=CC=C1)F

The chemical structure, rendered below, highlights the ortho-fluoro and meta-isopropoxy substitution pattern relative to the carboxylic acid group on the benzene ring.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Experimental data for this specific isomer is not widely published; therefore, values are either based on supplier information, predicted using computational models, or inferred from structurally similar compounds. The subsequent sections provide robust protocols for their empirical determination.

PropertyValue / Expected RangeSource / Basis
Molecular Formula C₁₀H₁₁FO₃-
Molecular Weight 198.19 g/mol Calculated
Physical Form Solid, White to off-white powderTypical for benzoic acid derivatives[1][3]
Melting Point (°C) Not available. Est. 110-130 °CBased on isomers and analogs[1][3]
Boiling Point (°C) > 200 °C (Predicted)High due to H-bonding and molecular weight
Aqueous Solubility Poorly solubleExpected for benzoic acids with lipophilic groups[4]
Acidity (pKa) Est. 3.0 - 4.0Effect of electron-withdrawing F group[3]
Lipophilicity (LogP) ~2.5 (Predicted)Based on analogs like 2-Fluoro-4-isopropoxybenzoic acid (XLogP3: 2.3)[5]

Experimental Determination of Physicochemical Properties

The following protocols are presented as self-validating systems, incorporating calibration and control steps to ensure the generation of trustworthy and reproducible data.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses a standard digital melting point apparatus for precise and objective measurement.

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A packed column of 2-3 mm is ideal.

  • Apparatus Calibration (Self-Validation Step):

    • Before analyzing the sample, determine the melting point of a certified standard with a known melting point in a similar range (e.g., Benzoic Acid, MP 122.4 °C).

    • The measured value should be within ±1 °C of the certified value. If not, the apparatus requires calibration or service.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Data Analysis:

    • Perform the measurement in triplicate. The ranges should be consistent.

    • A narrow melting range (< 2 °C) is indicative of high purity.

Aqueous Solubility Determination

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached between the solid and dissolved states.

Methodology: Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid this compound to several stoppered flasks (perform in triplicate). An excess is confirmed by the visible presence of undissolved solid throughout the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each flask.

  • Equilibration:

    • Place the sealed flasks in a constant-temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification (Self-Validation Step):

    • Prepare a standard curve of known concentrations of the compound in the same buffer.

    • Accurately dilute the filtered supernatant with the buffer to fall within the linear range of the standard curve.

    • Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

    • The results from the triplicate flasks should agree within an acceptable margin of error (e.g., ±10%).

Caption: Workflow for solubility determination via the Shake-Flask method.

Acidity (pKa) Determination

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, it governs its charge state, which profoundly impacts solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method for measuring pKa by monitoring pH changes upon addition of a strong base.[9]

Methodology: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH).

    • Accurately prepare a solution of this compound (e.g., ~0.01 M) in a suitable solvent, typically a co-solvent mixture like water-acetonitrile or water-ethanol, as solubility in pure water may be low.[10]

  • Apparatus Calibration (Self-Validation Step):

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Titration Procedure:

    • Pipette a known volume of the acid solution into a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a burette with the standardized NaOH solution.

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found precisely by calculating the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

Caption: Experimental workflow for the determination of pKa by titration.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. While extensive experimental data is not yet available in peer-reviewed literature, its core physicochemical properties can be reliably predicted based on its structure and determined empirically through well-established, robust methodologies. This guide provides the necessary theoretical framework and detailed, self-validating experimental protocols to empower researchers to fully characterize this molecule. The accurate determination of its melting point, solubility, and pKa is fundamental to unlocking its full potential in the development of new drugs and materials.

References

  • Völgyi, G., Ruiz, R., Box, K., et al. (n.d.).
  • Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18, 2168-2178.
  • (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529.
  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

Sources

2-Fluoro-3-isopropoxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this paper will extrapolate its molecular structure, physicochemical properties, and potential synthetic routes based on established organic chemistry principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals interested in the strategic design and synthesis of novel fluorinated building blocks.

Molecular Structure and Inferred Physicochemical Properties

This compound is a disubstituted benzoic acid derivative. The core of the molecule is a benzene ring functionalized with a carboxylic acid group, a fluorine atom, and an isopropoxy group. The substituents are arranged in a 1,2,3-substitution pattern on the aromatic ring.

The presence of these functional groups is expected to dictate the molecule's chemical reactivity and physical properties. The carboxylic acid group provides a site for amide bond formation, esterification, and other nucleophilic acyl substitutions, making it a versatile handle for derivatization. The fluorine atom, a key feature in many modern pharmaceuticals, can influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The isopropoxy group, a bulky and lipophilic ether, will also impact the molecule's solubility and steric profile.

Structural Visualization

The 2D and 3D structures of this compound can be visualized as follows:

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

Based on data from analogous compounds such as 2-Fluoro-4-isopropoxybenzoic acid and 5-Chloro-2-fluoro-3-isopropoxybenzoic acid, the following properties can be estimated for this compound.[3][4]

PropertyPredicted ValueReference Compound(s)
Molecular FormulaC₁₀H₁₁FO₃N/A
Molecular Weight~198.19 g/mol 2-Fluoro-4-isopropoxybenzoic acid[3]
XLogP3~2.32-Fluoro-4-isopropoxybenzoic acid[3]
Hydrogen Bond Donors12-Fluoro-4-isopropoxybenzoic acid[3]
Hydrogen Bond Acceptors32-Fluoro-4-isopropoxybenzoic acid[3]

Proposed Synthetic Strategy

A plausible synthetic route to this compound can be designed starting from commercially available precursors. A logical approach would involve the formation of the ether linkage followed by the introduction or modification of the carboxylic acid group. A potential synthetic workflow is outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a suitably substituted fluorophenol. The isopropoxy group can be introduced via a Williamson ether synthesis, and the carboxylic acid can be formed from a methyl group via oxidation or from a nitrile via hydrolysis.

retrosynthesis target This compound intermediate1 2-Fluoro-3-isopropoxy-toluene target->intermediate1 Oxidation intermediate2 2-Fluoro-3-hydroxy-toluene intermediate1->intermediate2 Williamson Ether Synthesis starting_material Commercially Available Precursors intermediate2->starting_material

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol

Step 1: Williamson Ether Synthesis

The synthesis would commence with the alkylation of 2-fluoro-3-hydroxytoluene with 2-bromopropane. This reaction is a standard method for forming ether linkages.

  • Reactants: 2-fluoro-3-hydroxytoluene, 2-bromopropane, and a suitable base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-fluoro-3-hydroxytoluene and potassium carbonate in acetone.

    • Add 2-bromopropane dropwise to the mixture.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting 2-fluoro-3-isopropoxytoluene by column chromatography.

Step 2: Oxidation of the Methyl Group

The methyl group of 2-fluoro-3-isopropoxytoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Reactant: 2-fluoro-3-isopropoxytoluene.

  • Oxidizing Agent: Potassium permanganate (KMnO₄).

  • Solvent: A mixture of water and a suitable organic solvent like pyridine or t-butanol.

  • Procedure:

    • Dissolve 2-fluoro-3-isopropoxytoluene in the chosen solvent system.

    • Add a solution of potassium permanganate portion-wise, controlling the temperature with an ice bath.

    • Stir the reaction at an elevated temperature until the purple color of the permanganate disappears.

    • Cool the mixture and quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).

    • Filter the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the product.

    • Collect the solid this compound by filtration and recrystallize from a suitable solvent.

Proposed Analytical Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Methods
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the 1,2,3-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural information.

Potential Applications in Drug Discovery and Materials Science

Fluorinated benzoic acids are valuable building blocks in several areas of chemical research and development.[1][5]

Medicinal Chemistry

The incorporation of fluorine into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity.[1][2] this compound could serve as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The carboxylic acid moiety allows for its conjugation to other molecules, such as amines in peptide-based drugs, to modulate their pharmacological properties.

Agrochemicals

Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of agrochemicals. This compound could be a precursor for new herbicides, pesticides, and fungicides.[6]

Materials Science

Benzoic acid derivatives are used in the synthesis of liquid crystals and polymers.[1] The specific substitution pattern of this compound could lead to materials with unique optical or thermal properties.

Conclusion

While this compound is not a widely characterized compound, its molecular structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic route proposed in this guide is based on well-established and reliable organic reactions. The analytical methods described will be crucial for confirming the structure and purity of the synthesized compound. Further research into this and similar molecules is warranted to explore their full potential in various scientific and industrial applications.

References

  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Gesmundo, N. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • PubChem. 5-Chloro-2-fluoro-3-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Prakash, G. K. S., & Zibinsky, M. (2012). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2012(7), 297-307.
  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzoic Acid.
  • Gesmundo, N. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications.
  • Wu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 894917.
  • CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.
  • PubChem. 2-Isopropoxybenzoic acid. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation.
  • SpectraBase. p-Isopropoxybenzoic acid.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2236.
  • PubChem. 3-Isopropoxybenzoic acid. National Center for Biotechnology Information.

Sources

2-Fluoro-3-isopropoxybenzoic acid IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its definitive IUPAC nomenclature, and explore its physicochemical properties. This guide will present a logical, field-informed perspective on its synthesis, analytical characterization, and its strategic importance as a building block in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodological insights.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . An alternative, equally valid IUPAC name is 2-fluoro-3-(propan-2-yloxy)benzoic acid [1][2]. The structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and an isopropoxy group at the C3 position. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.

The CAS Registry Number for this compound is 1346608-65-8[3][4].

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These parameters are critical for predicting solubility, designing reaction conditions, and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in a drug development context.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃PubChem
Molecular Weight 198.19 g/mol PubChem[5]
Physical Form SolidSigma-Aldrich[3]
InChI Key ADISUGFAMDFUHD-UHFFFAOYSA-NSigma-Aldrich[3]
XLogP3 (Predicted) 2.3PubChem[5]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Strategic Importance in Drug Discovery and Organic Synthesis

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[6] Fluorinated compounds like this compound are sought-after intermediates for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[7]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of an active pharmaceutical ingredient (API).[6]

  • Lipophilicity and Permeability: Strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and reach its site of action.

  • Conformational Control: The steric bulk and electronic nature of the fluorine and isopropoxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape.

This compound serves as a versatile building block, or scaffold, for constructing more complex molecules where these enhanced properties are desired.[6][8] Its carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, esterification, or reduction.

G cluster_0 Core Compound Attributes cluster_1 Impact on Drug Properties Scaffold 2-Fluoro-3-isopropoxybenzoic Acid Scaffold F Fluorine Substituent Scaffold->F OPr Isopropoxy Group Scaffold->OPr COOH Carboxylic Acid Handle Scaffold->COOH Metabolism Increased Metabolic Stability F->Metabolism C-F bond strength Binding Enhanced Target Binding Affinity F->Binding Electronegativity Permeability Modulated Lipophilicity & Cell Permeability OPr->Permeability Lipophilic bulk Synthesis Versatile Synthetic Derivatization COOH->Synthesis Reactivity

Fig 1. Role of substituents in drug design.

Retrosynthetic Analysis and Proposed Synthesis

While multiple specific synthetic routes exist for fluorinated benzoic acids, a general and robust strategy can be proposed based on established organic chemistry principles. A common approach involves building the substitution pattern around a commercially available starting material. One logical retrosynthetic pathway begins with the disconnection of the ether and carboxyl groups.

A plausible forward synthesis could involve the following key steps:

  • Nitration of 2-Fluorophenol: Selective nitration to install a nitro group, which acts as a precursor to the carboxyl group and helps direct subsequent substitutions.

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with 2-bromopropane under basic conditions to form the isopropoxy ether linkage.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine (aniline derivative).

  • Sandmeyer Reaction: Diazotization of the amine followed by cyanation to introduce a nitrile group.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to yield the final carboxylic acid product.

G Start 2-Fluorophenol Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 Fluoronitrophenol Intermediate Step1->Intermediate1 Step2 Williamson Ether Synthesis (2-Bromopropane, K₂CO₃) Intermediate1->Step2 Intermediate2 Fluoro-isopropoxy- nitrobenzene Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate2->Step3 Intermediate3 Fluoro-isopropoxy- aniline Step3->Intermediate3 Step4 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) Intermediate3->Step4 Intermediate4 Fluoro-isopropoxy- benzonitrile Step4->Intermediate4 Step5 Hydrolysis (H₃O⁺ or OH⁻, Heat) Intermediate4->Step5 Product 2-Fluoro-3-isopropoxy- benzoic Acid Step5->Product

Fig 2. A proposed multi-step synthetic workflow.

This proposed pathway is illustrative. Alternative methods, such as direct carboxylation via organometallic intermediates or nucleophilic aromatic substitution strategies, may also be viable depending on precursor availability and desired scale.[9]

Analytical Methodologies for Characterization and Quality Control

Accurate identification and purity assessment are paramount in research and development. For fluorinated benzoic acid isomers, which can have similar properties, a multi-pronged analytical approach is essential.[10]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for routine quality control.[10]

  • Principle: Separation is based on the compound's partitioning between a stationary phase (typically C18) and a mobile phase.

  • Advantages: High resolution, speed, and no requirement for derivatization make it ideal for purity assessment and quantitative analysis.[10]

  • Typical Protocol:

    • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.

    • Column: A reverse-phase C18 column.

    • Detection: UV detection (typically around 254 nm) or, for higher specificity and sensitivity, coupling with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for identifying trace impurities.

  • Principle: Separation of volatile compounds in a gaseous mobile phase.

  • Requirement: A derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester).[10]

  • Advantages: High sensitivity and structural confirmation through mass fragmentation patterns.[10]

G Start Analytical Goal QC Routine QC & Purity Assay? Start->QC Trace Trace Impurity ID & Ultimate Sensitivity? Start->Trace Structure Structural Confirmation? Start->Structure HPLC Use HPLC/UHPLC-UV/MS QC->HPLC Yes GCMS Use GC-MS (Requires Derivatization) Trace->GCMS Yes NMR Use NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR Yes HPLC->Trace No GCMS->Structure No NMR->QC No

Fig 3. Decision workflow for analytical method selection.
Spectroscopic Characterization

Spectroscopic data provides unequivocal structural confirmation. The following table outlines the expected signals for this compound.

TechniqueExpected Characteristic Signals
¹H NMR Aromatic protons (multiplets in the ~7-8 ppm region).Septet for the isopropoxy CH (~4.5-5.0 ppm).Doublet for the isopropoxy CH₃ groups (~1.3-1.5 ppm).A broad singlet for the carboxylic acid proton (>10 ppm, may be exchanged with D₂O).
¹³C NMR Carbonyl carbon (~165-175 ppm).Aromatic carbons, showing C-F coupling.Isopropoxy carbons (~70 ppm for CH, ~22 ppm for CH₃).
¹⁹F NMR A singlet or multiplet (depending on coupling to nearby protons) characteristic of an aryl fluoride.
FTIR Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).C-O stretches from the ether and acid (~1200-1300 cm⁻¹).C-F stretch (~1100-1200 cm⁻¹).

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists and materials scientists. Its unique combination of a reactive carboxylic acid handle, a metabolically robust fluorine substituent, and a lipophilic isopropoxy group makes it an invaluable intermediate for creating novel molecules with tailored properties. Understanding its synthesis, physicochemical characteristics, and the appropriate analytical methods for its characterization is fundamental to leveraging its full potential in advanced scientific applications, from the development of next-generation pharmaceuticals to the creation of high-performance materials.

References

  • PubChem. 5-Chloro-2-fluoro-3-isopropoxybenzoic acid.
  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Kraszkiewicz, L., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2017(2), pp.243-255. [Link]
  • PubChemLite. 2-fluoro-3-isopropoxybenzaldehyde (C10H11FO2). [Link]
  • Wu, Y., et al. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, p.980650. [Link]
  • Google Patents.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • PubChem. 2-Isopropoxybenzoic acid.
  • Wiley-VCH. p-Isopropoxybenzoic acid - SpectraBase. [Link]
  • PubChem. 3-Isopropoxybenzoic acid.

Sources

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for 2-Fluoro-3-isopropoxybenzoic acid (CAS No. 1346608-65-8), a key building block in contemporary medicinal chemistry. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to present a robust predictive analysis. Detailed, field-proven experimental protocols for data acquisition are provided, emphasizing methodological causality to ensure data integrity and reproducibility. This guide is designed to empower researchers to confidently identify, characterize, and assess the purity of this important synthetic intermediate.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁FO₃. Its structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and an isopropoxy group at the C3 position. This unique arrangement of functional groups—an electron-withdrawing fluorine atom ortho to the carboxylic acid, and an electron-donating, sterically bulky isopropoxy group meta to it—imparts specific electronic and conformational properties that are of significant interest in drug design. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions, while the isopropoxy group can influence solubility and occupy hydrophobic pockets in target proteins.

Accurate and unambiguous structural confirmation is paramount. Spectroscopic techniques provide the necessary tools for this confirmation, offering detailed insights into the molecular framework. This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values. The analysis is best performed in a solvent like DMSO-d₆, which can solubilize the carboxylic acid without proton exchange, or CDCl₃. The carboxylic acid proton is often broad and may exchange with trace amounts of D₂O, leading to its disappearance.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletN/A1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and potential exchange.[1]
Aromatic H-6~7.8 - 8.0Doublet of Doublets (dd)JH6-H5 ≈ 7-8 Hz, JH6-F ≈ 4-5 Hz1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5 and the fluorine at C-2.
Aromatic H-5~7.2 - 7.4Triplet (t)JH5-H4 ≈ JH5-H6 ≈ 8 Hz1HCoupled to both H-4 and H-6, this proton will appear as a triplet. Its chemical shift is influenced by the ortho isopropoxy and para fluoro substituents.
Aromatic H-4~7.0 - 7.2Doublet of Doublets (dd)JH4-H5 ≈ 8-9 Hz, JH4-F ≈ 9-11 Hz1HThis proton is ortho to the electron-donating isopropoxy group, shifting it upfield. It will exhibit coupling to H-5 and a larger coupling to the para fluorine atom.
Isopropoxy Methine (-OCH)~4.6 - 4.8SeptetJ ≈ 6 Hz1HThe methine proton is coupled to the six equivalent methyl protons, resulting in a septet.
Isopropoxy Methyl (-CH₃)~1.3 - 1.5DoubletJ ≈ 6 Hz6HThe two methyl groups of the isopropoxy moiety are equivalent and are split by the methine proton into a doublet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the substituents and C-F coupling is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, ²JCF, etc., Hz)Rationale for Prediction
Carboxylic Acid (-C OOH)~165 - 170Doublet³JCF ≈ 2-4 HzThe carbonyl carbon is deshielded. It will show a small coupling to the fluorine atom three bonds away.
Aromatic C-2 (-C -F)~158 - 162Doublet¹JCF ≈ 240-250 HzThis carbon is directly bonded to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant.
Aromatic C-3 (-C -O)~145 - 149Doublet²JCF ≈ 12-15 HzAttached to the oxygen of the isopropoxy group, this carbon is deshielded and shows a two-bond coupling to fluorine.
Aromatic C-1 (-C -COOH)~120 - 124Doublet²JCF ≈ 20-25 HzThe ipso-carbon to the carboxylic acid group will be shifted and show a two-bond coupling to the fluorine.
Aromatic C-6~125 - 129Singlet or small doublet⁴JCF ≈ 1-3 HzThis carbon is influenced by the ortho carboxylic acid and will likely show a very small four-bond coupling to fluorine.
Aromatic C-5~122 - 126Doublet⁴JCF ≈ 3-5 HzThis carbon's chemical shift is influenced by the adjacent aromatic protons and will show a small four-bond coupling to fluorine.
Aromatic C-4~115 - 119Doublet³JCF ≈ 7-9 HzOrtho to the electron-donating isopropoxy group, this carbon is shifted upfield and will exhibit a three-bond coupling to fluorine.
Isopropoxy Methine (-OC H)~70 - 74SingletN/AA typical chemical shift for an ether methine carbon.
Isopropoxy Methyl (-C H₃)~21 - 23SingletN/AThe two equivalent methyl carbons of the isopropoxy group.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift is very responsive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm, relative to CFCl₃)MultiplicityRationale for Prediction
Aromatic CF -110 to -125MultipletThe chemical shift of fluorine on an aromatic ring is influenced by the other substituents. The presence of both electron-donating (isopropoxy) and electron-withdrawing (carboxylic acid) groups will determine the final shift. The signal will be a multiplet due to coupling with H-6, H-4, and potentially H-5.
Experimental Protocol for NMR Data Acquisition

Caption: Workflow for FTIR Sample Preparation (KBr Pellet) and Analysis.

  • Sample Preparation :

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven and store it in a desiccator.

    • In a clean agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder. [2][3] * Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous dispersion. [2][3]

  • Pellet Formation :

    • Transfer a portion of the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. [2][4]

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, which will likely produce a prominent deprotonated molecule in negative ion mode.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z ValueIonMethodRationale for Prediction
198.07[M]⁺˙EIThe molecular ion peak, corresponding to the exact mass of C₁₀H₁₁FO₃.
197.06[M-H]⁻ESI (-)In negative ion mode ESI, the acidic carboxylic proton is easily lost to form the deprotonated molecule, which is often the base peak.
155.06[M-C₃H₇]⁺ or [M-43]⁺EI/CIDLoss of the isopropyl radical via cleavage of the ether C-O bond.
153.05[M-COOH]⁺ or [M-45]⁺EI/CIDLoss of the carboxyl group as a radical is a common fragmentation pathway for benzoic acids.
138.04[M-C₃H₆O]⁺˙ or [M-58]⁺˙EI/CIDLoss of acetone via a rearrangement, a possible pathway for isopropoxy aromatic compounds.
121.03[M-C₃H₇-CO]⁺ or [M-43-28]⁺EI/CIDSubsequent loss of carbon monoxide from the m/z 155 fragment.
Causality in Fragmentation
  • Aromatic Ethers : Aromatic ethers often fragment via cleavage of the bond beta to the aromatic ring. [5]For this compound, this would involve the loss of the isopropyl group.

  • Benzoic Acids : A characteristic fragmentation of benzoic acids is the loss of the hydroxyl group followed by the loss of carbon monoxide, or the direct loss of the entire carboxyl group. [6]The stability of the resulting aryl cation influences the prevalence of these pathways.

Experimental Protocol for ESI-MS Data Acquisition

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile. [7] * For negative ion mode, adding a small amount of a weak base like ammonium hydroxide can facilitate deprotonation.

  • Data Acquisition :

    • Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump. [7] * Apply a high voltage (typically 3-5 kV) to the electrospray needle.

    • Optimize source parameters, including drying gas temperature and flow rate, and capillary voltage, to achieve stable ion generation and efficient desolvation.

    • Acquire spectra over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis :

    • Examine the spectrum acquired in negative ion mode for the [M-H]⁻ ion at m/z 197.06.

    • If fragmentation data is required, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has detailed the predicted spectral features, grounding these predictions in established spectroscopic principles and data from analogous structures. The provided experimental protocols represent best practices in the field, designed to yield high-quality, reproducible data. By understanding the expected spectral outcomes and the rationale behind them, researchers can efficiently and accurately verify the structure and purity of this valuable synthetic intermediate, thereby accelerating research and development timelines.

References

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes.
  • Lin, Y. S., & Lin, C. H. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8895.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Diehl, P., & Khetrapal, C. L. (1969). Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 50(4), 1841-1845.
  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). The calculation of ¹³C NMR chemical shifts in substituted benzenes: the effect of conformation. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
  • Reddy, D. D., & Fred, W. W. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(12), 1415-1421.
  • WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • ResearchGate. (2025, August 5). Vibrational spectra and structure of isopropylbenzene.
  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
  • Transtutors. (2021, January 18). (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)...
  • PubChem. (n.d.). 3-Isopropoxybenzoic acid.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues.
  • National Institute of Standards and Technology. (n.d.). Benzene, (1-methylethyl)-.
  • ResearchGate. (2025, August 6). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
  • PubChemLite. (n.d.). 3-isopropoxybenzoic acid (C10H12O3).
  • University of the Basque Country. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034029).
  • Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • National Institute of Standards and Technology. (n.d.). Benzene, propoxy-.
  • SpectraBase. (n.d.). p-Isopropoxybenzoic acid.
  • ResearchGate. (2025, October 16). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

Sources

2-Fluoro-3-isopropoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility of 2-Fluoro-3-isopropoxybenzoic Acid in Organic Solvents

Introduction

In the landscape of drug discovery and organic synthesis, understanding the solubility of a molecule is a cornerstone of process development, formulation, and bioavailability assessment. This compound, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that dictate its interaction with various solvent systems. The presence of a carboxylic acid moiety, an electron-withdrawing fluorine atom, and a moderately nonpolar isopropoxy group creates a nuanced solubility profile.

This guide provides a comprehensive technical overview intended for researchers, chemists, and formulation scientists. While specific, publicly available quantitative solubility data for this compound is limited, this document will leverage established chemical principles to predict its solubility behavior. Furthermore, it will provide a robust, field-proven experimental protocol for the precise determination of its solubility in any organic solvent of interest, ensuring a pathway for researchers to generate reliable data.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure and resulting physicochemical properties. The interplay between polarity, hydrogen bonding capacity, and molecular size determines how well a solute can be solvated by a given solvent.

Caption: Molecular structure of this compound.

The key structural features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). Its acidic nature (pKa) means it can deprotonate in the presence of a base, forming a highly soluble salt.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine imparts a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1] This enhances its potential for acid-base interactions.

  • Isopropoxy Group (-OCH(CH₃)₂): This ether group is moderately polar and can act as a hydrogen bond acceptor. However, the alkyl portion contributes to the molecule's lipophilicity (oil-loving nature).

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyEstimated/Reference ValueInfluence on Solubility
Molecular FormulaC₁₀H₁₁FO₃-
Molecular Weight198.19 g/mol Larger molecules can sometimes be less soluble than smaller analogues.
pKa (Acidity)~3.0 - 3.5 (Estimated)The acidic proton on the carboxylic acid will readily dissociate in basic media, drastically increasing solubility. The acidity is higher than benzoic acid (pKa 4.2) due to the electron-withdrawing fluorine.
Calculated logP~2.5 - 3.0 (Estimated)This positive value indicates a preference for a nonpolar environment over water, suggesting good solubility in many organic solvents.
Hydrogen Bond Donors1 (from -COOH)Allows for strong interactions with protic solvents (e.g., alcohols) and hydrogen bond accepting solvents.
Hydrogen Bond Acceptors3 (from C=O, -OH, and ether -O-)Enables interaction with a wide range of polar protic and aprotic solvents.

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" provides a strong framework for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid group of the solute. Benzoic acid itself is readily soluble in alcohols.[6] The combination of hydrogen bond donation and acceptance capabilities should lead to strong solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good to high solubility is predicted. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Solvents like DMSO are particularly effective at dissolving a wide range of organic molecules. Benzoic acid derivatives show good solubility in acetonitrile and ethyl acetate.[7][8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. The nonpolar benzene ring and isopropoxy alkyl chains will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Solubility in toluene may be higher than in aliphatic hexane due to potential pi-pi stacking interactions with the aromatic ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted. These solvents are weakly polar and can engage in dipole-dipole interactions. They offer a balance, being able to interact with the less polar parts of the molecule without being entirely incompatible with the polar functional groups.

Gold-Standard Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.[9] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of the equilibrium concentration.

I. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

II. Materials and Equipment
  • Solute: this compound (high purity, >98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Thermostatically controlled shaker, incubator, or water bath

    • Centrifuge capable of temperature control

    • Volumetric flasks and pipettes (Class A)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Quantification Instrument: HPLC-UV or UV-Vis Spectrophotometer

III. Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Weigh Excess Solute Add an amount of solid solute to a vial that is visibly in excess of what is expected to dissolve. B 2. Add Solvent Add a precise, known volume (e.g., 2.0 mL) of the organic solvent. A->B Dispense C 3. Seal & Agitate Securely cap the vial. Place in a shaker at a constant temperature (e.g., 25°C). B->C D 4. Equilibrate for 24-48h Agitate the slurry for a sufficient duration to ensure equilibrium is reached. Undissolved solid must remain. C->D Time & Temp Control E 5. Separate Solid from Solution Centrifuge the vial or filter the suspension using a syringe and solvent-compatible filter. D->E Equilibrium Reached F 6. Sample & Dilute Carefully withdraw a known volume of the clear supernatant. E->F G 7. Dilute to Working Range Dilute the sample accurately with the same solvent to fall within the instrument's calibration range. F->G H 8. Analyze Concentration Quantify the concentration using a pre-validated analytical method (e.g., HPLC-UV). G->H I 9. Calculate Solubility Solubility (mg/mL) = Measured Conc. (mg/mL) x Dilution Factor H->I

Caption: Experimental workflow for the Shake-Flask solubility determination method.

IV. Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid this compound to at least three separate glass vials. The excess is critical; undissolved solid must be present at the end of the experiment to ensure saturation.

    • Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, defining the maximum concentration the solvent can hold.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure equilibrium for poorly soluble or slowly dissolving compounds.[10]

    • Trustworthiness: The system's trustworthiness is validated by taking measurements at multiple time points (e.g., 24h and 48h). If the measured solubility is consistent, it confirms that equilibrium has been reached.[11]

  • Phase Separation: After equilibration, remove the vials and let them stand briefly at the same controlled temperature to allow coarse particles to settle. To separate the saturated solution (supernatant) from the excess solid, either:

    • Centrifuge the vials at the same temperature.

    • Filter the solution using a syringe fitted with a chemical-resistant (e.g., PTFE) filter. Discard the initial few drops to saturate the filter material.

    • Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the solubility measurement.

  • Sample Dilution and Quantification:

    • Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant.

    • Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of a previously established analytical calibration curve.

    • Analyze the diluted sample using a validated method, such as HPLC-UV, to determine its concentration.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, a strong predictive assessment can be made based on its molecular structure. The presence of a carboxylic acid group suggests high solubility in polar protic and aprotic solvents, while its aromatic and alkyl components confer moderate solubility in less polar media. For drug development and process chemistry, where precision is paramount, this guide provides the authoritative Shake-Flask method as a self-validating system to generate accurate and reliable solubility data. This protocol empowers researchers to bridge the data gap and make informed, evidence-based decisions for their specific applications.

References

  • M.J. Tubergen, J.R. Rzinski, "Physics-Based Solubility Prediction for Organic Molecules," Chemical Reviews, 2023.
  • A. Llinàs, R. Glen, J.M.
  • Chemistry For Everyone, "How To Predict Solubility Of Organic Compounds?," YouTube, 2024. Available: [Link]
  • S. De Boer, et al., "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics," AIChE Journal, 2022.
  • A.S. Palmer, et al.
  • BenchChem, "An In-depth Technical Guide to 2-Fluorobenzoic acid," BenchChem Technical Guides, 2025.
  • BenchChem, "An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents," BenchChem Technical Guides, 2025.
  • B.A. Goodman, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," Protocols.io, 2024. Available: [Link]
  • National Center for Biotechnology Information, "3-Isopropoxybenzoic acid," PubChem Compound Summary, N.D. Available: [Link]
  • C. Zhang, et al.
  • U.S.
  • A. Avdeef, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients," Dissolution Technologies, 2007.
  • BioAssay Systems, "Solubility Testing – Shake Flask Method," BioAssay Systems Inform
  • Wikipedia, "3-Fluorobenzoic acid," Wikipedia, N.D. Available: [Link]
  • National Center for Biotechnology Information, "2-Fluorobenzoic acid," PubChem Compound Summary, N.D. Available: [Link]
  • W.E. Acree Jr., "IUPAC-NIST Solubility Data Series. 99.
  • C. Zhang, et al.

Sources

An In-Depth Technical Guide to the Thermal Stability of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermal stability of 2-Fluoro-3-isopropoxybenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines a robust, first-principles approach to its stability assessment. We will delve into the predicted physicochemical properties, potential thermal degradation pathways, and detailed, field-proven experimental protocols for a definitive stability analysis. This guide is designed to equip researchers and drug development professionals with the necessary tools to design and execute a thorough thermal stability program in line with regulatory expectations.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, thermal stability is paramount. It provides critical insights into how a drug substance will behave under various environmental factors such as temperature, humidity, and light.[1][2] This understanding is not merely academic; it is fundamental to establishing a re-test period for the drug substance, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][3]

For a molecule like this compound, its unique substitution pattern—a fluorine atom and an isopropoxy group on a benzoic acid core—presents a distinct profile of reactivity and stability. The electron-withdrawing nature of the fluorine atom and the bulky isopropoxy group can influence the molecule's crystal lattice energy, melting point, and susceptibility to degradation.[4][5] This guide will provide a systematic approach to characterizing these properties.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on stability studies. While experimental data for this specific isomer is scarce, we can predict its properties based on related structures and general chemical principles.

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₀H₁₁FO₃Confirmed by structural analysis.
Molecular Weight 198.19 g/mol Calculated from the molecular formula.[6]
Melting Point ~110-120 °CBased on analogous compounds like 2-Fluoro-3-methylbenzoic acid (mp 114-116 °C).[4] The melting point is a critical indicator of purity and the energy required to disrupt the crystal lattice. A sharp melting range suggests high purity.
Boiling Point > 200 °C (with decomposition)Benzoic acid derivatives often decompose at or near their boiling points.[7][8] Thermal analysis will be crucial to distinguish between boiling and decomposition.
Solubility Poorly soluble in water, soluble in organic solvents (e.g., methanol, acetone, THF).The carboxylic acid group provides some aqueous solubility, but the aromatic ring and isopropoxy group confer lipophilicity. Solubility is critical for designing solution-state stability and forced degradation studies.

Predicted Thermal Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and pathways.[9][10] For this compound, several degradation routes can be hypothesized under thermal stress.

Primary Degradation Pathway: Decarboxylation

The most common thermal degradation pathway for benzoic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[7][8]

  • Mechanism: Thermal energy can induce the cleavage of the C-C bond between the aromatic ring and the carboxyl group.

  • Primary Product: 1-Fluoro-2-isopropoxybenzene.

  • Significance: This pathway would result in a significant loss of the active moiety and the formation of a less polar, more volatile impurity.

Secondary Degradation Pathways

At higher temperatures or under specific conditions (e.g., presence of oxygen or water), other degradation pathways may become relevant.

  • Dealkylation: Cleavage of the isopropoxy group could occur, potentially forming 2-Fluoro-3-hydroxybenzoic acid and propene.

  • Hydrolysis: In the presence of moisture, the isopropoxy group could be hydrolyzed to a hydroxyl group.

  • Radical Reactions: At very high temperatures, homolytic cleavage could lead to the formation of various radical species, which could then recombine to form a complex mixture of degradation products.[11] Studies on perfluorinated carboxylic acids have shown complex fragmentation patterns at elevated temperatures.[12][13][14]

The following diagram illustrates the potential primary degradation pathway.

G A This compound B Heat (Δ) A->B C 1-Fluoro-2-isopropoxybenzene B->C Decarboxylation D Carbon Dioxide (CO₂) B->D Decarboxylation

Caption: Predicted primary thermal degradation pathway via decarboxylation.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary for a comprehensive thermal stability assessment. This typically involves thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and stability-indicating HPLC methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset of thermal decomposition.

Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative stability.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, phase transitions, and the enthalpy of decomposition.

Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) vs. temperature (°C).

    • Identify the endothermic peak corresponding to the melting point (T_m) and integrate to determine the heat of fusion (ΔH_fus).

    • Identify any exothermic peaks, which are indicative of decomposition. Note the onset temperature of the exotherm.

The workflow for thermal analysis is summarized below.

G cluster_0 Thermal Analysis Workflow A Sample: 2-Fluoro-3- isopropoxybenzoic Acid TGA TGA Analysis A->TGA DSC DSC Analysis A->DSC Data_TGA Decomposition Onset (T_onset) Mass Loss (%) TGA->Data_TGA Data_DSC Melting Point (T_m) Heat of Fusion (ΔH_fus) Decomposition Exotherm DSC->Data_DSC

Caption: Workflow for primary thermal analysis using TGA and DSC.

Forced Degradation and Stability-Indicating HPLC Method

This is the cornerstone of a stability study. A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]

Step 1: Forced Degradation Study

The goal is to intentionally degrade the sample to generate the likely degradation products.[9][19]

  • Thermal Stress (Solid State):

    • Store the solid drug substance at elevated temperatures (e.g., 60°C, 80°C, and a temperature near the melting point) for a defined period (e.g., 1-4 weeks).[2]

  • Thermal Stress (Solution):

    • Prepare a solution of the drug substance (e.g., 1 mg/mL in a suitable solvent like methanol or a methanol/water mixture).

    • Heat the solution at an elevated temperature (e.g., 80°C) for several hours.

  • Other Stress Conditions (as per ICH Q1A): [1][3]

    • Acid Hydrolysis: 0.1 M HCl at 80°C.

    • Base Hydrolysis: 0.1 M NaOH at 80°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines.

Step 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the API and potential degradants absorb (a photodiode array detector is ideal for assessing peak purity).

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

    • The method is considered "stability-indicating" when all peaks are well-resolved.

Step 3: Formal Stability Study

Once the stability-indicating method is validated, a formal stability study is conducted according to ICH guidelines.[1][2]

ConditionTemperatureHumidityMinimum Duration
Long-Term 25 °C ± 2 °C60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C75% RH ± 5% RH6 months

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term) and analyzed using the validated HPLC method for assay and impurity content.[1]

Conclusion and Future Directions

This guide provides a comprehensive, predictive, and methodological framework for assessing the thermal stability of this compound. While lacking specific experimental data for this molecule, the principles of thermal analysis, forced degradation, and the development of stability-indicating methods are universal and directly applicable. By following the outlined protocols, researchers can generate the robust data required to understand the degradation profile of this compound, establish appropriate storage and handling conditions, and satisfy regulatory requirements for drug development. The key to a successful stability program lies in a systematic approach that combines predictive understanding with rigorous experimental validation.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
  • Jain, A., & Sood, V. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 823-829. [Link]
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
  • Slideshare. (n.d.). Ich guideline for stability testing. [Link]
  • Urbaniak, P., & Kosmowska, M. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 1011-1019. [Link]
  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
  • Alsante, K. M., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
  • MedCrave. (2016).
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
  • ACScatalog. (n.d.).
  • MDPI. (2015). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. [Link]
  • Khasawneh, M. A., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Taylor, R. (1973). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 277-280. [Link]
  • NIH. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
  • NIH. (2021).

Sources

Introduction: Navigating the Safety Profile of a Novel Research Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1346608-65-8) is a substituted benzoic acid derivative that holds potential as a building block in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its safety profile is paramount for protecting researchers and ensuring the integrity of experimental outcomes. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, a robust safety framework can be constructed by applying structure-activity relationship (SAR) principles. This guide synthesizes data from the parent molecule, benzoic acid, and structurally similar analogs to provide a detailed, field-proven perspective on safe handling, risk mitigation, and emergency preparedness.

The core philosophy of this guide is self-validation: by understanding the chemical causality behind each safety recommendation, scientists can intuitively and effectively manage risk in the laboratory.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information.[1] Based on data from closely related fluorinated and isopropoxy-substituted benzoic acids, the following GHS classification for this compound is predicted.[2][3]

Table 1: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Rationale: The classification is primarily inferred from a close structural analog, 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid, which shares the core this compound structure.[2] This is further supported by consistent findings of skin, eye, and respiratory irritation across numerous related fluorobenzoic and alkoxybenzoic acids.[3][4][5] The parent compound, benzoic acid, is also known to cause skin irritation and serious eye damage.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of chemical safety. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE. The following protocols are designed to minimize risk during the handling of this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, which exists as a solid or liquid, is a certified chemical fume hood. The rationale is twofold:

  • Containment of Particulates: Weighing and transferring the solid form can generate fine dust that is easily inhaled. Given its predicted classification as a respiratory irritant (H335), preventing inhalation is critical.[2]

  • Vapor/Aerosol Management: If handled in solution or heated, vapors can be released. A fume hood ensures these are captured and exhausted safely.

Emergency eyewash stations and safety showers must be located in the immediate vicinity of any workstation where the compound is handled.[6][7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be based directly on the predicted hazards.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Causality
Eye and Face Protection Safety glasses with side shields or chemical goggles (ANSI Z87.1 / EN166 compliant).[4][6]Mandatory. Protects against splashes and airborne particles that can cause serious eye irritation (H319).[2]
Hand Protection Nitrile or neoprene gloves.Protects against direct contact that can cause skin irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[2]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and minimizes exposed skin.[2]
Respiratory Protection Not required for small quantities handled within a certified fume hood.If engineering controls fail or for large-scale operations, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[2]

Section 3: Safe Handling, Storage, and Disposal Workflows

A systematic workflow minimizes the potential for error and exposure. The following diagram and protocols outline the lifecycle of the compound in the laboratory.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste & Disposal A 1. Verify Compound & Review SDS (Or Analog Data) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Work Within Fume Hood B->C D 4. Weigh Solid into Sealed Container C->D E 5. Prepare Solution or Reaction D->E F 6. Seal Container Tightly E->F Post-Experiment I 9. Collect Waste in Labeled, Halogenated Organic Waste Container E->I Waste Generation G 7. Store in Cool, Dry, Well-Ventilated Area F->G H 8. Segregate from Incompatibles (Strong Oxidizers, Bases) G->H J 10. Dispose via Approved Chemical Waste Program I->J

Caption: Safe Handling Workflow for this compound.

Detailed Protocol: Weighing and Transfer of Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a weigh boat or paper on the analytical balance.

  • Tare Balance: Close the balance doors and tare the scale.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation. Avoid creating puffs of air.

  • Seal: Immediately and securely close the primary stock bottle.

  • Clean-up: Carefully wipe the spatula and any surrounding surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth in the designated solid waste container.

  • Finalize: Transfer the weighed compound to your reaction vessel or secondary container within the fume hood.

Storage Requirements

Store the compound in a tightly closed container in a dry, room temperature environment. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Disposal Considerations

Dispose of unused material and its container at an approved waste disposal plant.[4][6] As a halogenated organic compound, it must be segregated into the appropriate hazardous waste stream as dictated by local and national regulations. Do not allow the product to enter drains.[2]

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical.

First Aid Measures

The following first-aid measures are based on the predicted hazards of irritation and oral toxicity.[2][8]

  • Inhalation: IF INHALED, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms persist, call a POISON CENTER or doctor.[4]

  • Skin Contact: IF ON SKIN, wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing immediately.[2][4]

  • Eye Contact: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention immediately.[4][6] The extended rinsing time is crucial to ensure the complete removal of the acidic substance.

  • Ingestion: If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.[9]

Spill Response

The response to a spill depends on its size and location.

Caption: Decision Tree for Chemical Spill Response.

Conclusion

While this compound lacks a complete, dedicated safety dataset, a responsible and effective safety protocol can be confidently established through the analysis of its structural analogs. The primary hazards are predicted to be skin, eye, and respiratory irritation, along with potential harm if swallowed. By adhering to the principles of exposure control through engineering solutions, diligent use of PPE, and systematic handling procedures, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

  • National Institutes of Health, PubChem. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709. [Link]
  • Nevada Division of Environmental Protection. TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. [Link]
  • National Institutes of Health, PubChem. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529. [Link]
  • National Institutes of Health, PubChem. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679. [Link]
  • Safe Work Australia.
  • National Institutes of Health, PubChem.

Sources

discovery and history of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Abstract

Fluorinated benzoic acids represent a cornerstone class of molecules in modern chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The strategic incorporation of fluorine into the benzoic acid scaffold dramatically alters its physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and molecular conformation. This guide provides a comprehensive technical overview of the discovery and historical development of these pivotal compounds. It traces the evolution of synthetic methodologies from foundational techniques like the Balz-Schiemann reaction to modern nucleophilic and electrophilic fluorination strategies. Furthermore, it delves into the structure-property relationships that govern their utility and highlights their diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Field - Early Discoveries and Foundational Syntheses

The journey of organofluorine chemistry began long before the isolation of fluorinated benzoic acids. While mineral fluorides were used as fluxes as early as the 16th century, the first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Péligot in 1835.[1] However, the creation of an aromatic carbon-fluorine (C-F) bond proved a formidable challenge. Early attempts were often fraught with difficulty, with a notable, albeit incorrectly characterized, synthesis by Schmitt et al. in 1870.[1]

The breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann discovered a reliable and general method for introducing fluorine into an aromatic ring.[1] The Balz-Schiemann reaction transforms a primary aromatic amine, via a diazonium tetrafluoroborate intermediate, into the corresponding aryl fluoride upon thermal decomposition.[2][3] This reaction was a watershed moment, providing the first practical route to compounds like 4-fluorobenzoic acid and opening the door for systematic investigation into the effects of fluorine on aromatic systems.[2][4] Shortly after, in 1936, another important synthetic avenue emerged when Gottlieb reported the nucleophilic halogen exchange of an activated aryl chloride to an aryl fluoride using potassium fluoride (KF), a method that would later become a pillar of industrial fluoroaromatic synthesis.[1]

Part 2: The Evolution of Synthetic Strategy

The initial methods for synthesizing fluorinated benzoic acids, while groundbreaking, had limitations in scope, safety, and efficiency. Decades of research have led to significant advancements, providing chemists with a robust toolbox for C-F bond formation.

The Balz-Schiemann Reaction: From Classic Protocol to Modern Innovation

The Balz-Schiemann reaction remains a valuable tool for the regiospecific synthesis of fluoroaromatics.[5] The process involves two key stages: the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt, followed by thermal decomposition (fluoro-dediazoniation) to yield the aryl fluoride.[6]

Causality in Experimental Design: The initial choice of HBF₄ is critical; it serves as both the acid for diazotization and the source of the non-nucleophilic tetrafluoroborate anion, which stabilizes the diazonium salt, often allowing for its isolation.[6] The thermal decomposition step is believed to proceed through an Sₙ1-type mechanism involving a highly unstable aryl cation intermediate.[6]

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction [4]

  • Protection (Esterification): 4-Aminobenzoic acid is first converted to its ethyl ester to protect the carboxylic acid functional group from reacting during the diazotization step.

  • Diazotization: The ethyl 4-aminobenzoate is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to below 5°C in an ice-salt bath.

  • Salt Formation: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. This generates the diazonium tetrafluoroborate salt, which typically precipitates from the solution.

  • Isolation: The precipitated diazonium salt is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then thoroughly dried. Note: Dried diazonium salts can be explosive and must be handled with extreme care.[6]

  • Decomposition: The dry salt is heated gently in an inert, high-boiling solvent or, in some cases, as a solid melt. Nitrogen gas and boron trifluoride (BF₃) are evolved, and the crude ethyl 4-fluorobenzoate is formed.[6]

  • Hydrolysis: The resulting ester is hydrolyzed back to the carboxylic acid using a standard procedure, such as heating with aqueous sodium hydroxide, followed by acidic workup to precipitate the final product, 4-fluorobenzoic acid.


}

Balz-Schiemann Reaction Workflow.

Modern Innovations: The classical Balz-Schiemann protocol suffers from safety concerns regarding the isolation of potentially explosive diazonium salts and sometimes provides modest yields.[5][6] Modern modifications address these issues by:

  • In Situ Generation: Using reagents like tert-butyl nitrite and BF₃-etherate allows for the generation and immediate decomposition of the diazonium salt, avoiding its hazardous isolation.[6]

  • Alternative Counterions: Employing hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) anions can sometimes lead to higher yields.[2]

  • Alternative Solvents: The use of ionic liquids or anhydrous hydrogen fluoride (HF) can facilitate decomposition at lower temperatures and improve process safety.[5][6][7]

  • Flow Chemistry: Conducting the reaction in a continuous flow reactor enhances heat transfer, minimizes the accumulation of hazardous intermediates, and allows for safer scale-up.[6]

Nucleophilic Aromatic Substitution (SₙAr): A Paradigm Shift

Nucleophilic aromatic substitution provides a powerful and often more scalable alternative to the Balz-Schiemann reaction, particularly for aromatic rings activated by electron-withdrawing groups (EWGs).[8] The mechanism proceeds via an addition-elimination pathway, starting with the attack of a nucleophile (e.g., F⁻) on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[8] In the second step, the leaving group is eliminated, restoring aromaticity.

Causality in Experimental Design:

  • Activation is Key: The presence of a strong EWG (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group is crucial. This group stabilizes the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step.[9]

  • Fluorine as a Leaving Group: Counterintuitively, fluoride is often the best leaving group among the halogens for SₙAr reactions. This is not due to its stability as an anion (I⁻ is more stable) but because its extreme electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack.[9]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Nucleophilic Fluorination [10]

This protocol utilizes a hypervalent iodine precursor, which acts as an excellent leaving group in a nucleophilic substitution reaction.

  • Precursor Synthesis: A 1-aryl-5-nitrobenziodoxolone precursor is synthesized from 2-iodo-5-nitrobenzoic acid.

  • Fluorination Reaction: The 1-aryl-5-nitrobenziodoxolone (1 equivalent) is dissolved in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Fluoride Source: Anhydrous cesium fluoride (CsF) (2-3 equivalents) is added to the solution. CsF is chosen for its high solubility and the "naked" nature of the fluoride anion in aprotic solvents, which enhances its nucleophilicity.

  • Heating: The reaction mixture is heated to a temperature between 80-150°C and monitored by TLC or LC-MS until the starting material is consumed. The nitro group activates the ring, enabling the substitution to occur under these conditions.

  • Workup and Isolation: After cooling, the reaction is quenched with water and acidified (e.g., with 0.01 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 2-fluoro-5-nitrobenzoic acid is purified by column chromatography or recrystallization to achieve high purity.


}

Generalized SₙAr Mechanism.

Part 3: Physicochemical Properties and Structure-Activity Relationships

The strategic placement of fluorine on a benzoic acid ring profoundly influences its electronic and physical properties. This modulation is the primary reason for their widespread use in drug design and materials science.[11][12]

  • Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the conjugate base (benzoate), thereby increasing the acidity (lowering the pKa) of the carboxylic acid. The effect is distance-dependent, being strongest for the ortho-isomer and weakest for the para-isomer.

  • Lipophilicity (logP): Fluorine substitution generally increases a molecule's lipophilicity (its tendency to partition into a nonpolar solvent). This can enhance membrane permeability and bioavailability, crucial parameters in drug development.[13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[13] Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and effective strategy to increase a drug's half-life.[14]

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds (with C-F acting as the acceptor). This can lead to enhanced binding affinity and target selectivity.[15]

Comparative Data of Fluorobenzoic Acid Isomers

The following table summarizes the key physicochemical properties of the three monofluorinated benzoic acid isomers compared to the parent benzoic acid.

PropertyBenzoic Acid2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)
CAS Number 65-85-0445-29-4455-38-9456-22-4
Molar Mass ( g/mol ) 122.12140.11140.11140.11
Melting Point (°C) 122.4122-125123-125184
Boiling Point (°C) 250~259~251253.7
Acidity (pKa) 4.203.273.864.14
logP 1.871.762.012.07
Data sourced from multiple references, including[4][11][16][17].

}

Electronic Effects of Fluorine Substitution.

Part 4: Applications Across Scientific Disciplines

The unique properties imparted by fluorine have made fluorinated benzoic acids indispensable in various fields.

  • Drug Discovery & Medicinal Chemistry: This is arguably the most significant area of application. These compounds are vital building blocks for synthesizing pharmaceuticals.[15] The ability to fine-tune acidity, improve metabolic stability, and enhance binding affinity makes them a go-to tool for medicinal chemists.[12][14] For example, 2-fluorobenzoic acid derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[11]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the biological activity and stability of herbicides and pesticides, making them more effective and persistent.[16]

  • Materials Science: The polarity and stability of the C-F bond are leveraged in the design of advanced materials. Fluorinated benzoic acids are used as components in the synthesis of liquid crystals and high-performance polymers.[18] Their electronic properties also make them valuable precursors for materials used in organic light-emitting diodes (OLEDs).[19]

  • Advanced Diagnostics & Tracing: The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life, making it ideal for Positron Emission Tomography (PET) imaging.[14] Derivatives like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) are widely used to radiolabel proteins and peptides for diagnostic purposes.[10][20] In a different field, their stability and low background concentration make them excellent conservative tracers for tracking water flow in geothermal reservoirs and oilfields.[21][22]

Conclusion

From their challenging beginnings to their current status as indispensable chemical building blocks, the story of fluorinated benzoic acids is one of persistent scientific innovation. The development of foundational synthetic methods like the Balz-Schiemann reaction paved the way for a deeper understanding of fluorine's unique effects on molecular properties. Subsequent advancements in synthetic chemistry, particularly in nucleophilic substitution, have made these compounds widely accessible, fueling their integration into nearly every facet of the chemical sciences. For researchers in drug discovery and materials development, a thorough understanding of the history, synthesis, and structure-property relationships of fluorinated benzoic acids is not merely academic—it is essential for the rational design of the next generation of advanced molecules.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Google Cloud.
  • Balz–Schiemann reaction. Wikipedia.
  • Overview on the history of organofluorine chemistry from the viewpoint of m
  • Exploring 4-Fluorobenzoic Acid: Properties, Applic
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Google Cloud.
  • Balz–Schiemann reaction. Wikiwand.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Taylor & Francis Online.
  • 3-Fluorobenzoic Acid. PubChem.
  • Development of N-F fluorinating agents and their fluorin
  • The Balz-Schiemann Reaction.
  • Balz-Schiemann Reaction. Organic Chemistry Portal.
  • Fluorinated Bezoic Acids as Conservative Tracers for the Petrochemical Industry. Scribd.
  • 4-Fluorobenzoic acid. Wikipedia.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Process Development and Preparation of Fluorinated Compounds
  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
  • How are fluorinated organic compounds synthesized?. LEAPCHEM Blog.
  • Nucleophilic Arom
  • Fluoro-benzoic acid series. LookChem.
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Google Cloud.
  • Nucleophilic Arom
  • Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PubMed.
  • Fluorinated Aromatic Compounds.
  • Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block.
  • Fluorine in drug discovery: Role, design and case studies. De Gruyter.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Analysis of Fluorobenzoic Acids for W

Sources

An In-depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid Derivatives and Analogues: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, offering a reliable strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] This guide delves into the technical nuances of a promising, yet underexplored scaffold: 2-Fluoro-3-isopropoxybenzoic acid and its derivatives. We will explore the synthetic rationale, key derivatization pathways, and potential therapeutic applications of this class of compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to stimulate further investigation into this unique chemical space.

Introduction: The Rationale for the 2-Fluoro-3-isopropoxy Substituent Pattern

The benzoic acid moiety is a well-established scaffold in drug discovery, present in a wide array of approved therapeutic agents. Its carboxylic acid group provides a crucial anchor for interacting with biological targets and can be readily derivatized to modulate physicochemical properties.[4][5] The true potential of this scaffold, however, is unlocked through strategic substitution on the phenyl ring.

The 2-fluoro-3-isopropoxy pattern is of particular interest for several reasons:

  • The "Ortho-Fluoro" Effect: A fluorine atom at the C-2 position exerts a powerful inductive electron-withdrawing effect, which can significantly increase the acidity of the carboxylic acid. This modulation of pKa can enhance interactions with target proteins and influence solubility and permeability.[6] Furthermore, the ortho-fluoro group can act as a conformational lock, influencing the orientation of the carboxylic acid and adjacent substituents, which can be critical for optimizing binding to a specific active site.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Placing a fluorine atom at a metabolically labile position is a field-proven strategy to block oxidative degradation, thereby increasing a drug's half-life and bioavailability.

  • The 3-Isopropoxy Group: The isopropoxy group at the C-3 position introduces a moderately lipophilic and sterically bulky substituent. This can enhance membrane permeability and provide additional van der Waals interactions within a target's binding pocket. The ether linkage is also generally more stable to metabolism than an ester or other functional groups. The combination of the ortho-fluoro and meta-isopropoxy groups creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for a variety of biological targets.

This guide will provide a framework for synthesizing and evaluating derivatives of this promising scaffold, with the goal of accelerating the discovery of novel therapeutics.

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be approached through a logical sequence of reactions, starting from commercially available precursors. A plausible and efficient route involves the alkylation of a phenol followed by oxidation of a benzaldehyde.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Fluoro-3-hydroxybenzaldehyde B 2-Fluoro-3-isopropoxybenzaldehyde A->B Isopropyl bromide, K2CO3, Acetone C This compound B->C KMnO4 or other oxidant

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Fluoro-3-isopropoxybenzaldehyde

  • To a solution of 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL/g of starting material), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-fluoro-3-isopropoxybenzaldehyde as a pure compound.

Step 2: Oxidation to this compound

  • Dissolve the 2-fluoro-3-isopropoxybenzaldehyde (1.0 eq) from the previous step in a mixture of tert-butanol and water (1:1).

  • In a separate flask, prepare a solution of potassium permanganate (KMnO₄, 2.0 eq) in water.

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Add the KMnO₄ solution dropwise to the aldehyde solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid (HCl), which should result in the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Derivatization Strategies for Library Development

The carboxylic acid handle of the core scaffold is an ideal point for derivatization to explore structure-activity relationships (SAR). The formation of amides and esters are two of the most common and effective strategies in medicinal chemistry.[4][5][7]

Amide Synthesis

Amide derivatives can be readily synthesized through standard peptide coupling reactions. This allows for the introduction of a wide variety of amines, each contributing unique steric and electronic features.

Amide Synthesis A This compound C 2-Fluoro-3-isopropoxybenzamide Derivative A->C HATU, DIPEA, DMF B Amine (R-NH2) B->C

Caption: General workflow for amide synthesis.

Experimental Protocol: General Procedure for Amide Synthesis

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.

Ester Synthesis

Esterification can be used to introduce various alkyl or aryl groups, which can modulate lipophilicity and act as potential prodrugs.

Experimental Protocol: General Procedure for Ester Synthesis (via Acid Chloride)

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the final ester product.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound derivatives is not yet widely published, we can infer potential therapeutic applications and SAR trends from structurally related compounds. For instance, various fluorinated benzoic acid derivatives have shown promise as enzyme inhibitors, including as inhibitors of influenza virus sialidase.[8][9]

Hypothetical Target: Enzyme Inhibition

Let's hypothesize that derivatives of this scaffold could act as inhibitors of a viral or bacterial enzyme. The carboxylic acid would likely serve as a key binding element, forming hydrogen bonds or ionic interactions with basic residues in the enzyme's active site.

Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Inhibitor 2-Fluoro-3-isopropoxy Derivative Inhibitor->Inactive_Complex Binds to active site

Caption: Inhibition of an enzymatic pathway.

Inferred Structure-Activity Relationships

Based on general principles of medicinal chemistry and data from related series, we can propose the following SAR trends for exploration:

R-Group (Amide/Ester)Expected Impact on ActivityRationale
Small, polar groups Potentially increased potencyMay improve solubility and allow for additional hydrogen bonding interactions in the active site.
Bulky, hydrophobic groups VariableCould enhance binding through hydrophobic interactions if a suitable pocket exists, but may also cause steric hindrance.
Aromatic/Heterocyclic rings High potential for increased potencyCan engage in π-stacking or other specific interactions with aromatic residues in the active site. Substitution on these rings can further fine-tune activity.[4]
Groups with hydrogen bond donors/acceptors Potentially increased potency and selectivityCan form specific, directional interactions with the target, leading to higher affinity.

Table 1: Inferred SAR for derivatives of this compound.

Physicochemical Properties

The physicochemical properties of the core scaffold and its analogues are crucial for predicting their drug-like characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
2-Fluoro-3-methoxybenzoic acidC₈H₇FO₃170.141.8
This compoundC₁₀H₁₁FO₃198.19~2.5
2-Fluoro-3-hydroxybenzoic acidC₇H₅FO₃156.11~1.5

Table 2: Physicochemical properties of 2-Fluoro-3-alkoxybenzoic acids and a key precursor. (Data sourced from PubChem[10] and predicted values).

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are straightforward, and the potential for diverse derivatization is high. Future work should focus on:

  • Synthesis of a diverse library of amide and ester derivatives.

  • Screening this library against a panel of biologically relevant targets, such as kinases, proteases, and other enzymes implicated in disease.

  • Detailed SAR studies to optimize potency and selectivity.

  • In vitro ADME profiling of lead compounds to assess their drug-like properties.

This systematic approach will unlock the full potential of this intriguing and underexplored chemical scaffold.

References

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of ChemTech Research. [Link]
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2014).
  • Processes for the preparation of fluorinated benzoic acids. (2001).
  • 3-[5-(2-fluoro-phenyl)-[4][11][12]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (2008).
  • Synthesis of some amide derivatives and their biological activity. (2011).
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022).
  • Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. (2015).
  • Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs. (2013). PubMed. [Link]
  • Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Novel compounds. (2007).
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (2020). SAGE Journals. [Link]
  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (2021). Research Square. [Link]
  • Pharmaceutical combinations. (2012).
  • This compound. (n.d.). AmeiBio. [Link]
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
  • Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction. (1995). PubMed. [Link]
  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (2021).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
  • Enzyme inhibition by fluoro compounds. (1983).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015).
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2021). MDPI. [Link]
  • 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. (2006).
  • Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. (2014). MDPI. [Link]
  • 2-Fluoro-3-methoxybenzoic acid. (n.d.). PubChem. [Link]
  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. (2014).

Sources

theoretical calculations on 2-Fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants an in-depth technical guide on . I need to structure this as a whitepaper for a scientific audience.

Here's a plan:

  • Introduction: Explain the significance of substituted benzoic acids in drug development and materials science. Introduce 2-Fluoro-3-isopropoxybenzoic acid and the role of computational chemistry in understanding its properties.

  • Theoretical Framework: Focus on Density Functional Theory (DFT) as the core method. Explain why it's a suitable choice, mentioning the balance of accuracy and computational cost.

  • Computational Methodology: Provide a detailed, step-by-step protocol for the calculations. This will be the core of the technical guide.

    • Geometry Optimization: Mention the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) and explain their significance.

    • Vibrational Frequency Analysis: Explain its purpose (confirming a true minimum, predicting spectra).

    • Electronic Property Calculations: Discuss HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) maps.

  • Results and Discussion: Present the expected outcomes of the calculations.

    • Molecular Geometry: Use a table to show key bond lengths and angles.

    • Vibrational Spectroscopy: Discuss the significance of key vibrational modes.

    • Electronic Properties: Interpret the HOMO-LUMO distribution and energy gap.

  • Visualization: Create diagrams using Graphviz (DOT language) to illustrate the computational workflow and the molecular structure.

  • References: Compile a list of authoritative sources for the methods and concepts discussed.

I will search for information on:

  • Properties and applications of this compound and similar molecules.

  • Standard DFT calculation protocols for organic molecules.

  • Interpretation of computational results like HOMO-LUMO and vibrational frequencies.

  • Relevant scientific papers to cite.

Based on the initial search, there is no specific paper on the theoretical calculations of this compound. However, there is a wealth of information on DFT calculations for substituted benzoic acids in general. I can use this information to construct a robust and scientifically sound guide.

  • DFT Functionals and Basis Sets: B3LYP is a commonly used functional for such systems, and 6-311++G(d,p) or similar Pople-style basis sets are appropriate.[1][2][3]

  • Properties Calculated: Gas phase acidity, pKa, electronic structure, and UV absorption are common properties investigated for substituted benzoic acids using DFT.[1][2][3]

  • Significance of Substituents: The inductive and resonance effects of substituents like fluorine and alkoxy groups are key to understanding the properties of the molecule.[1][4]

  • Workflow: The general workflow involves geometry optimization followed by frequency calculations and analysis of electronic properties.[5][6]

I will now proceed to write the guide following this structure, integrating the information found and creating the required visualizations."> An In-Depth Technical Guide to the Theoretical Investigation of this compound

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical analysis of this compound, a molecule with significant potential in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, spectroscopic, and electronic properties. This document serves as a practical whitepaper for researchers aiming to apply computational methods to predict and understand the behavior of substituted benzoic acid derivatives, thereby accelerating the design and development of novel molecular entities.

Introduction: The Rationale for Computational Scrutiny

Substituted benzoic acids are privileged scaffolds in modern chemistry. The strategic placement of functional groups on the phenyl ring allows for the precise modulation of a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. This compound is a compelling subject for study due to the interplay of its substituents: an electron-withdrawing fluorine atom and a bulky, electron-donating isopropoxy group. These features are known to significantly influence molecular conformation and reactivity.[7][8]

Computational chemistry, particularly DFT, offers a powerful, cost-effective, and non-invasive means to predict molecular properties before undertaking extensive experimental synthesis and testing.[1] This in silico approach provides deep mechanistic insights that can guide rational drug design and the development of new materials.[9]

The Theoretical Cornerstone: Density Functional Theory (DFT)

Our theoretical investigation is grounded in Density Functional Theory (DFT), a quantum mechanical method that has become a mainstay in computational chemistry for its exceptional balance of accuracy and computational efficiency.[1][5] DFT calculations determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the electron density, rather than the complex many-electron wavefunction, is the central variable.

For the study of substituted benzoic acids, DFT has proven highly effective in predicting geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data.[1][3]

Pillar of Expertise: Why B3LYP/6-311++G(d,p)?

The choice of the DFT functional and basis set is critical for obtaining reliable results. We have selected the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set . Here's the causality behind this choice:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. It is widely regarded as a robust and versatile functional for a broad range of organic molecules, consistently providing accurate geometries and energies.[1][10]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution.

    • ++: These diffuse functions are crucial for describing the electron density far from the atomic nuclei, which is important for anions and systems with hydrogen bonds.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds.

A Self-Validating Computational Workflow

The following protocol provides a step-by-step methodology for the theoretical characterization of this compound.

3.1. Step 1: Geometry Optimization The initial step is to find the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface.

  • Input Structure: A 2D sketch of this compound is converted into an initial 3D structure.

  • Optimization Calculation: A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The calculation iteratively adjusts the atomic coordinates to minimize the total energy of the molecule until a stationary point is reached.

  • Conformational Analysis: For flexible molecules like this, which have rotatable bonds (e.g., C-O of the isopropoxy group and C-C of the carboxylic acid), it is crucial to investigate different conformers to ensure the global minimum is found.[6]

3.2. Step 2: Vibrational Frequency Analysis Once a stable geometry is obtained, a frequency calculation is performed at the same level of theory.

  • Verification of Minimum: This calculation confirms that the optimized structure is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate a transition state or a saddle point.

  • Spectroscopic Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to predict the infrared (IR) and Raman spectra, which are invaluable for experimental characterization.

  • Zero-Point Vibrational Energy (ZPVE): The frequency calculation also provides the ZPVE, which is a necessary correction for obtaining accurate total energies.

3.3. Step 3: Electronic Structure and Property Analysis With the optimized geometry, a detailed analysis of the electronic properties can be performed.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity, kinetic stability, and the molecule's ability to absorb light.[5]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing critical insights into intermolecular interactions and reaction sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule by calculating atomic charges and analyzing donor-acceptor interactions between orbitals.

G Computational Workflow for this compound cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis & Properties A Initial 3D Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Optimized Geometry E Electronic Properties (HOMO, LUMO, MEP, NBO) B->E D Verify Minimum (No Imaginary Frequencies) C->D F Predicted Spectra (IR, Raman) C->F

Caption: A logical workflow diagram for the DFT-based theoretical analysis.

Anticipated Results and Data Interpretation

4.1. Structural Properties The calculations will yield precise bond lengths, bond angles, and dihedral angles. Key parameters of interest are summarized in the table below. The planarity of the carboxylic acid group relative to the benzene ring and the orientation of the isopropoxy group will be determined.

Table 1: Predicted Key Geometric Parameters

Parameter Description Predicted Value
C-F Bond Length Length of the Carbon-Fluorine bond ~1.35 Å
C-O (ether) Bond Length Length of the Carbon-Oxygen bond in the isopropoxy group ~1.37 Å
C=O Bond Length Length of the carbonyl double bond in the carboxylic acid ~1.21 Å
C-O-H Bond Angle Angle of the hydroxyl group in the carboxylic acid ~105°

| O=C-O-H Dihedral Angle | Torsion angle defining the planarity of the carboxyl group | ~0° (planar) or ~180° |

4.2. Spectroscopic Signature The vibrational analysis will predict the positions of key IR absorption bands.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)

Vibrational Mode Description Predicted Wavenumber (Scaled)
O-H Stretch Stretching of the hydroxyl bond in the carboxylic acid dimer ~3000 cm⁻¹ (broad)
C-H Stretch (Aromatic) Stretching of the C-H bonds on the benzene ring ~3100-3000 cm⁻¹
C=O Stretch Stretching of the carbonyl bond ~1700-1750 cm⁻¹

| C-F Stretch | Stretching of the carbon-fluorine bond | ~1250-1300 cm⁻¹ |

4.3. Electronic Landscape The electronic properties will reveal the molecule's reactivity profile.

  • HOMO-LUMO Analysis: The HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms. The LUMO is likely to be distributed over the electron-deficient carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity.

  • MEP Map: The MEP map is predicted to show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. A positive potential (blue) is expected around the acidic proton of the carboxyl group.

Caption: A simplified representation of the molecular structure of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and authoritative theoretical protocol for the in-depth characterization of this compound. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights are invaluable for understanding structure-activity relationships, guiding synthetic efforts, and accelerating the discovery pipeline for new pharmaceuticals and functional materials. The methodologies described herein are broadly applicable to other substituted aromatic systems, providing a robust foundation for future computational studies.

References

  • F. A. L. de Souza, et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(18), 4268. [Link][1]
  • H. Guo, et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870-11879. [Link][3][11][12]
  • J. D. Thompson, et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1475-1483. [Link][2]
  • P. G. Mezey & W. F. Reynolds. (1977). Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects in aromatic derivatives. Canadian Journal of Chemistry, 55(9), 1567-1574. [Link][4]
  • A. A. El-Emam, et al. (2021). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, 6(38), 24867–24881. [Link][5]
  • V. V. Turovtsev, et al. (2018). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Russian Journal of General Chemistry, 88(12), 2724–2731. [Link][13]
  • A. V. M. Maldonado, et al. (2021). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. Journal of Chemical Information and Modeling, 61(11), 5431–5441. [Link][10]
  • D. A. Obenchain, et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical investigation of 3,5-difluorobenzoic acid. Journal of Molecular Structure, 1287, 135639. [Link][6]
  • M. J. D. de Oliveira, et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4995. [Link][7]
  • J. K. Nicholson, et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 949-959. [Link][9]
  • S. O. Mykhailiuk, et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2019(5), 153-167. [Link][14]
  • H. Matsui, et al. (2024). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Molecular Crystals and Liquid Crystals, 1-13. [Link][8]

Sources

The Strategic Utility of 2-Fluoro-3-isopropoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among the myriad of fluorinated building blocks, substituted fluorobenzoic acids represent a particularly privileged class of intermediates. This guide focuses on a specific and highly valuable member of this class: 2-Fluoro-3-isopropoxybenzoic acid . We will delve into its procurement, synthesis, and strategic application, providing a technical framework for its effective use in the development of next-generation therapeutics.

I. Sourcing and Procurement of this compound

The accessibility of high-quality starting materials is a critical first step in any drug discovery program. This compound, identified by its CAS number 1346608-65-8 , is available from a number of specialized chemical suppliers. Purity, batch-to-batch consistency, and reliable supply chains are paramount for both early-stage research and later-stage development. Below is a comparative overview of key suppliers and their offerings.

Table 1: Commercial Suppliers and Pricing for this compound (CAS: 1346608-65-8)

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
AOBChem 2496597%5g$138.00
10g$233.00
25g$460.00
100g$1,455.00
Sigma-Aldrich AMBH95E08144-InquireInquire
Arctom Scientific AOB-24965-InquireInquire
MySkinRecipes -97%-฿1,845.00 (approx. $50 USD) - Note: Pricing may vary and should be confirmed with the supplier.
Acmec Biochemical --InquireInquire

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information and to request certificates of analysis.

II. The Synthetic Pathway: A Logical Approach to this compound

While this compound is commercially available, understanding its synthesis is crucial for custom modifications and for ensuring a thorough understanding of its impurity profile. A plausible and efficient synthetic route can be devised based on established organofluorine chemistry principles. The following multi-step synthesis illustrates a logical pathway starting from readily available precursors.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Fluorophenol B 2-Fluoro-3-nitrophenol A->B Nitration (HNO₃, H₂SO₄) C 1-Fluoro-2-isopropoxy-3-nitrobenzene B->C Williamson Ether Synthesis (Isopropyl bromide, K₂CO₃) D 3-Isopropoxy-2-fluoroaniline C->D Reduction (e.g., H₂, Pd/C or Fe/HCl) E This compound D->E Sandmeyer-type Reaction (1. NaNO₂, HCl 2. CO₂H source)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Nitration of 2-Fluorophenol The synthesis begins with the regioselective nitration of 2-fluorophenol. The ortho- and para-directing effects of the hydroxyl group, combined with the deactivating and meta-directing nature of the fluorine atom, can be manipulated through careful control of reaction conditions (temperature, concentration of nitric and sulfuric acids) to favor the formation of 2-fluoro-3-nitrophenol.

Step 2: Williamson Ether Synthesis The phenolic hydroxyl group of 2-fluoro-3-nitrophenol is then alkylated using an isopropyl halide (e.g., isopropyl bromide) in the presence of a mild base such as potassium carbonate. This reaction, a classic Williamson ether synthesis, yields 1-fluoro-2-isopropoxy-3-nitrobenzene.

Step 3: Reduction of the Nitro Group The nitro group is subsequently reduced to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with reducing metals in acidic media (e.g., iron or tin in hydrochloric acid), to produce 3-isopropoxy-2-fluoroaniline.

Step 4: Conversion of the Amine to a Carboxylic Acid The final step involves the conversion of the aniline to the corresponding benzoic acid. A common method is a Sandmeyer-type reaction, where the amine is first diazotized with sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. This intermediate can then be subjected to a carbonylation reaction or reacted with a cyanide source followed by hydrolysis to install the carboxylic acid moiety, yielding the final product, this compound.

III. Strategic Applications in Drug Discovery

The unique substitution pattern of this compound makes it a highly valuable building block for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the carboxylic acid group.[1]

  • Improved Bioavailability: The isopropoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

  • Vector for Further Functionalization: The carboxylic acid group serves as a versatile handle for amide bond formation, esterification, or other coupling reactions, allowing for the straightforward incorporation of this scaffold into larger, more complex molecules.

Case Study: A Building Block for Kinase Inhibitors in Oncology

While a specific drug derived directly from this compound is not yet on the market, its close analog, 2-fluoro-3-nitrobenzoic acid, is a key intermediate in the synthesis of Dabrafenib , a potent BRAF kinase inhibitor used in the treatment of metastatic melanoma.[3] This highlights the utility of the 2-fluoro-3-substituted benzoic acid motif in designing targeted cancer therapies. The strategic placement of the fluorine and a second substituent at the 2- and 3-positions provides a scaffold that can be elaborated to achieve high affinity and selectivity for the ATP-binding pocket of protein kinases.

Drug_Discovery_Workflow Start This compound Step1 Amide Coupling (with target amine) Start->Step1 Step2 Further Synthetic Elaboration Step1->Step2 Step3 Lead Compound Step2->Step3 Step4 Preclinical & Clinical Development Step3->Step4

Caption: General workflow for utilizing the title compound in drug discovery.

IV. Experimental Protocol: Amide Coupling of this compound

The following is a representative, self-validating protocol for the coupling of this compound with a primary amine, a common step in the synthesis of potential drug candidates.

Objective: To synthesize N-benzyl-2-fluoro-3-isopropoxybenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add benzylamine (1.05 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture, followed by the addition of PyBOP (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-fluoro-3-isopropoxybenzamide.

Validation:

  • TLC Analysis: The disappearance of the starting acid and amine spots and the appearance of a new, less polar product spot.

  • LC-MS Analysis: Confirmation of the product's molecular weight.

  • ¹H and ¹⁹F NMR Spectroscopy: Structural confirmation of the final product, showing the characteristic signals for the aromatic protons, the isopropoxy group, the benzyl group, and the fluorine atom.

Conclusion

This compound is a strategically valuable building block for modern drug discovery. Its unique combination of a fluorine atom and an isopropoxy group on a benzoic acid scaffold provides a powerful platform for developing novel therapeutics with improved pharmacological properties. A clear understanding of its sourcing, synthesis, and reactivity, as demonstrated in this guide, empowers researchers and drug development professionals to effectively harness its potential in the creation of innovative medicines.

References

  • AOBChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). Herbicides Intermediates.
  • Acmec Biochemical. (n.d.). Boc-D-Ala(3,3-diphenyl)-OH.
  • Eastfine. (2025). Top 5 Manufacturers of CAS No. 317-46-4: Why 2-Fluoro-3-nitrobenzoic acid is Essential for Oncology and Beyond.
  • PubMed. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study.
  • PubMed. (2005). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics.

Sources

commercial availability of 2-Fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid: Commercial Availability and Applications

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a specialized building block in organic synthesis. Its unique structure, featuring a fluorine atom and an isopropoxy group on the benzoic acid backbone, makes it a valuable intermediate in the development of complex molecules. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, analytical characterization, applications, and safe handling of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and synthesis. Key identifiers and physical characteristics are summarized below.

PropertyValue
CAS Number 1346608-65-8[3][4]
Molecular Formula C₁₀H₁₁FO₃[3]
Molecular Weight 198.19 g/mol [5]
Purity Typically ≥97%[3]
Appearance N/A (Often a white or off-white powder)
Storage Temperature 2-8°C[3][6]

Commercial Availability

This compound is available from several chemical suppliers that specialize in advanced organic building blocks for research and development. Availability can range from small, milligram-scale quantities for initial screening to larger, gram-scale amounts for lead optimization and scale-up studies. Pricing is typically provided upon request from the vendors.

SupplierPack SizesStock Status (Example)
AOBChem 250mg, 500mg, 1g, 5g, 10g, 25g, 100g5g, 10g, 25g in stock; 100g backordered[3]
Sigma-Aldrich VariesAvailable through listed partners[4]
BLD Pharm VariesListed as available[7]

Generalized Synthesis Pathway

While the precise, proprietary synthesis method for this compound is not publicly detailed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for related fluorinated aromatic compounds. A common approach involves the modification of a readily available phenol derivative.

A potential pathway could start with 2-fluorophenol, which undergoes O-alkylation with an isopropyl halide to form 1-fluoro-2-isopropoxybenzene. This intermediate is then subjected to a directed ortho-metalation followed by carboxylation, or a Friedel-Crafts acylation followed by oxidation, to introduce the carboxylic acid group at the desired position. A similar multi-step synthesis for 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, which is nitrated, chlorinated, fluorinated, and finally oxidized.[8]

Below is a conceptual workflow illustrating a generalized synthesis.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 2-Fluorophenol) Step1 O-Alkylation (Isopropylation) Start->Step1 Intermediate Intermediate (1-Fluoro-2-isopropoxybenzene) Step1->Intermediate Step2 Carboxylation (e.g., Directed Metalation-Carboxylation) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in sensitive applications like drug discovery. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of fluorinated benzoic acid isomers.[9]

General HPLC-UV Protocol for Purity Assessment
  • Sample Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (containing 0.1% formic acid for pH control).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm).

  • Injection and Analysis : Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Data Interpretation : The purity is determined by the relative area of the main peak compared to the total area of all peaks. The retention time confirms the compound's identity against a reference standard.

G cluster_1 Analytical Workflow SamplePrep Sample Preparation HPLC HPLC Separation SamplePrep->HPLC Detection UV/MS Detection HPLC->Detection DataAnalysis Data Analysis (Purity & Identity) Detection->DataAnalysis

Caption: Standard analytical workflow for quality control of chemical intermediates.

Applications in Research and Drug Development

Fluorinated compounds are integral to modern drug discovery.[10] The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved drug candidates.[2]

While specific drugs derived from this compound are not extensively documented in public literature, its structure makes it an attractive starting point for synthesizing novel therapeutic agents. As a versatile intermediate, it can be used to construct more complex molecules for various targets.[11] For example, related fluorinated benzoic acids are used to create kinase inhibitors and agents for treating chronic pain.[12] The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone reaction in medicinal chemistry, allowing for its conjugation to other molecular fragments to build a diverse library of compounds for biological screening.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on typical safety data sheets (SDS) for fluorinated aromatic compounds.[3][13][14]

  • Hazard Identification : This compound is generally classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][13] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Storage : Store the compound in a tightly closed container in a cool, dry place. Recommended storage is between 2-8°C.[3][6]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[13]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[13]

    • In all cases of exposure, seek medical attention if symptoms persist.[6][13]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13]

References

  • Aaronchem. (2024). Safety Data Sheet - 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid. Aaron Chemicals LLC.
  • Sigma-Aldrich. (2025).
  • AOBChem USA. (n.d.). This compound.
  • Fisher Scientific. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzoic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications.
  • Fisher Scientific. (2024).
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Wu, Y., et al. (2021). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Zhdankin, V. V., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 184-193.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • CN113024384A. (2021).
  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods.
  • Fluoropharm. (n.d.). 2-Fluoro-3-nitrobenzoic acid.

Sources

Methodological & Application

Synthesis of 2-Fluoro-3-isopropoxybenzoic Acid: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Fluoro-3-isopropoxybenzoic acid, a valuable building block in the development of novel pharmaceutical agents. Two robust synthetic routes are presented, tailored for researchers, scientists, and drug development professionals. The primary route detailed is a reliable, multi-step synthesis commencing from 2-amino-3-fluorobenzoic acid, involving a key intermediate, 2-fluoro-3-hydroxybenzoic acid, followed by a protective esterification, Williamson ether synthesis, and subsequent deprotection. A second, alternative route utilizing Grignard carboxylation is also discussed. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights to ensure reproducible and scalable results.

Introduction

The strategic incorporation of fluorine and ether functionalities into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The title compound, this compound, embodies this principle, offering a unique combination of electronic and steric properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides detailed, field-proven protocols for its synthesis, empowering researchers to access this key intermediate with confidence.

Recommended Synthetic Pathway (Route 1): From 2-Amino-3-fluorobenzoic Acid

This primary route is recommended for its reliability and avoidance of potentially problematic organometallic intermediates. The synthesis is divided into two main stages: the preparation of the key intermediate, 2-fluoro-3-hydroxybenzoic acid, and its subsequent isopropylation via a protection-etherification-deprotection sequence.

Stage 1: Synthesis of 2-Fluoro-3-hydroxybenzoic Acid

The synthesis of this crucial intermediate is achieved through the diazotization of 2-amino-3-fluorobenzoic acid, followed by hydrolysis of the resulting diazonium salt. The starting material, 2-amino-3-fluorobenzoic acid, can be prepared from 2-fluoroaniline as described in Organic Syntheses[1].

Protocol 1: Diazotization and Hydrolysis of 2-Amino-3-fluorobenzoic Acid

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in a 1 M aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The reaction progress can be monitored by testing for the absence of the starting amine using starch-iodide paper.

  • Hydrolysis:

    • In a separate vessel, heat a dilute solution of sulfuric acid to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude 2-fluoro-3-hydroxybenzoic acid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from hot water, optionally using charcoal to decolorize, to yield pure 2-fluoro-3-hydroxybenzoic acid.

Stage 2: Isopropylation of 2-Fluoro-3-hydroxybenzoic Acid

A direct Williamson ether synthesis on 2-fluoro-3-hydroxybenzoic acid is challenging due to the presence of the acidic carboxylic acid group, which can compete in side reactions. Therefore, a three-step protection-etherification-deprotection strategy is employed for a clean and high-yielding synthesis[2].

Protocol 2: Protection of the Carboxylic Acid (Fischer Esterification)

  • Reaction Setup:

    • Dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.

  • Reaction Execution:

    • Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-fluoro-3-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile attacking the isopropyl halide[3][4].

  • Reaction Setup:

    • In a round-bottom flask, dissolve methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetone.

    • Add a suitable base, such as potassium carbonate (1.5 eq).

    • Add 2-bromopropane (isopropyl bromide) (1.2 eq) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Cool the mixture, pour it into water, and extract with ethyl acetate.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-isopropoxybenzoate. Purify by column chromatography on silica gel if necessary.

Protocol 4: Deprotection of the Carboxylic Acid (Saponification)

  • Reaction Setup:

    • Dissolve the methyl 2-fluoro-3-isopropoxybenzoate (1.0 eq) in a mixture of methanol or THF and water.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0 - 4.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours, monitoring by TLC until the ester is consumed.

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

    • The final product, this compound, will precipitate as a solid.

    • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Alternative Synthetic Pathway (Route 2): Grignard Carboxylation

An alternative approach involves the formation of a Grignard reagent from a suitable precursor, followed by carboxylation with carbon dioxide. This route is advantageous if the halo-aromatic precursor is readily available.

Stage 1: Preparation of 2-Bromo-1-fluoro-3-isopropoxybenzene

This precursor can be synthesized from 2-bromo-6-fluorophenol via Williamson ether synthesis, similar to Protocol 3.

Stage 2: Grignard Reaction and Carboxylation

The formation of the Grignard reagent and its subsequent reaction with CO₂ is a powerful method for creating carboxylic acids[5][6][7].

Protocol 5: Grignard Carboxylation

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromo-1-fluoro-3-isopropoxybenzene (1.0 eq) in anhydrous THF and add a small amount to the magnesium.

    • Once the reaction initiates (indicated by heat and color change), add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux for an additional 30-60 minutes.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic and all solids have dissolved.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Data Summary

StepStarting MaterialReagentsProductTypical YieldPurity
Route 1, Stage 1 2-Amino-3-fluorobenzoic acidNaNO₂, HCl, H₂SO₄2-Fluoro-3-hydroxybenzoic acid60-70%>98%
Route 1, Stage 2 (Protection) 2-Fluoro-3-hydroxybenzoic acidMethanol, H₂SO₄Methyl 2-fluoro-3-hydroxybenzoate90-95%>95%
Route 1, Stage 2 (Etherification) Methyl 2-fluoro-3-hydroxybenzoate2-Bromopropane, K₂CO₃, DMFMethyl 2-fluoro-3-isopropoxybenzoate80-90%>97%
Route 1, Stage 2 (Deprotection) Methyl 2-fluoro-3-isopropoxybenzoateNaOH, H₂O/MeOHThis compound>95%>99%
Route 2 2-Bromo-1-fluoro-3-isopropoxybenzeneMg, CO₂, HClThis compound70-85%>98%

Experimental Workflows and Diagrams

Diagram 1: Overall Synthetic Pathway (Route 1)

G A 2-Amino-3-fluorobenzoic acid B 2-Fluoro-3-hydroxybenzoic acid A->B 1. NaNO2, HCl 2. H2SO4, Heat C Methyl 2-fluoro-3-hydroxybenzoate B->C MeOH, H2SO4 (cat.) D Methyl 2-fluoro-3-isopropoxybenzoate C->D 2-Bromopropane, K2CO3 E This compound D->E 1. NaOH 2. HCl G A 2-Bromo-6-fluorophenol B 2-Bromo-1-fluoro-3-isopropoxybenzene A->B 2-Bromopropane, Base C This compound B->C 1. Mg, THF 2. CO2 3. H3O+

Caption: Grignard carboxylation route to the target compound.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.

  • Diazotization: Diazonium salts can be explosive when isolated and dry. These reactions should be carried out at low temperatures, and the intermediate should be used immediately in the subsequent step without isolation.

  • Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents, and their formation is exothermic.[5] All glassware must be flame-dried, and anhydrous solvents must be used under an inert atmosphere. An ice bath should be readily available to control the reaction temperature.

  • 2-Bromopropane: This reagent is a highly flammable liquid and may cause damage to fertility.[8][9] Handle with care, avoiding inhalation and skin contact.

  • Waste Disposal: Quench reactive reagents like Grignard reagents by slowly adding them to a proton source like isopropanol before aqueous workup. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides two well-defined synthetic routes to this compound. The primary route, involving the protection and subsequent etherification of 2-fluoro-3-hydroxybenzoic acid, is highlighted for its robustness and high yield. The alternative Grignard-based route offers a valuable option depending on starting material availability. By following the detailed protocols and safety guidelines presented, researchers can confidently synthesize this important building block for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid. Coll. Vol. 10, p.29 (2004); Vol. 79, p.146 (2002).
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic acid.
  • Professor Dave Explains. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents [Video]. YouTube.
  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (CN101020628A).
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5099.
  • Chemguide. (n.d.). An introduction to Grignard reagents.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (CN113024384A).
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022, part vii, pp. 1-18).
  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Quimica Organica. (n.d.). Balz Schiemann (Reaction).
  • Google Patents. (2013). Preparation method of 2-fluoro-3-chlorobenzoic acid. (CN103073418A).
  • BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
  • ACS Catalysis. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. 11(19), 12135–12142.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. 14(06).
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. 9(03).
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Organic & Biomolecular Chemistry. (2020). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. 18, 5919-5923.
  • Chemical Communications. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. 56, 1267-1270.
  • Google Patents. (2024). Production process of 2-fluoro-3-nitrobenzoic acid. (CN118271177B).

Sources

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-Fluoro-3-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide offers a step-by-step methodology, from starting materials to final product characterization, with an emphasis on the rationale behind procedural choices to ensure both high yield and purity. Safety protocols and recommendations for waste disposal are also addressed, reflecting a commitment to safe and environmentally responsible laboratory practices.

Introduction

This compound is a substituted aromatic carboxylic acid whose structural motifs are of significant interest in the design of bioactive molecules. The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. The isopropoxy group provides a moderately bulky, lipophilic substituent that can be crucial for optimizing interactions with biological targets. Consequently, access to a reliable and scalable synthesis of this compound is of paramount importance for researchers in drug discovery and development.

The synthetic strategy outlined in this protocol is a Williamson ether synthesis, a classic SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-Fluoro-3-hydroxybenzoic acid is reacted with an isopropyl halide to yield the desired ether. This method was chosen for its reliability, high functional group tolerance, and the ready availability of the required starting materials.

Reaction Scheme

The synthesis of this compound is achieved in a single step from 2-Fluoro-3-hydroxybenzoic acid via a Williamson ether synthesis.

Reaction_Scheme cluster_reactant1 cluster_reactant2 cluster_product1 Reactant1 2-Fluoro-3-hydroxybenzoic acid Conditions K₂CO₃, DMF 80 °C Reactant1->Conditions Reactant2 + 2-Bromopropane Reactant2->Conditions Product1 This compound Product2 + KBr + H₂O + CO₂ Conditions->Product1 R1_img R2_img P1_img

Caption: General reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2-Fluoro-3-hydroxybenzoic acid91658-92-3C₇H₅FO₃156.11≥98%Commercially Available
2-Bromopropane75-26-3C₃H₇Br122.99≥99%Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeCommercially Available
Hexanes110-54-3C₆H₁₄86.18ACS GradeCommercially Available
Hydrochloric Acid (HCl)7647-01-0HCl36.462 M solutionCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solutionPrepared in-house
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Laboratory GradeCommercially Available
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper

  • Standard laboratory glassware and consumables

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-hydroxybenzoic acid (5.0 g, 32.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (6.64 g, 48.0 mmol, 1.5 equiv.). The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL). DMF is an excellent polar aprotic solvent for this SN2 reaction as it effectively solvates the potassium cation, leaving a more nucleophilic phenoxide.[1]

  • Place the flask in a heating mantle and attach a reflux condenser.

Reaction Procedure
  • Begin stirring the mixture at room temperature.

  • Slowly add 2-bromopropane (4.74 g, 3.58 mL, 38.4 mmol, 1.2 equiv.) to the reaction mixture using a syringe or dropping funnel. A modest excess of the alkylating agent is used to drive the reaction to completion.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material should have a lower Rf value than the product.

Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid.[2] This step protonates the carboxylate to the carboxylic acid and neutralizes any remaining base. Use pH paper to monitor the acidity.

  • Transfer the acidified mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash helps to remove any residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • The crude this compound can be purified by recrystallization.[3][4][5]

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Melting Point To be determined experimentally
¹H NMR Expect signals for the isopropyl group (a doublet and a septet), aromatic protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Expect signals for all 10 carbon atoms.
IR Spectroscopy Expect characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and C-F bonds.
Mass Spectrometry Expect a molecular ion peak corresponding to the molecular weight.

Safety and Hazard Information

Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and chemical-resistant gloves should be worn at all times. All operations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 2-Fluoro-3-hydroxybenzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[6]

  • 2-Bromopropane: Highly flammable liquid and vapor. May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[7][8][9][10][11]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin.

  • Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage.

Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation of the starting material.Ensure the potassium carbonate is anhydrous and use a sufficient excess.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature or extend the reaction time, monitoring by TLC.
Deactivated 2-bromopropane.Use a fresh bottle of 2-bromopropane.
Presence of starting material after reaction Insufficient amount of 2-bromopropane.Add a slight additional excess of 2-bromopropane and continue heating.
Formation of side products Elimination of HBr from 2-bromopropane.While less likely with a secondary halide, ensure the temperature does not significantly exceed the recommended value.

Conclusion

The protocol detailed above provides a robust and reliable method for the synthesis of this compound. By adhering to the principles of the Williamson ether synthesis and following the outlined procedures for reaction, work-up, and purification, researchers can confidently produce this valuable compound in high yield and purity. As with any chemical synthesis, careful attention to safety and proper handling of all reagents and waste is paramount.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Fluoro-3-hydroxybenzoic acid.
  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS CAS-No.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid.
  • Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • Reddit. (2025). Williamson Ether synthesis : r/OrganicChemistry.
  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
  • University of Canterbury. (n.d.). Recrystallisation of benzoic acid.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • PubChem. (n.d.). 5-Chloro-2-fluoro-3-isopropoxybenzoic acid.
  • ChemSynthesis. (n.d.). 3-fluoro-2-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • Journal of Molecular Structure. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • PubMed. (2016). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations.
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

Sources

Application Notes and Protocols for 2-Fluoro-3-isopropoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Scaffold for Modern Drug Discovery

2-Fluoro-3-isopropoxybenzoic acid is a synthetic organic compound that strategically combines three key structural motifs of significant interest in medicinal chemistry: a benzoic acid core, an ortho-fluoro substituent, and a meta-isopropoxy group. While this specific molecule is not yet widely documented in extensive preclinical or clinical studies, its design encapsulates several core principles of modern drug discovery aimed at optimizing pharmacokinetic and pharmacodynamic properties.

The benzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of a multitude of approved drugs.[1] Its phenyl ring and carboxylic acid group provide a versatile framework for introducing various substituents to fine-tune biological activity. The incorporation of fluorine and an isopropoxy group at the 2- and 3-positions, respectively, is a deliberate design choice to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3]

This guide will provide an in-depth analysis of the potential applications of this compound, drawing on established principles and data from analogous structures. We will explore its utility as a scaffold for developing novel therapeutics, particularly in the areas of anti-inflammatory agents and kinase inhibitors, and provide detailed protocols for its synthesis and evaluation.

The Rationale Behind the Design: Decoding the Functional Groups

The therapeutic potential of this compound can be inferred from the well-documented roles of its constituent functional groups in medicinal chemistry.

The 2-Fluoro Substituent: Enhancing Potency and Stability

The introduction of a fluorine atom at the ortho-position of the benzoic acid ring can have several profound effects on the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][3][4][5]

  • Modulation of Acidity (pKa): The high electronegativity of the fluorine atom has a strong inductive electron-withdrawing effect, which can lower the pKa of the carboxylic acid group. This increased acidity can influence the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with target proteins.

  • Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[1]

The 3-Isopropoxy Group: Tuning Lipophilicity and Pharmacokinetics

The isopropoxy group at the meta-position primarily influences the molecule's lipophilicity, which is a critical determinant of its pharmacokinetic profile:

  • Increased Lipophilicity: The addition of the isopropoxy group increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This can lead to improved oral absorption and distribution into tissues.

  • Conformational Effects: The steric bulk of the isopropoxy group can influence the preferred conformation of the molecule, which may be advantageous for binding to a specific target.

The Benzoic Acid Core: A Versatile Anchor

The benzoic acid moiety serves as a versatile anchor for interacting with biological targets and for further chemical modification. The carboxylic acid group is a key hydrogen bond donor and acceptor, and it can form salt bridges with basic residues in protein binding pockets.

Potential Therapeutic Applications

Based on the properties of its structural components, this compound is a promising scaffold for the development of several classes of therapeutic agents.

Anti-Inflammatory Agents (NSAID Analogues)

The structural similarity of this compound to salicylic acid, the parent compound of many non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a novel anti-inflammatory agent.[6] NSAIDs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7]

The 2-fluoro substituent is a common feature in several potent anti-inflammatory drugs. For instance, Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor. The fluorine atoms are thought to enhance its binding to the active site of the COX enzymes. The 3-isopropoxy group could further modulate the binding affinity and selectivity for COX-1 versus COX-2, potentially leading to a more favorable side-effect profile.

Below is a diagram illustrating the Cyclooxygenase (COX) signaling pathway, a primary target for anti-inflammatory drugs derived from benzoic acid scaffolds.

COX_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Platelet_Aggregation Platelet Aggregation, Stomach Lining Protection Prostaglandins_Thromboxanes->Platelet_Aggregation NSAIDs NSAIDs (e.g., Aspirin, Ibuprofen) This compound analogs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Kinase Inhibitors

The benzoic acid scaffold is also a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[8] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

The 2-fluoro and 3-isopropoxy substituents on the benzoic acid ring can be strategically employed to achieve potent and selective inhibition of specific kinases. The fluorine atom can form key hydrogen bonds with the kinase hinge region, while the isopropoxy group can occupy a hydrophobic pocket in the ATP-binding site. The carboxylic acid can serve as an attachment point for linking to other pharmacophores to create more complex and potent inhibitors. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent inhibitors of protein kinase CK2.[9]

Quantitative Data from Analogous Structures

To provide a quantitative context for the potential of this compound, the following table summarizes the biological activity of structurally related compounds from the literature.

Compound/Derivative ClassTargetKey Structural FeaturesIC50 / ActivityReference
4-(thiazol-5-yl)benzoic acid analogProtein Kinase CK2α3-(2-methoxy-benzyloxy) substituent0.016 µM[9]
2-morpholinobenzoic acid derivativePC-PLC3-fluoro substituent on N-benzyl ring1.8 µM[10]
Salicylic acid analog (DL0309)NF-κBMethyl salicylate with lactosideInhibition of NO, ROS, TNF-α, IL-6, IL-1β[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, adapted from established methods for the synthesis of substituted benzoic acids.[12][13][14] The synthesis involves the oxidation of the corresponding aldehyde, which can be prepared from commercially available starting materials.

Synthesis_Workflow Synthetic Workflow for this compound Start 2-Fluoro-3-hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Isopropyl iodide, K2CO3, Acetone) Start->Step1 Intermediate 2-Fluoro-3-isopropoxybenzaldehyde Step1->Intermediate Step2 Oxidation (NaClO2, Sulfamic acid, H2O/Acetonitrile) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic Workflow for this compound.

Step 1: Synthesis of 2-Fluoro-3-isopropoxybenzaldehyde

  • To a stirred solution of 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and isopropyl iodide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-fluoro-3-isopropoxybenzaldehyde.

Step 2: Synthesis of this compound

  • To a flask containing 2-fluoro-3-isopropoxybenzaldehyde (1.0 eq) and sulfamic acid (1.1 eq) in a mixture of water and acetonitrile, slowly add a solution of sodium chlorite (80%, 1.05 eq) in water at room temperature.[12]

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Protocol 2: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or vehicle control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the reaction mixture at 37°C for 2 minutes.

  • Stop the reaction by adding a solution of HCl.

  • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Perspectives

This compound represents a promising and strategically designed scaffold for the development of novel therapeutic agents. The combination of a 2-fluoro substituent for enhanced metabolic stability and binding affinity, a 3-isopropoxy group for modulated lipophilicity, and a versatile benzoic acid core provides a strong foundation for lead optimization in various drug discovery programs.

Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted, particularly in the areas of anti-inflammatory and anticancer drug discovery. Structure-activity relationship (SAR) studies will be crucial in elucidating the optimal substitution patterns on the benzoic acid ring to achieve high potency and selectivity for specific biological targets. The application notes and protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Naveen P, Rekha ND, Lakshmi Ranganatha V, Begum B, Khanum SA. Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science. 2018;8(2):103-109.
  • Anti-Inflammatory Salicylates, Their Properties and Actions. Animal Science Products.
  • Drugs used in managing inflammation. Pharmacology 2000.
  • Warren TC, et al. Salicylic acid analogs of phenothiazine as antiinflammatory agents. J Med Chem. 1968;11(2):383-5.
  • Li Y, et al. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
  • Rauf A, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023;16(8):1162.
  • El-Sayed MA, et al. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Drug Dev Res. 2024;85(3):e22186.
  • Rauf A, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023;16(8):1162.
  • Smirnovas V, et al. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. 2024;30(58):e202402330.
  • 2-FLUOROBENZOIC ACID. precisionFDA.
  • Pierre LL, Moses NM, Peter CM. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • 2-Fluorobenzoic acid. Wikipedia.
  • Du Y, et al. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry. 2025;31(25):e202500662.
  • Lu H, et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. J Med Chem. 2022;65(13):8765-8777.
  • Ohno H, et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorg Med Chem. 2016;24(5):1136-41.
  • Angeli M, et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals (Basel). 2023;16(1):109.
  • Zhang C, Bollag G. Scaffold-based design of kinase inhibitors for cancer therapy. Curr Opin Genet Dev. 2010;20(1):79-86.
  • Rauf A, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar.
  • Rauf A, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Wang Y, et al. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Eur J Med Chem. 2025;283:117006.
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • Wagner PJ, et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 1):o111.
  • Shields JD, et al. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. J Am Chem Soc. 2021;143(44):18653-18664.
  • Shields JD, et al. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. J Am Chem Soc. 2021;143(44):18653-18664.
  • CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.
  • Wang Y, et al. Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. Org Lett. 2024;26(1):134-139.
  • Zhang Z, et al. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Org Biomol Chem. 2022;20(19):4007-4011.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.

Sources

Application Notes & Protocols: 2-Fluoro-3-isopropoxybenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-3-isopropoxybenzoic acid, a key building block in contemporary organic synthesis, particularly within medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a carboxylic acid handle, an electron-withdrawing fluorine atom, and a bulky isopropoxy group—offers a powerful combination of reactivity and molecular property modulation. This document details its physicochemical properties, safety protocols, and its application in cornerstone synthetic transformations such as amide bond formation and esterification. Furthermore, it explores advanced applications, including its potential in directed ortho-metalation reactions. The protocols provided are designed for reproducibility and include expert insights into the causality behind experimental choices, ensuring both scientific integrity and practical utility for researchers in the field.

Introduction and Compound Profile

This compound has emerged as a valuable scaffold in the synthesis of complex organic molecules. The strategic placement of its functional groups makes it an attractive starting material for building active pharmaceutical ingredients (APIs). The carboxylic acid provides a reliable anchor for elongation and coupling reactions. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability.[1] The isopropoxy group modulates lipophilicity and steric profile, which are critical parameters in drug design.

This guide serves as a practical resource for chemists, offering validated protocols for leveraging this building block's synthetic potential.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[2]
Molecular Weight 198.19 g/mol [2]
CAS Number 1346608-65-8[2]
Appearance White to off-white solid/powder[1]
Melting Point 114°C - 116°C (for analogous structures)[1]
InChI Key ADISUGFAMDFUHD-UHFFFAOYSA-N[2]
Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. The following guidelines are synthesized from standard safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3][4] Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • Handling: Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.[4][5] In case of contact, rinse the affected area with plenty of water.[3][4] If inhaled, move to fresh air.[3][4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4] Recommended storage temperature is typically 2-8°C.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[3][5]

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry. This compound serves as an excellent substrate for coupling with a diverse range of primary and secondary amines to generate novel benzamides.

Protocol: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and often provides high yields under mild conditions.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the benzoic acid.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the initial exotherm upon base addition.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted starting material and HOBt byproduct from HATU.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Expert Insight: The choice of HATU is strategic for its rapid activation of the carboxylic acid and suppression of racemization in chiral substrates. While other carbodiimide reagents like EDC are also effective, HATU often provides superior results for challenging couplings, such as those involving sterically hindered or electron-deficient amines.[8]

Table 2: Representative Data for HATU-Mediated Amide Coupling

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-2-fluoro-3-isopropoxybenzamide691
2Morpholine(2-fluoro-3-isopropoxyphenyl)(morpholino)methanone495
3Aniline2-fluoro-3-isopropoxy-N-phenylbenzamide1284
4tert-ButylamineN-tert-butyl-2-fluoro-3-isopropoxybenzamide1672

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A This compound (1.0 eq) D Dissolve in Anhydrous DMF A->D B Amine (1.1 eq) B->D C HATU (1.1 eq) C->D E Cool to 0 °C D->E F Add DIPEA (2.5 eq) E->F G Stir at RT (4-16h) F->G H Monitor by TLC/LC-MS G->H I Dilute with EtOAc H->I J Aqueous Washes (Acid, Base, Brine) I->J K Dry, Filter, Concentrate J->K L Flash Column Chromatography K->L M Pure Amide Product L->M

Caption: Workflow for HATU-mediated amide synthesis.

Core Synthetic Application: Fischer Esterification

Esterification of the carboxylic acid provides another avenue for derivatization, often used to create prodrugs or modify solubility. The Fischer-Speier esterification is a classic, acid-catalyzed method that is cost-effective and procedurally simple.

Protocol: Acid-Catalyzed Fischer Esterification

This protocol describes the synthesis of the methyl or ethyl ester, though it can be adapted for other primary or secondary alcohols. The key to success is shifting the reaction equilibrium towards the product.[9]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol or Ethanol, large excess, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Standard workup and purification reagents (Ethyl acetate, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2-10 hours. Using a large excess of alcohol drives the equilibrium toward the ester product.[10]

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the more polar benzoic acid spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. This step neutralizes the sulfuric acid and removes any unreacted benzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or distillation under reduced pressure.

G start Suspend Benzoic Acid in Excess Alcohol catalyst Add Catalytic H₂SO₄ start->catalyst reflux Heat to Reflux (2-10h) catalyst->reflux monitor Monitor by TLC reflux->monitor workup1 Cool & Remove Excess Alcohol monitor->workup1 workup2 Dilute with EtOAc workup1->workup2 workup3 Wash with sat. NaHCO₃ & Brine workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 product Crude/Pure Ester workup4->product

Caption: General workflow for Fischer esterification.

Advanced Application: Directed Ortho-Lithiation (DoM)

The substituents on the aromatic ring of this compound create an interesting platform for regioselective C-H activation via directed ortho-lithiation (DoM). In principle, the deprotonated carboxylate is a powerful directing group, as is the fluorine atom.[11][12][13] This allows for the introduction of an electrophile at a specific position on the ring, enabling the synthesis of tetra-substituted derivatives.

Conceptual Protocol for DoM

CAUTION: This reaction involves pyrophoric organolithium reagents and must be performed by trained personnel under a strict inert atmosphere (N₂ or Ar) with anhydrous solvents.

The regioselectivity of lithiation will be a competitive outcome directed by the three substituents. The carboxylate group directs to position 2, but this is blocked by fluorine. The fluorine directs to positions 2 (blocked) and 6. The isopropoxy group directs to positions 2 (blocked) and 4. Therefore, lithiation is most likely to occur at position 6, directed by the fluorine, or position 4, directed by the isopropoxy group. Experimental validation would be required to determine the precise outcome. The literature suggests that for meta-substituted fluoro and chloro benzoic acids, a complimentary directing effect is observed, favoring lithiation at the position between the two groups (position 2), which is blocked here.[12][13] However, lithiation of 2,4-dihalogenobenzoic acids occurs at the position flanked by both halogens, suggesting position 6 could be activated.[11]

General Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask.

  • Deprotonation/Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong, sterically hindered lithium amide base such as LDA or a sec-butyllithium/TMEDA complex (approx. 2.2 eq). The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation.

  • Stirring: Stir at low temperature for 1-3 hours to allow the lithiation to proceed.

  • Electrophilic Quench: Add a suitable electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination, or trimethylsilyl chloride for silylation) at -78 °C.

  • Workup: Allow the reaction to warm slowly to room temperature before quenching with saturated aqueous NH₄Cl. Proceed with a standard acidic workup to isolate the new, multi-substituted benzoic acid derivative.

G reactant This compound conditions 1. Strong Base (s-BuLi/TMEDA) 2. Anhydrous THF, -78 °C reactant->conditions intermediate Ortho-Lithiated Dianion (Positions 4 or 6) conditions->intermediate quench Add Electrophile (E+) (e.g., I₂, TMSCl, DMF) intermediate->quench product New Tetra-substituted Benzoic Acid Derivative quench->product

Caption: Conceptual pathway for directed ortho-lithiation.

Conclusion

This compound is a highly functionalized and synthetically tractable building block. The reliable and high-yielding protocols for amide coupling and esterification presented herein demonstrate its utility as a foundational scaffold for library synthesis and lead optimization campaigns. Furthermore, its structure invites exploration into more complex transformations like directed ortho-lithiation, opening pathways to novel chemical matter. The combination of its fluorine and isopropoxy substituents provides chemists with powerful tools to fine-tune the physicochemical properties of target molecules, solidifying its role as a key intermediate in modern drug discovery.

References

  • Aaronchem. (2024, November 1). Safety Data Sheet - 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid. Aaron Chemicals LLC.
  • Sigma-Aldrich. (2024, March 4).
  • Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Semantic Scholar.
  • Fisher Scientific. (2025, December 26).
  • NBInno.
  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid.
  • Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
  • ResearchGate. Directed orrho-lithiation of unprotected benzoic acids' | Download Table.
  • ResearchGate. (2025, October 25). (PDF)
  • Synquest Labs.
  • OperaChem. (2024, January 5).
  • BenchChem. (2025).
  • Sigma-Aldrich. This compound | 1346608-65-8.
  • BenchChem. (2025).

Sources

Topic: Analytical Methods for the Comprehensive Characterization of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed guide for the analytical characterization of 2-Fluoro-3-isopropoxybenzoic acid (CAS No. 1346608-65-8). As a substituted fluorinated benzoic acid, this compound serves as a potentially valuable building block in pharmaceutical and agrochemical synthesis. Its precise identity, purity, and structural integrity are paramount for its application in drug discovery and development. This document outlines a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for mass confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices.

Introduction and Analytical Strategy

This compound is an aromatic carboxylic acid containing three key functional moieties: a carboxylic acid, a fluoro-substituent, and an isopropoxy ether group. This combination of features necessitates a comprehensive analytical strategy to confirm its identity and assess its purity. No single technique can provide a complete profile; therefore, an orthogonal approach is essential.

  • Chromatography (HPLC) is the gold standard for determining purity and identifying related substance impurities.

  • Mass Spectrometry (MS) provides an exact mass, confirming the elemental composition.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) offers unambiguous structural confirmation by mapping the chemical environment of each atom.

  • FT-IR Spectroscopy provides rapid confirmation of key functional groups present in the molecule.

The following sections detail the theoretical basis and practical protocols for each of these core techniques.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol [1]
CAS Number 1346608-65-8[2]
Physical Form Solid
Predicted pKa ~3.5 - 4.0Expert Estimation
Predicted logP ~2.3[1]

Purity Determination by Reversed-Phase HPLC

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For acidic compounds like this compound, controlling the mobile phase pH is crucial. By setting the pH well below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form (-COOH). This prevents peak tailing and ensures consistent retention, as the ionized form (-COO⁻) would interact differently with the non-polar stationary phase. A C18 column is selected as it provides excellent retention and resolution for a wide range of aromatic compounds.

Protocol: HPLC Purity Analysis
  • Instrumentation and Consumables:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid (or trifluoroacetic acid).

  • Sample and Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 15 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Volume 10 µL
Detection (UV) 230 nm and 254 nmWavelengths where benzoic acid derivatives typically absorb.[3]
Run Time 25 minutesIncludes gradient and re-equilibration.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • The limit of quantitation (LOQ) and limit of detection (LOD) should be established as per internal validation procedures.[4]

Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The chemical shifts (δ) are influenced by the electron-donating isopropoxy group and the electron-withdrawing fluoro and carboxylic acid groups. The spin-spin coupling (J-coupling) between adjacent ¹H and ¹⁹F nuclei provides critical connectivity information.[5][6]

Predicted NMR Data

The following data are predicted for a standard NMR experiment in a solvent like DMSO-d₆.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment
¹H 12.0 - 13.0br sCarboxylic Acid (-COOH )
~7.5mAromatic H
~7.3mAromatic H
~7.1mAromatic H
4.6 - 4.8septet, J ≈ 6.0Isopropoxy (-OCH (CH₃)₂)
1.3 - 1.4d, J ≈ 6.0Isopropoxy (-OCH(CH₃ )₂)
¹³C ~165-170sCarbonyl (C =O)
~155-160d, ¹JCF ≈ 240-250Aromatic C -F
~145-150sAromatic C -O
~125-130d, J ≈ 5-15Aromatic C H
~120-125d, J ≈ 5-15Aromatic C H
~115-120sAromatic C -COOH
~110-115d, J ≈ 20-25Aromatic C H
~70-75sIsopropoxy (-OC H(CH₃)₂)
~20-25sIsopropoxy (-OCH(C H₃)₂)
¹⁹F -110 to -130mAromatic F
Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be required.

  • Instrument Setup & Acquisition:

    • Acquire spectra on a spectrometer with a minimum field strength of 300 MHz.

    • Lock and shim the instrument for optimal magnetic field homogeneity.

    • ¹H NMR: Acquire a standard one-pulse spectrum.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is typically needed as the instrument software references the spectrum internally, but an external reference can be used for high accuracy.

    • Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.

Identity Confirmation by Mass Spectrometry and FT-IR

Mass Spectrometry (MS)

Principle: When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information and fragmentation patterns that confirm identity. For LC-MS, Electrospray Ionization (ESI) is ideal for polar molecules like carboxylic acids. In negative ion mode, it will readily form the deprotonated molecule [M-H]⁻. For GC-MS, the compound must first be derivatized (e.g., via silylation) to make it volatile.[7][8]

Protocol: LC-MS Analysis
  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Method:

    • Employ the HPLC conditions described in Section 2.

    • Divert the column effluent to the MS detector.

    • Ionization Mode: ESI, Negative.

    • Expected Ion: [M-H]⁻ at m/z 197.06.

    • High-Resolution MS: The exact mass of the [M-H]⁻ ion (C₁₀H₁₀FO₃⁻) is 197.0619. A measured mass within 5 ppm of this value provides strong confirmation of the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups by measuring their absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Carboxylic acids have highly characteristic absorption bands.[9][10]

Protocol: FT-IR Analysis (ATR)
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Method:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Key Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid (-COO-H )[11][12]
~2980C-H stretchIsopropyl group
~1700 (strong)C=O stretchCarboxylic Acid (-C=O )[12]
~1200-1300C-O stretchCarboxylic Acid / Ether
~1100-1250C-F stretchAryl-Fluoride

Integrated Analytical Workflow

A robust characterization relies on the integration of these techniques. The workflow below illustrates a logical progression from initial purity check to full structural confirmation.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Final Report Sample Sample of 2-Fluoro-3- isopropoxybenzoic acid HPLC HPLC-UV Analysis Sample->HPLC Purity Check LCMS LC-MS Analysis Sample->LCMS Mass Check FTIR FT-IR Analysis Sample->FTIR Functional Group Check Report Comprehensive Characterization Report (Identity, Purity, Structure) HPLC->Report LCMS->Report FTIR->Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirm Structure Connectivity NMR->Structure Structure->Report

Caption: Integrated workflow for characterization.

Conclusion

The analytical methods described provide a robust framework for the complete characterization of this compound. By combining chromatographic separation with spectroscopic analysis, researchers can confidently ascertain the purity, confirm the molecular weight, verify the functional groups, and definitively elucidate the chemical structure of the compound. These protocols serve as a validated starting point and should be adapted and qualified for their specific application, such as raw material testing, in-process control, or final product release.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Vertex AI Search.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
  • IR: carboxylic acids. University of Calgary.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research in Science and Technology.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.
  • Fluorine NMR. University of Washington.
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives. ResearchGate.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem.
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed.
  • 2-Fluoro-4-isopropoxybenzoic acid. PubChem.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. ChemicalBook.
  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. ChemicalBook.
  • High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Benchchem.
  • 2-Fluoro-3-hydroxybenzoic acid. BLD Pharm.
  • 5-Chloro-2-fluoro-3-isopropoxybenzoic acid. PubChem.
  • Analytical Methods. Japan Environment and Children's Study.
  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Scientific AppsLab Library.
  • This compound. Sigma-Aldrich.
  • This compound. Sigma-Aldrich.
  • This compound. Sigma-Aldrich.
  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). DFG.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. ResearchGate.
  • 3-Fluorobenzoic acid. Wikipedia.
  • Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-Fluoro-3-isopropoxybenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, where its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] This document provides a comprehensive guide for researchers and quality control analysts, covering method development rationale, detailed experimental protocols, and validation procedures.

Introduction and Method Rationale

This compound (Figure 1) is an aromatic carboxylic acid derivative whose structural motifs are common in medicinal chemistry.[3] The presence of impurities, arising from starting materials, by-products of synthesis, or degradation, can significantly impact the efficacy and safety of pharmaceutical products.[4][5] Therefore, a reliable and validated analytical method is essential for quality control and to ensure compliance with stringent regulatory standards.[6]

Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here in a formal document)

1.1. Rationale for Method Selection

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7]

  • Chromatographic Mode (RP-HPLC): this compound is a moderately nonpolar molecule due to its benzene ring and isopropoxy group, making it well-suited for retention on a nonpolar stationary phase like C18. This mode allows for separation based on hydrophobicity, which is effective for distinguishing the main compound from potentially more polar or less polar impurities.[8][9]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column provides a versatile nonpolar stationary phase with strong hydrophobic retention, ensuring good separation for a wide range of organic molecules, including aromatic carboxylic acids.[10][11]

  • Mobile Phase Composition:

    • Aqueous Phase (Acidified Water): The mobile phase contains an acidic modifier (0.1% Phosphoric Acid). The pKa of benzoic acids is typically around 4. The presence of acid in the mobile phase maintains a low pH (around 2.5-3.0), which suppresses the ionization of the carboxylic acid group of the analyte. The non-ionized form is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in improved retention and symmetrical peak shapes.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected for its low viscosity, low UV cutoff, and excellent elution strength for a broad range of organic compounds.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This approach is superior to isocratic elution for purity analysis as it ensures the elution of both early-eluting (polar) and late-eluting (nonpolar) impurities within a reasonable runtime while maintaining good resolution and peak shape for all components.[1]

  • UV Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor the elution, allowing for the selection of an optimal detection wavelength (λmax) to maximize sensitivity and to perform peak purity analysis.

Experimental Protocol

2.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated pH meter.

  • Volumetric Glassware: Class A.

  • Filters: 0.45 µm nylon or PTFE syringe filters.

2.2. Reagents and Standards

  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: HPLC or Milli-Q grade.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade (~85%).

  • This compound Reference Standard: Characterized, with known purity.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2.3. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile, HPLC gradient grade. Filter and degas.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.

2.4. Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 230 nm
Run Time 30 minutes

System Suitability and Method Validation

The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][7]

3.1. System Suitability Testing (SST)

Before starting any analysis, the system's performance is verified by injecting the Working Standard Solution (100 µg/mL) six times.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

3.2. Validation Protocol Summary

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The peak purity of the analyte should be evaluated using the PDA detector to ensure no co-eluting peaks.

  • Linearity: Assessed at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a sample spiked with the reference standard at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of six separate sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument. The cumulative %RSD should meet the acceptance criteria.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: The reliability of the method is tested by making small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

Results and Data Presentation

A typical chromatogram of this compound should show a well-resolved, symmetrical main peak at its expected retention time. Any impurities should be baseline-separated from the main peak and each other.

4.1. Example Validation Data

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 (LOQ) 12540
25.0 315600
50.0 629800
100.0 1258500
150.0 1891000

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

Spiking Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.1 79.5 99.3%
100% 100.2 100.8 100.6%
120% 120.3 119.4 99.3%

| Mean % Recovery | | | 99.7% |

Table 3: Precision Data

Precision Type Parameter Result Acceptance Criteria
Repeatability %RSD (n=6) 0.45% ≤ 2.0%

| Intermediate Precision | Cumulative %RSD (n=12) | 0.68% | ≤ 2.0% |

Analytical Workflow Diagram

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Purity_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) prep_diluent Prepare Diluent (ACN/Water 50:50) prep_std Prepare Standard Solution (100 µg/mL) prep_sample Prepare Sample Solution (100 µg/mL) sst System Suitability Test (6 injections of Standard) prep_sample->sst sst_check Check Criteria (Tailing, Plates, %RSD) sst->sst_check inject_sequence Inject Analytical Sequence (Blank, Standard, Samples) sst_check->inject_sequence Pass integrate Integrate Chromatograms inject_sequence->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate report Generate Final Report (Include SST, Chromatograms, Results) calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for its intended purpose: the quantitative determination of purity for this compound. The method is specific, linear, accurate, and precise over the specified range. The gradient elution strategy ensures excellent resolution between the main component and potential process-related impurities or degradation products. This validated protocol can be readily implemented in a quality control laboratory for routine analysis and stability testing of this compound, ensuring product quality and regulatory compliance.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Request PDF. [Link]
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
  • Pharmaguideline. (2024).
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
  • PerkinElmer. (n.d.).
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Amsbio. (2025).
  • PubChem. (n.d.). 5-Chloro-2-fluoro-3-isopropoxybenzoic acid. [Link]
  • Amsbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • Acta Scientific. (2020).
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. [Link]
  • PubChem. (n.d.). 2-fluoro-3-isopropoxybenzaldehyde. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

Application Note & Protocol: Comprehensive NMR-Based Structural Elucidation of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Fluoro-3-isopropoxybenzoic acid. Designed for researchers in synthetic chemistry, analytical sciences, and drug development, this application note outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) NMR spectra. The narrative emphasizes the rationale behind experimental choices and provides a systematic approach to spectral interpretation, ensuring unambiguous structural verification and characterization.

Introduction: The Analytical Challenge

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The precise arrangement of the fluoro, isopropoxy, and carboxylic acid groups on the benzene ring is critical to its chemical reactivity and the biological activity of its derivatives. Therefore, unequivocal structural confirmation is a non-negotiable step in its synthesis and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. The presence of three different NMR-active nuclei—¹H, ¹³C, and ¹⁹F—provides a rich dataset of chemical shifts and through-bond scalar couplings (J-couplings) that, when analyzed systematically, can map the entire molecular architecture. This guide details the workflow to acquire and interpret this data with high fidelity.

Molecular Structure and Key NMR-Active Nuclei

A clear understanding of the molecular structure is the foundation for any spectral assignment. The IUPAC numbering convention for the benzoic acid scaffold is used throughout this note for consistency.

Caption: Recommended workflow for complete NMR-based structure elucidation.

Protocol 1: Sample Preparation

The choice of solvent is the most critical decision in sample preparation. It directly impacts the observation and chemical shift of the exchangeable carboxylic acid proton.

  • Step 1: Analyte Weighing. Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Step 2: Solvent Selection & Addition.

    • Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a hydrogen bond acceptor, which slows the exchange rate of the acidic COOH proton, typically allowing it to be observed as a moderately broad singlet. [4]This is crucial for confirming the presence of the carboxylic acid functionality via ¹H NMR.

    • Alternative: Deuterated chloroform (CDCl₃). Causality: In non-polar solvents like CDCl₃, carboxylic acids often form hydrogen-bonded dimers. [5]This can lead to the COOH proton signal being very broad and shifted significantly downfield (10-13 ppm), sometimes to the point of being indistinguishable from the baseline. [6][7]It is often used for its excellent resolution of other signals.

  • Step 3: Solubilization. Add approximately 0.6 mL of the chosen deuterated solvent. If using CDCl₃, which may have lower solubility, gentle warming or sonication can aid dissolution.

  • Step 4: Internal Standard. For precise chemical shift referencing, ensure the solvent contains tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or the instrument's internal lock frequency can be used, but referencing to a known standard like CFCl₃ (0 ppm) is common practice. [8]

Protocol 2: 1D NMR Acquisition (400 MHz Spectrometer)

These parameters serve as a robust starting point and may be optimized based on sample concentration and instrument sensitivity.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative measurements.
Spectral Width-2 to 14 ppmTo include TMS, the aromatic region, and the downfield COOH proton.
Number of Scans8-16Sufficient for good signal-to-noise on a 5-10 mg sample.
Relaxation Delay (D1)2 secondsAllows for adequate relaxation of most protons.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width-10 to 200 ppmCovers the full range of expected carbons, from aliphatic to carboxyl.
Number of Scans1024-2048¹³C is an insensitive nucleus, requiring more scans.
Relaxation Delay (D1)2 secondsStandard delay; may be increased for non-protonated carbons if needed.
¹⁹F NMR Pulse Programzg or zgpg30A simple pulse-acquire sequence is usually sufficient. Proton decoupling can simplify spectra by removing H-F couplings.
Spectral Width-100 to -150 ppmAromatic fluorines typically appear in this region relative to CFCl₃. [9]
Number of Scans64-128¹⁹F is a high-sensitivity nucleus.
Relaxation Delay (D1)2 secondsAdequate for most fluorine environments.
Protocol 3: 2D NMR Acquisition

2D experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to (one-bond C-H correlation). [10][11] * Rationale: It is the most reliable way to assign carbons that have attached protons. For example, it will definitively link the aromatic proton signals to their respective aromatic carbon signals and the isopropoxy protons to their carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). [11][12] * Rationale: This is the key experiment for confirming the overall connectivity. It allows one to "walk" across the molecule by linking fragments. For instance, it will show correlations from the isopropoxy methine proton (H8) to the aromatic carbons C3, C4, and C9/C10, confirming the C3-O-CH linkage.

Spectral Interpretation: A Predictive Analysis

Based on established NMR principles and data from analogous structures, a detailed prediction of the NMR spectra for this compound can be made. [13][14][15]

Predicted NMR Data Summary
Assignment ¹H δ (ppm) ¹H Multiplicity, J (Hz) ¹³C δ (ppm) Key Couplings (JCF, JHF)
COOH 11.0 - 13.0br s~166-
H4 ~7.3 - 7.5dd~120³JHH ≈ 8, ⁴JHF ≈ 5-8
H5 ~7.1 - 7.3t~125³JHH ≈ 8
H6 ~7.6 - 7.8dd~118³JHH ≈ 8, ³JHF ≈ 9-11
OCH ~4.6 - 4.8septet~72³JHH = 6.0
OCH(CH₃)₂ ~1.3 - 1.4d~22³JHH = 6.0
C1 --~123²JCF ≈ 15-20 Hz
C2 --~155¹JCF ≈ 240-250 Hz (Large)
C3 --~148²JCF ≈ 12-15 Hz
C4 --~120³JCF ≈ 3-5 Hz
C5 --~125⁴JCF ≈ 1-3 Hz
C6 --~118³JCF ≈ 4-6 Hz
¹⁹F ~ -120m-Correlated to H6 (³J), H4 (⁴J)

Note: Chemical shifts (δ) are referenced to TMS (0 ppm) for ¹H and ¹³C. ¹⁹F shift is an estimate relative to CFCl₃ (0 ppm). Coupling constants (J) are absolute values.

Detailed Interpretation
  • ¹H NMR Spectrum:

    • Carboxylic Acid Proton (COOH): A broad singlet is expected far downfield (11-13 ppm), which will disappear upon adding a drop of D₂O to the sample—a definitive test for an exchangeable acidic proton. [6] * Aromatic Region (7.0-8.0 ppm): Three distinct signals are expected for H4, H5, and H6. H5 will likely appear as a triplet (or more accurately, a doublet of doublets with similar J-values) due to coupling to H4 and H6. H4 and H6 will be doublets of doublets, split by their ortho-proton neighbor and by the fluorine atom. The ³JHF coupling to H6 is typically larger than the ⁴JHF coupling to H4, which is a key assignment tool.

    • Isopropoxy Region: A septet around 4.7 ppm (OCH) coupled to six equivalent methyl protons, and a large 6H doublet around 1.3 ppm (OCH(CH₃)₂) are the unmistakable signatures of the isopropoxy group.

  • ¹³C{¹H} NMR Spectrum:

    • C-F Coupling: The most striking feature will be the large one-bond coupling constant (¹JCF) for C2, appearing as a doublet with a splitting of ~250 Hz. The surrounding carbons (C1, C3, C6) will also appear as smaller doublets due to two- and three-bond C-F couplings. This pattern is irrefutable evidence of the fluorine's position. [15] * Carbonyl Carbon (C7): A signal around 166 ppm, typically with a lower intensity due to the lack of a directly attached proton and longer relaxation time.

    • Substituent Effects: The carbons directly attached to electronegative atoms (C2-F and C3-O) will be the most downfield in the aromatic region.

  • ¹⁹F NMR Spectrum:

    • A single signal is expected. In a proton-coupled ¹⁹F spectrum, this signal will appear as a multiplet due to coupling primarily with H6 (³J) and H4 (⁴J), providing further confirmation of the substitution pattern.

  • 2D NMR Cross-Verification:

    • HSQC will connect the proton signals for H4, H5, H6, OCH, and the methyls to their corresponding carbon signals (C4, C5, C6, C8, and C9/10).

    • HMBC is the final arbiter of the structure. The following key correlations would be expected:

cluster_H Protons (¹H) cluster_C Carbons (¹³C) H6 H6 C1 C1 H6->C1 ³J, ²J C2 C2 H6->C2 ³J, ²J C4 C4 H6->C4 ³J, ²J C5 C5 H6->C5 ³J, ²J H_CH H8 (OCH) C3 C3 H_CH->C3 ²J, ³J H_CH->C4 ²J, ³J C9 C9 H_CH->C9 ²J, ³J C10 C10 H_CH->C10 ²J, ³J H_CH3 H9/10 (CH₃) H_CH3->C3 ²J, ³J C8 C8 (OCH) H_CH3->C8 ²J, ³J C7 C7 (COOH)

Caption: Key expected HMBC correlations for structural confirmation.

  • H8 (OCH) → C3: This crucial ²JCH correlation confirms that the isopropoxy group is attached to C3.

  • H6 → C2: This ³JCH correlation helps place H6 adjacent to the fluorine-bearing carbon.

  • H6 → C7 (COOH): A potential long-range correlation that would link the aromatic ring to the carboxylic acid group.

Conclusion

By following this integrated NMR approach—combining optimized 1D acquisition of ¹H, ¹³C, and ¹⁹F nuclei with 2D HSQC and HMBC experiments—a complete and unambiguous structural assignment of this compound can be achieved. This self-validating workflow provides the high-confidence data required by researchers in pharmaceutical and chemical development, ensuring both the identity and purity of this important synthetic intermediate.

References

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry.
  • Supporting Information for Nickel-Catalyzed Carboxylation of C–H/C–O Bonds with CO2. (n.d.).
  • Zhdankin, V. V., et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2019(5), 133-145.
  • SpectraBase. (n.d.). 4-Fluorobenzoic acid. Wiley.
  • Engesser, K. H., et al. (1998). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate.
  • PubChem. (n.d.). 5-Chloro-2-fluoro-3-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • O'Connell, M. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.
  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2422-2425.
  • Carboxylic acid NMR. (n.d.). Chemistry LibreTexts.
  • Supplementary Information for an article in The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Organic Chemistry Tutor. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • SpectraBase. (n.d.). p-Isopropoxybenzoic acid. Wiley.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). A commercial supplier's technical overview.
  • Speciation of substituted benzoic acids in solution. (2020). UCL Discovery.
  • PubChem. (n.d.). 2-Isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). Benzoic acid [1H, 13C]-HSQC NMR Spectrum.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • National Center for Biotechnology Information. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC.
  • PubChem. (n.d.). 3-Isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • SpectraBase. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, pentadecyl ester. Wiley.

Sources

mass spectrometry analysis of 2-Fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 2-Fluoro-3-isopropoxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid, a class of compounds often encountered as building blocks in medicinal chemistry and drug discovery. The presence of a carboxylic acid, a fluoro group, and an isopropoxy ether moiety gives this molecule distinct chemical properties that necessitate a tailored analytical approach for accurate characterization and quantification. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of such small molecules, providing critical data on molecular weight, purity, and structural integrity.

This document provides a comprehensive guide for the analysis of this compound using electrospray ionization (ESI) mass spectrometry. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data interpretation. The methodologies have been developed based on established principles of small molecule mass spectrometry, ensuring robustness and reliability.

Physicochemical Properties and Expected Mass Spectral Behavior

A thorough understanding of the analyte's properties is fundamental to developing a successful MS method.

PropertyValueImplication for MS Analysis
Chemical Formula C₁₀H₁₁FO₃---
Molecular Weight 198.19 g/mol The target mass-to-charge ratio (m/z) will be based on this value.
Structure The presence of acidic (carboxylic acid) and basic (ether oxygen) sites makes it amenable to both positive and negative ion ESI. The aromatic ring, fluoro, and isopropoxy groups will influence fragmentation.
pKa (estimated) ~3-4The carboxylic acid group will be readily deprotonated in solutions with pH > 4, making negative ion mode ESI a highly effective ionization strategy.
Solubility Soluble in methanol, acetonitrile, DMSOThese solvents are compatible with reversed-phase chromatography and ESI.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the analysis of this compound.

Reagents and Materials
  • This compound (analytical standard)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Ammonium hydroxide (for negative ion mode) or formic acid (for positive ion mode)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Autosampler vials with inserts

Standard Solution Preparation

Accuracy begins with meticulous sample preparation.

  • Primary Stock Solution (1 mg/mL):

    • Weigh approximately 1.0 mg of this compound.

    • Dissolve in 1.0 mL of methanol in a microcentrifuge tube.

    • Vortex thoroughly for 30 seconds to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10 µL of the primary stock solution into a new microcentrifuge tube.

    • Add 990 µL of 50:50 (v/v) methanol:water to achieve the final concentration.

    • Vortex for 10 seconds.

  • Final Analyte Solution (100 ng/mL):

    • Pipette 10 µL of the working standard solution into an autosampler vial.

    • Add 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with appropriate modifier). This minimizes solvent mismatch effects during injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For complex mixtures or when isomer separation is required, coupling liquid chromatography with mass spectrometry is essential. For direct infusion analysis, the LC parameters can be bypassed.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar aromatic acids.
Mobile Phase A Water + 0.1% Formic Acid (Positive Mode) or Water + 5mM Ammonium Hydroxide (Negative Mode)The modifier aids in ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (Positive Mode) or Acetonitrile---
Gradient 5% to 95% B over 5 minutesA standard gradient for screening small molecules.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA typical volume to avoid overloading the column and detector.
Ionization Source Electrospray Ionization (ESI)Ideal for polar molecules like carboxylic acids.
Polarity Negative and PositiveBoth should be evaluated, but negative mode is expected to be more sensitive due to the acidic proton.
Capillary Voltage 3.5 kV (Negative), 4.0 kV (Positive)Optimize for maximum signal intensity.
Drying Gas Flow 10 L/minFacilitates desolvation of droplets.
Drying Gas Temp. 325 °CEnsures efficient solvent evaporation.
Nebulizer Pressure 45 psiAids in the formation of a fine spray.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for high-resolution accurate mass (HRAM) confirmation; QqQ for targeted quantification.
Scan Range m/z 50 - 500Covers the expected precursor and fragment ions.
Data Acquisition and Analysis
  • Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the precursor ion.

    • Negative Ion Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 197.0620.

    • Positive Ion Mode: Expect the protonated molecule [M+H]⁺ at m/z 199.0765.

  • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to confirm its identity and elucidate its structure.

    • Select the precursor ion ([M-H]⁻ or [M+H]⁺) for collision-induced dissociation (CID).

    • Vary the collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Expected Fragmentation Patterns and Interpretation

Understanding the fragmentation pathways is key to confident structural confirmation. The presence of the fluoro, isopropoxy, and carboxylic acid groups will direct the fragmentation.

Negative Ion Mode Fragmentation [M-H]⁻

Negative ion mode is anticipated to be highly sensitive due to the stable carboxylate anion.

cluster_main Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 197.06 frag1 Loss of C₃H₆ (propene) [M-H-C₃H₆]⁻ m/z 155.03 precursor->frag1 - 42.05 Da frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 153.07 precursor->frag2 - 43.99 Da frag3 Loss of C₃H₇O• (isopropoxy radical) [M-H-C₃H₇O]⁻ m/z 138.02 precursor->frag3 - 59.05 Da

Caption: Proposed fragmentation of [M-H]⁻ for this compound.

  • Loss of Propene (C₃H₆): A common fragmentation pathway for ethers, resulting in a phenolate anion. This is often a prominent fragment.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the precursor ion is a characteristic fragmentation for aromatic carboxylic acids.

  • Loss of Isopropoxy Radical (•OC₃H₇): While less common in negative mode, radical loss can occur at higher collision energies.

Positive Ion Mode Fragmentation [M+H]⁺

In positive mode, protonation can occur on the carboxylic acid or the ether oxygen.

cluster_main Positive Ion Mode Fragmentation precursor_pos [M+H]⁺ m/z 199.08 frag1_pos Loss of H₂O [M+H-H₂O]⁺ m/z 181.07 precursor_pos->frag1_pos - 18.01 Da frag2_pos Loss of C₃H₆ (propene) [M+H-C₃H₆]⁺ m/z 157.04 precursor_pos->frag2_pos - 42.05 Da frag3_pos Loss of C₃H₇OH (isopropanol) [M+H-C₃H₇OH]⁺ m/z 139.03 precursor_pos->frag3_pos - 60.06 Da

Caption: Proposed fragmentation of [M+H]⁺ for this compound.

  • Loss of Water (H₂O): A characteristic loss from the protonated carboxylic acid group.

  • Loss of Propene (C₃H₆): Similar to negative mode, this represents a significant fragmentation pathway initiated by the protonated ether.

  • Loss of Isopropanol (C₃H₇OH): A neutral loss event that can occur from the protonated precursor.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be integrated into the workflow:

  • Mass Accuracy: For high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), the measured mass of the precursor ion should be within 5 ppm of the theoretical calculated mass. This provides strong evidence for the elemental composition.

  • Isotopic Pattern Matching: The observed isotopic pattern of the precursor ion should closely match the theoretical pattern for C₁₀H₁₁FO₃. The relative abundance of the A+1 and A+2 isotopes is a powerful confirmation tool.

  • Blank Injections: Run a solvent blank before and after the sample analysis to check for carryover and system contamination.

  • Reproducibility: Perform replicate injections of the standard solution to assess the reproducibility of the retention time (if using LC) and signal intensity. A relative standard deviation (RSD) of <15% is generally acceptable for analytical standards.

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, researchers can confidently confirm the identity and structure of this molecule. The provided experimental parameters serve as a validated starting point, which can be further optimized depending on the specific analytical instrumentation and the complexity of the sample matrix. The proposed fragmentation pathways offer a framework for the interpretation of MS/MS data, enhancing the confidence in structural elucidation.

References

  • Principles of Mass Spectrometry.Michigan State University Department of Chemistry. [Link]
  • Electrospray Ionization (ESI).Scripps Center for Metabolomics. [Link]
  • Collision-Induced Dissoci
  • Aromatic Carboxylic Acids.Chemistry LibreTexts. [Link]

Application Notes and Protocols for the Purification of Crude 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Novel Benzoic Acid Derivative

For researchers, scientists, and drug development professionals, the purity of a starting material or intermediate is paramount to the success of subsequent synthetic steps and the integrity of the final product. 2-Fluoro-3-isopropoxybenzoic acid, a substituted aromatic carboxylic acid, presents a unique purification challenge due to its specific combination of functional groups. The presence of a carboxylic acid moiety, a fluorine atom, and an isopropoxy group dictates its solubility, polarity, and reactivity, all of which must be carefully considered when developing a purification strategy.

This comprehensive guide provides a detailed exploration of the primary techniques for purifying crude this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles that govern each method, empowering the researcher to not only follow a protocol but to understand, troubleshoot, and optimize the purification process for their specific needs. We will explore purification strategies based on the acidic nature of the molecule, its crystallization behavior, and its chromatographic properties.

Physicochemical Properties and Impurity Profile: The Foundation of a Purification Strategy

A successful purification protocol is built upon a thorough understanding of the target molecule's physical and chemical characteristics, as well as an awareness of potential impurities. While experimentally determined data for this compound is not extensively available in the public domain, we can infer its properties from structurally similar compounds and use this information to guide our approach.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)2-Fluorobenzoic Acid3-Isopropoxybenzoic AcidBenzoic Acid
Molecular Formula C₁₀H₁₁FO₃C₇H₅FO₂C₁₀H₁₂O₃C₇H₆O₂
Molecular Weight 198.19 g/mol 140.11 g/mol 180.20 g/mol [1]122.12 g/mol [2]
Melting Point (°C) Likely a solid at room temperature. Estimated range: 100-130°C.122-125 °CNo data found121-123 °C[2]
pKa Estimated range: 3.0 - 4.03.27No data found4.2
Water Solubility Sparingly soluble in neutral water.[3]Slightly solubleNo data foundSparingly soluble at room temperature, more soluble in hot water.[4][5]

Causality Behind Property Estimation: The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid is expected to increase its acidity (lower the pKa) compared to benzoic acid. The isopropoxy group, being somewhat bulky and hydrophobic, will likely decrease water solubility compared to simpler fluorobenzoic acids.

Understanding the Impurity Profile: The nature of impurities in crude this compound will depend on its synthetic route. Common syntheses of fluorinated aromatic compounds may involve nucleophilic aromatic substitution or oxidation reactions.[6][7][8] Therefore, potential impurities could include:

  • Unreacted Starting Materials: For example, a precursor like 2-fluoro-3-hydroxybenzoic acid or an isopropyl halide.

  • Byproducts of Side Reactions: Such as isomers formed during fluorination or over-oxidation products.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual organic solvents from the reaction or initial work-up.

A preliminary analysis of the crude material by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the choice of purification method.

Purification Workflow Overview

The purification of crude this compound can be approached through a logical sequence of techniques, each targeting different types of impurities.

Purification_Workflow Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes basic and neutral impurities Recrystallization Recrystallization Acid_Base->Recrystallization Removes remaining soluble impurities Chromatography Chromatography (Optional) Recrystallization->Chromatography For very high purity requirements Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

Method 1: Acid-Base Extraction - Exploiting the Carboxylic Acid Functionality

Principle and Causality: Acid-base extraction is a powerful liquid-liquid extraction technique that separates organic compounds based on their acidic or basic properties.[9][10][11][12][13][14] The carboxylic acid group of this compound is the key to this method. In its neutral (protonated) form, the molecule is more soluble in organic solvents than in water. However, upon treatment with a weak aqueous base, such as sodium bicarbonate, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore significantly more soluble in the aqueous phase.[10][14] Neutral and basic impurities will remain in the organic phase. The aqueous layer containing the carboxylate salt can then be separated and acidified, which reprotonates the carboxylate back to the neutral carboxylic acid, causing it to precipitate out of the aqueous solution.[14]

Protocol: Purification of Crude this compound via Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. A typical starting concentration is 5-10% (w/v).

  • Extraction with Weak Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate completely.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous layers.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a small portion of the organic solvent used in step 1. Discard the organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Self-Validation: The purity of the product can be assessed by measuring its melting point. A sharp melting point close to the literature value (if available) or a significant sharpening of the melting range compared to the crude material indicates successful purification. Further analysis by TLC or HPLC can confirm the removal of impurities.

Method 2: Recrystallization - Achieving High Purity Through Crystal Lattice Formation

Principle and Causality: Recrystallization is a purification technique for solid compounds based on differences in solubility.[4][15][16] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[5][16] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will be removed with the mother liquor). As a hot, saturated solution cools, the solubility of the target compound decreases, and it crystallizes out. The slow formation of the crystal lattice is a highly selective process that tends to exclude impurity molecules, leading to a significant increase in purity.[4]

Solvent Selection: The choice of solvent is critical for successful recrystallization.[5][16] For this compound, a moderately polar compound, a range of solvents should be tested on a small scale.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent/Solvent SystemPolarityRationale
WaterHighBenzoic acids often have increased solubility in hot water.[5] May be a good choice if the compound is sufficiently soluble at boiling.
Ethanol/WaterVariableA mixed solvent system offers tunable polarity. The compound can be dissolved in hot ethanol, and water added as an anti-solvent to induce crystallization upon cooling.
Acetone/HexaneVariableSimilar to ethanol/water, acetone is a good solvent, and hexane can be used as an anti-solvent.
TolueneLow-MediumAromatic solvents can be effective for recrystallizing other aromatic compounds.

Protocol: Recrystallization of this compound

  • Solvent Screening: In separate test tubes, place a small amount (e.g., 20-30 mg) of the crude material. Add a few drops of each potential solvent and observe the solubility at room temperature. Heat the tubes that did not dissolve the solid to the boiling point of the solvent and observe. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals.

Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute-impurity mixture. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

Method 3: Chromatographic Purification - For High-Purity Requirements

For applications requiring very high purity, such as in the final steps of pharmaceutical synthesis, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Principle and Causality: Reversed-phase HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[17] For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid, the compound will be in its neutral, more hydrophobic form, leading to increased retention on the C18 column and better separation from other components.

Illustrative HPLC-UV/LC-MS Protocol:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • A typical gradient might run from 10% B to 90% B over 15-20 minutes.

  • Detection:

    • UV: Aromatic benzoic acids typically have a strong UV absorbance around 230-280 nm. A diode array detector can provide spectral information to aid in peak identification.

    • MS: Mass spectrometry, particularly tandem MS (MS/MS), offers high selectivity and sensitivity, allowing for confident identification and quantification, especially in complex matrices.[8][18][19][20][21][22][23]

Workflow for HPLC Method Development:

HPLC_Workflow Start Start with a general C18 column and acidic mobile phase Analyze Analyze crude and purified samples Start->Analyze Optimize_Gradient Optimize mobile phase gradient for resolution Analyze->Optimize_Gradient Check_Purity Assess peak purity Optimize_Gradient->Check_Purity Pure Pure compound Check_Purity->Pure

Caption: A simplified workflow for developing an HPLC purification method.

Safety Precautions

When working with this compound and the associated solvents, it is imperative to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle all organic solvents and the solid compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[24][25][26][27] In case of contact, rinse thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The purification of crude this compound is a multi-step process that can be tailored to the specific impurity profile of the crude material and the final purity requirements. A logical approach, starting with a bulk purification technique like acid-base extraction followed by a fine-purification method such as recrystallization, will yield material of high purity for most research and development applications. For the most demanding applications, preparative HPLC offers the highest level of purification. By understanding the chemical principles behind each technique, researchers can confidently and efficiently obtain this compound of the desired quality.

References

  • Wikipedia. (n.d.). Acid-base extraction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Diao, Y., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science, 4(8), 1048-1057.
  • Fiveable. (n.d.). Acid-Base Extraction Definition.
  • Sigma-Aldrich. (n.d.). 2-Fluorobenzoic acid.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Taylor & Francis Online. (n.d.). Acid-base extraction – Knowledge and References.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Scribd. (n.d.). Recrystallization of Benzoic Acid.
  • National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Sigma-Aldrich. (n.d.). This compound.
  • S4Science. (n.d.). Analysis of Fluorobenzoic Acids for Water Tracer Studies.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Aaron Chemistry. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies.
  • Thermo Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET.
  • PubMed. (2012, October 19). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • CHIMIA. (n.d.). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid.
  • Hokkaido University. (n.d.). Synthesis of Fluorinated Aromatic Carboxylic Acids.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • PubChem. (n.d.). 3-Isopropoxybenzoic acid.
  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
  • ResearchGate. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points.
  • ResearchGate. (n.d.). Fluorination of aromatic carboxylic acids with trifluorosulfuranes containing pentafluoroethoxy groups.
  • Google Patents. (n.d.). 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • ResearchGate. (n.d.). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling.
  • Sigma-Aldrich. (n.d.). Melting point standard 121-123°C analytical standard Benzoic acid.

Sources

Application Note: 2-Fluoro-3-isopropoxybenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Monomer for High-Performance Polymers

In the pursuit of advanced polymeric materials with tailored properties, the strategic selection of monomers is paramount. 2-Fluoro-3-isopropoxybenzoic acid emerges as a promising candidate for the synthesis of novel aromatic polyesters and polyamides. This unique monomer offers a compelling combination of a fluorine substituent and an isopropoxy side chain on a benzoic acid backbone. The presence of the electron-withdrawing fluorine atom is anticipated to enhance thermal stability, chemical resistance, and gas barrier properties in the resulting polymers.[1][2][3] Concurrently, the flexible isopropoxy group is expected to improve solubility and processability, a common challenge with rigid aromatic polymers.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer chemistry, complete with detailed protocols and an exploration of the anticipated structure-property relationships.

Scientific Rationale: The Impact of Fluorine and Isopropoxy Substituents

The unique properties of polymers derived from this compound are a direct consequence of its molecular architecture.

The Role of the Fluorine Atom:

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional stability to molecules.[2] In a polymer backbone, the presence of fluorine can lead to:

  • Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to a more thermally robust polymer chain.[3][5]

  • Increased Chemical Inertness: The fluorine atoms create a protective sheath around the polymer backbone, making it less susceptible to chemical attack.[1][3]

  • Modified Electronic Properties: Fluorine's high electronegativity can influence the electronic characteristics of the polymer, which is relevant for applications in electronics and optics.[2]

  • Improved Gas Barrier Properties: The low polarizability of the C-F bond can lead to reduced gas permeability, a desirable trait for packaging and membrane applications.[2][6]

The Influence of the Isopropoxy Group:

While aromatic polymers often suffer from poor solubility, the incorporation of flexible side chains can mitigate this issue. The isopropoxy group in this compound is expected to:

  • Enhance Solubility: The non-polar, flexible isopropoxy chain can disrupt polymer chain packing, allowing solvent molecules to penetrate and dissolve the polymer more readily.[4]

  • Lower Glass Transition Temperature (Tg): The increased free volume introduced by the side chains can lower the Tg, making the polymer more processable at lower temperatures.[4]

  • Tailor Intermolecular Interactions: The size and conformation of the isopropoxy group will influence how the polymer chains interact with each other, affecting the material's morphology and mechanical properties.[7][8]

Experimental Protocols

The following protocols are designed as a starting point for the synthesis and characterization of polyesters and polyamides using this compound. Optimization of these conditions may be necessary depending on the specific co-monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Novel Aromatic Polyester via Polycondensation

This protocol describes the synthesis of a polyester by reacting this compound with a diol, for example, Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Thionyl chloride (SOCl₂)

  • Pyridine (dried)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of thionyl chloride.

    • Add a catalytic amount of pyridine.

    • Reflux the mixture under an inert atmosphere (Ar or N₂) for 4 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-fluoro-3-isopropoxybenzoyl chloride.

  • Polycondensation:

    • In a separate flask, dissolve an equimolar amount of Bisphenol A in anhydrous DMAc under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the freshly prepared 2-fluoro-3-isopropoxybenzoyl chloride (dissolved in a small amount of anhydrous DMAc) to the Bisphenol A solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with constant stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Diagram of Polyester Synthesis Workflow:

Polyester_Synthesis cluster_0 Acid Chloride Formation cluster_1 Polycondensation cluster_2 Isolation & Purification Monomer This compound AcidChloride 2-Fluoro-3-isopropoxybenzoyl chloride Monomer->AcidChloride Reflux, 4h SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Pyridine Pyridine (catalyst) Pyridine->AcidChloride Polymerization Polymerization (0°C to RT, 24h) AcidChloride->Polymerization BisphenolA Bisphenol A in DMAc BisphenolA->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Aromatic Polyester Drying->FinalPolymer

Caption: Workflow for Aromatic Polyester Synthesis.

Protocol 2: Synthesis of a Novel Aromatic Polyamide via Direct Polycondensation

This protocol details the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi reaction.[4]

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Lithium chloride (LiCl)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer Dissolution:

    • In a three-necked flask equipped with a mechanical stirrer, an inert gas inlet, and a condenser, dissolve equimolar amounts of this compound and 4,4'-oxydianiline in a mixture of anhydrous NMP and pyridine.

    • Add lithium chloride (approximately 5% w/v) to the mixture to enhance the solubility of the resulting polyamide.

  • Polycondensation:

    • To the stirred solution, add an equimolar amount of triphenyl phosphite.

    • Heat the reaction mixture to 100-120°C under a slow stream of inert gas and maintain this temperature for 3-4 hours.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the polymer by filtration.

    • Wash the precipitate extensively with methanol to remove residual solvents and reagents.

    • Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.

Diagram of Polyamide Synthesis Workflow:

Polyamide_Synthesis Monomer1 This compound Reaction Polycondensation (100-120°C, 3-4h) Monomer1->Reaction Monomer2 4,4'-Oxydianiline (ODA) Monomer2->Reaction Solvent NMP/Pyridine + LiCl Solvent->Reaction Reagent Triphenyl Phosphite (TPP) Reagent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Aromatic Polyamide Drying->FinalPolymer

Caption: Workflow for Aromatic Polyamide Synthesis.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure and properties.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the polymer and the successful incorporation of the monomer units.Characteristic peaks corresponding to the aromatic protons, the isopropoxy group, and the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer, such as ester or amide linkages.Strong absorption bands for C=O stretching in the ester or amide groups.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.Provides information on the average chain length and the uniformity of the polymer chains.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.A high decomposition temperature would indicate good thermal stability, a potential benefit of the fluorine content.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.The Tg will be influenced by the rigidity of the backbone and the presence of the isopropoxy side chains.
Solubility Tests To assess the solubility of the polymer in various organic solvents.Enhanced solubility in common organic solvents compared to analogous polymers without the isopropoxy group is expected.

Potential Applications

The unique combination of properties anticipated for polymers derived from this compound opens up a range of potential applications:

  • High-Performance Films and Coatings: Their expected thermal stability and chemical resistance make them suitable for protective coatings in harsh environments.

  • Gas Separation Membranes: The presence of fluorine can enhance selectivity for certain gas pairs, making these polymers candidates for membrane-based gas separation processes.[6]

  • Advanced Dielectric Materials: The low polarizability of the C-F bond could lead to materials with low dielectric constants, which are valuable in the microelectronics industry.

  • Biomedical Materials: The chemical inertness and potentially tunable surface properties could be advantageous for biomedical applications, though biocompatibility would need to be thoroughly investigated.[5]

  • Specialty Engineering Plastics: For applications requiring a combination of thermal stability, chemical resistance, and processability.

Conclusion

This compound represents a versatile and promising monomer for the development of a new generation of high-performance aromatic polyesters and polyamides. By strategically combining the stabilizing effect of a fluorine atom with the solubilizing and processability-enhancing properties of an isopropoxy group, materials with a unique and desirable set of characteristics can be achieved. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the full potential of this novel building block in polymer chemistry and materials science.

References

  • Review on the effect of direct fluorination on the transport properties and swelling of polymeric materials. (n.d.).
  • Liu, Y., Wang, M., Zhao, J., Cui, C., & Liu, J. (2014). Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. RSC Publishing.
  • Pina, S., et al. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
  • Liu, Y., Wang, M., Zhao, J., Cui, C., & Liu, J. (2014). Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. Royal Society of Chemistry.
  • Plastics Engineering. (2024).
  • The Impact of Fluorine in Material Science: Properties and Applic
  • Effects of Alkoxy Side Chains on the Electrical and Thermoelectric Properties of Poly(3‐pentyloxythiophene). (2025).
  • Fluorine in polymer structure: how it affects their gas separation properties. (2025).
  • Fujimoto, K., et al. (n.d.). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI.
  • Strategies for the synthesis of fluorinated polyesters. (2019).
  • Effect of Alkoxy Side-Chains on Conjugated Polymer/Non-fullerene Acceptor Interfaces in Organic Solar Cells. (n.d.). ProQuest.
  • Tang, H., Huang, B., Xie, X., Yan, T., & Cai, M. (2018). Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups. Scilit.
  • Effects of the Selective Alkoxy Side Chain Position in Quinoxaline-Based Polymer Acceptors on the Performance of All-Polymer Solar Cells. (2021).
  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characteris
  • Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters. (n.d.).
  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. (2025).
  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Austin, H. P., et al. (n.d.).
  • Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. (2024). Polymer Chemistry (RSC Publishing).
  • Aromatic Polyamides. (2018).
  • Synthesis of Branched Fluorine-containing Polyesters and their Properties. (n.d.). Beijing Institute of Technology.
  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (n.d.). Polymer Chemistry (RSC Publishing).
  • Fluorinated Porous Organic Polymers via Direct C–H Arylation Polycondens
  • Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. (n.d.). MDPI.
  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.).
  • Synthesis of Polyimides in the Melt of Benzoic Acid. (n.d.).
  • Saegusa, Y., Kuriki, M., Kawai, A., & Nakamura, S. (1990). Preparation and characterization of fluorine‐containing aromatic condensation polymers. I. Preparation and characterization of fluorine‐containing polycarbonate and copolycarbonates by two‐phase phase‐transfer‐catalyzed polycondensation of 2,2‐bis (4‐hydroxyphenyl)‐1,1,1,3,3,3‐hexafluoropropane and/or 2,2‐bis (4‐hydroxyphenyl)
  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (2026). MDPI.
  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.).

Sources

The Strategic Role of 2-Fluoro-3-isopropoxybenzoic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel active ingredients with enhanced efficacy, favorable toxicological profiles, and improved environmental sustainability. Among the vast arsenal of chemical intermediates, fluorinated benzoic acid derivatives have emerged as a cornerstone for the synthesis of a new generation of herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the role of 2-Fluoro-3-isopropoxybenzoic acid as a key intermediate in agrochemical synthesis. While direct, publicly documented examples of commercial agrochemicals synthesized from this specific molecule are limited, this guide will extrapolate from closely related fluorinated benzoic acids to provide researchers with a robust framework of application notes and synthetic protocols.

The Significance of Fluorine and Isopropoxy Moieties in Agrochemical Design

The incorporation of fluorine atoms and isopropoxy groups into the benzoic acid scaffold is a deliberate strategy in modern agrochemical design. The fluorine atom, owing to its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of the carboxylic acid group, which can be crucial for target binding and translocation within the plant.

The isopropoxy group, on the other hand, provides steric bulk and can influence the molecule's conformation. This can lead to more selective binding to the target enzyme or receptor, thereby increasing potency and potentially reducing off-target effects. The combination of these two functional groups on the benzoic acid ring creates a versatile platform for the synthesis of diverse and highly active agrochemical candidates.

Application Notes: Strategic Use in Agrochemical Synthesis

This compound is a valuable synthon for the construction of complex agrochemical molecules. Its primary application lies in its use as a precursor for the synthesis of substituted phenyl ethers, amides, and esters, which are common structural motifs in a wide range of pesticides.

Synthesis of Phenyl Ether Herbicides

Substituted phenyl ethers are a well-established class of herbicides. The synthesis of such compounds using this compound would typically involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a nucleophilic aromatic substitution reaction.

Causality Behind Experimental Choices: The choice of converting the carboxylic acid to an acid chloride, for instance, is driven by the need to activate the carboxyl group for subsequent reactions. The highly reactive acid chloride can then readily react with a variety of nucleophiles, including phenols, to form the desired phenyl ether linkage. The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.

Synthesis of Fungicidal Amides

Many modern fungicides are based on an amide linkage between a substituted benzoic acid and a heterocyclic amine. The synthesis of such compounds from this compound would involve the coupling of the acid with a suitable amine.

Causality Behind Experimental Choices: Direct amidation of a carboxylic acid and an amine requires high temperatures and often results in low yields. Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to facilitate the reaction at milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often preferred as they can dissolve both reactants and do not interfere with the reaction.

Protocols: Synthetic Methodologies

The following protocols are representative examples of how this compound could be utilized in the synthesis of agrochemical intermediates. These are based on established synthetic methodologies for related fluorinated benzoic acids.

Protocol 1: Synthesis of 2-Fluoro-3-isopropoxybenzoyl Chloride

Objective: To activate the carboxylic acid for subsequent coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 2-Fluoro-3-isopropoxybenzoyl chloride.

  • The crude product can be used in the next step without further purification.

Diagram of Workflow:

G start Start: this compound in DCM add_reagent Add SOCl₂ or (COCl)₂ and catalytic DMF at 0°C start->add_reagent react Stir at room temperature for 2-4 hours add_reagent->react evaporate Remove solvent and excess reagent in vacuo react->evaporate end_product Product: 2-Fluoro-3-isopropoxybenzoyl chloride evaporate->end_product G start Start: Substituted phenol and pyridine in DCM add_acid_chloride Add 2-Fluoro-3-isopropoxybenzoyl chloride at 0°C start->add_acid_chloride react Stir at room temperature for 12-16 hours add_acid_chloride->react workup Aqueous workup (HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry (Na₂SO₄) and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product Product: Phenyl ether derivative purify->end_product

Application Note: Strategies for the Successful Amide Coupling of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the amide coupling of 2-fluoro-3-isopropoxybenzoic acid, a potentially challenging substrate due to the electronic and steric nature of its ortho substituents. We will delve into the mechanistic rationale behind reagent selection and present two robust, field-proven protocols utilizing (1) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and (2) O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize amide derivatives from this specific benzoic acid, with a focus on maximizing yield and purity while minimizing side reactions.

Introduction: Navigating the Challenges of a Substituted Benzoic Acid

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[1] The this compound scaffold is of interest due to the unique electronic properties conferred by the ortho-fluoro group and the steric bulk of the adjacent isopropoxy moiety. These substituents, while valuable for modulating the physicochemical properties of a final compound, can present challenges for amide coupling reactions.

The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid, while the ortho-positioning of both the fluoro and isopropoxy groups can introduce significant steric hindrance around the reaction center. This can impede the approach of the amine nucleophile and slow down the reaction rate.[2] Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieve efficient and high-yielding amide synthesis.

This application note will provide a detailed examination of two widely adopted and effective coupling strategies, explaining the underlying mechanisms and offering step-by-step protocols that can be readily implemented in a laboratory setting.

Mechanistic Considerations for Effective Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. Modern coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The EDC/HOBt Pathway: A Classic and Cost-Effective Approach

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a widely used method for amide bond formation.[3] The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: In the presence of HOBt, the O-acylisourea is rapidly converted into an HOBt active ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and reduces the formation of an N-acylurea byproduct.[3]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerates HOBt.

EDC_HOBt_Mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling Acid R-COOH O_acylisourea O-acylisourea (reactive intermediate) Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt active ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt Amide Coupling Workflow.

The HATU Pathway: A Powerful Reagent for Hindered Substrates

HATU is a uronium-based coupling reagent that is particularly effective for challenging couplings, including those involving sterically hindered acids or poorly nucleophilic amines.[4] Its mechanism is similar to that of EDC/HOBt but with the formation of a more reactive activated species:

  • Formation of an Activated Ester: The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base (typically a non-nucleophilic one like diisopropylethylamine, DIPEA), attacks the HATU reagent.

  • Generation of the OAt Active Ester: This leads to the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to HOBt, which contributes to the enhanced reactivity of HATU.[4]

  • Amine Addition: The amine readily attacks the activated ester to form the amide bond.

HATU_Mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt active ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Amide OAt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: HATU Amide Coupling Workflow.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific amine being used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) to the mixture.

  • Add solid EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered amines or when the EDC/HOBt method yields unsatisfactory results.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a general summary of the stoichiometry and reaction conditions for the two protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 - 1.2 eq)
Additive HOBt (1.2 eq)N/A
Base DIPEA (2.0 - 3.0 eq)DIPEA (2.0 - 3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time 12 - 24 hours2 - 12 hours

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation - Inactive coupling reagent- Insufficient base- Steric hindrance- Use fresh coupling reagents.- Increase the amount of base.- Switch to a more powerful coupling reagent like HATU.[2]- Increase reaction temperature and/or time.
Presence of Unreacted Starting Material - Incomplete reaction- Prolong the reaction time.- Consider a more potent coupling system.
Formation of N-acylurea byproduct (with EDC) - Side reaction of the O-acylisourea intermediate- Ensure HOBt is added before or concurrently with EDC.
Difficulty in Purification - Water-soluble byproducts (e.g., urea from EDC)- Perform aqueous workup to remove water-soluble impurities.

Conclusion

The successful amide coupling of this compound is readily achievable with a rational selection of reagents and conditions. For general applications, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness. In cases involving challenging substrates, such as sterically demanding amines, the use of HATU is recommended for its superior reactivity and ability to drive the reaction to completion in shorter timeframes. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of a diverse range of amide derivatives from this valuable building block.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Growing Science. (2022).
  • Taylor & Francis Online. (2021).
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
  • National Center for Biotechnology Information. (2017).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
  • National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]
  • National Center for Biotechnology Information. (n.d.). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. [Link]
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Considerations for Esterifying a Sterically Hindered Aromatic Acid

The successful esterification of 2-Fluoro-3-isopropoxybenzoic acid requires careful consideration of its structural features. The presence of an isopropoxy group at the ortho position to the carboxylic acid introduces significant steric hindrance. This bulkiness can impede the approach of an alcohol nucleophile, rendering traditional acid-catalyzed methods like the Fischer-Speier esterification slow and often low-yielding.[1] Therefore, alternative strategies that activate the carboxylic acid under milder conditions are generally preferred.

The fluorine atom at the 2-position is an electron-withdrawing group, which increases the acidity of the carboxylic acid.[1] This can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction in some esterification methods.[1] However, this electronic effect is often overshadowed by the steric hindrance of the adjacent isopropoxy group.

This guide will focus on two primary methods well-suited for this type of sterically hindered substrate:

  • Steglich Esterification: A mild method employing a carbodiimide coupling agent and a nucleophilic catalyst.

  • Mitsunobu Reaction: A redox-condensation reaction that activates the alcohol rather than the carboxylic acid.

A comparative overview of these methods is presented below to aid in selecting the most appropriate strategy for your specific synthetic goals.

Comparative Analysis of Recommended Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (strong acid, heat)Mild (often room temperature)Mild (typically 0 °C to room temperature)
Suitability for Hindered Substrates Poor to moderateExcellentExcellent
Key Reagents Strong acid catalyst (e.g., H₂SO₄), excess alcoholCarbodiimide (DCC or DIC), DMAPTriphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)
Primary Byproducts WaterDicyclohexylurea (DCU) or DiisopropylureaTriphenylphosphine oxide (TPPO), reduced azodicarboxylate
Work-up Complexity Simple acid-base extractionRequires removal of urea byproductRequires removal of phosphine oxide and hydrazine byproducts
Stereochemistry Retention at alcohol centerRetention at alcohol centerInversion at a chiral alcohol center

Method 1: Steglich Esterification

The Steglich esterification is a highly effective method for forming esters from sterically demanding carboxylic acids and alcohols under mild, neutral conditions.[2] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[2][3]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. DMAP, being a more potent nucleophile than the alcohol, attacks this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester and the corresponding urea byproduct (e.g., DCU). The use of DMAP is critical as it accelerates the reaction and suppresses the formation of a stable N-acylurea side product that can otherwise diminish the yield.[3]

Steglich_Esterification RCOOH This compound Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC (or DIC) DCC->Acylisourea Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Ester Product Ester Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Fig. 1: Steglich Esterification Workflow.
Detailed Experimental Protocol

This protocol provides a general framework for the esterification of this compound with a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1 - 1.5 eq), and DMAP (0.1 - 0.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[3][4]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

Work-up and Purification: The DCU Challenge

A primary challenge in Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct, which has limited solubility in many organic solvents.[5]

Protocol for DCU Removal:

  • Filtration (Bulk Removal): Upon reaction completion, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation.[4] Filter the reaction mixture through a fritted glass funnel or a pad of celite.[5][6] Wash the collected DCU solid with a small amount of cold DCM to recover any trapped product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[7] During this process, more DCU may precipitate, which can be removed by a second filtration.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: If DCU or other impurities remain, the crude ester can be further purified by column chromatography on silica gel.[4]

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for esterification, particularly when dealing with sensitive substrates.[8][9] Uniquely, it activates the alcohol for nucleophilic attack by the carboxylate.[10] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, displacing an activated alcohol (as an oxyphosphonium salt) in an Sₙ2 reaction.[8] For chiral secondary alcohols, this results in a complete inversion of stereochemistry.[9]

Mitsunobu_Reaction ROH Alcohol (R'-OH) Oxyphosphonium Oxyphosphonium Salt ROH->Oxyphosphonium PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD (or DIAD) DEAD->Betaine Betaine->Oxyphosphonium + R'-OH Hydrazine Reduced DEAD (Byproduct) Betaine->Hydrazine RCOOH This compound Ester Product Ester RCOOH->Ester Oxyphosphonium->Ester + RCOO⁻ TPPO TPPO (Byproduct) Oxyphosphonium->TPPO

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1] While the reaction is robust, achieving high yields with this particular molecule requires careful control of reaction parameters to mitigate potential side reactions stemming from the molecule's unique functionalities: a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring.

This guide will deconstruct the synthetic process, addressing common pitfalls and providing actionable solutions to optimize your experimental outcomes.

Core Synthesis Pathway: Williamson Ether Synthesis

The primary route for the synthesis of this compound involves the O-alkylation of 2-Fluoro-3-hydroxybenzoic acid with an isopropylating agent.

graph "Williamson_Ether_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2-Fluoro-3-hydroxybenzoic_Acid" [label="2-Fluoro-3-hydroxybenzoic Acid"]; "Isopropylating_Agent" [label="Isopropylating Agent (e.g., 2-Bromopropane)"]; "Base" [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvent" [label="Solvent (e.g., DMF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Side_Products" [label="Side Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-Fluoro-3-hydroxybenzoic_Acid" -> "Product" [label="O-alkylation"]; "Isopropylating_Agent" -> "Product"; "Base" -> "Product"; "Solvent" -> "Product"; "Product" -> "Side_Products" [style=dashed, label="Potential Formation"]; }

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

FAQ 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this Williamson ether synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]

Troubleshooting Flowchart for Low Yield

graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong enough and used in sufficient excess?"]; check_reagents [label="Are the starting material and isopropylating agent pure and dry?"]; check_solvent [label="Is the solvent polar aprotic and anhydrous?"]; check_temp_time [label="Are the reaction temperature and time optimized?"]; check_side_reactions [label="Have you identified potential side products?"]; solution [label="Address identified issues and re-run the reaction.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base; check_base -> check_reagents [label="Yes"]; check_base -> solution [label="No: Use a stronger base (e.g., K₂CO₃) in 2-3 equivalents."]; check_reagents -> check_solvent [label="Yes"]; check_reagents -> solution [label="No: Purify starting materials and ensure dryness."]; check_solvent -> check_temp_time [label="Yes"]; check_solvent -> solution [label="No: Use anhydrous DMF or acetonitrile."]; check_temp_time -> check_side_reactions [label="Yes"]; check_temp_time -> solution [label="No: Increase temperature (e.g., 80-100°C) and monitor by TLC."]; check_side_reactions -> solution [label="Address specific side reactions (see FAQ 2 & 3)."]; }

Caption: A step-by-step guide to troubleshooting low reaction yields.

In-depth Explanation:

  • Base Selection and Stoichiometry: The acidity of the phenolic hydroxyl group (pKa ≈ 10) and the carboxylic acid group (pKa ≈ 4) of the starting material, 2-Fluoro-3-hydroxybenzoic acid, necessitates the use of a base to deprotonate the phenol to its more nucleophilic phenoxide form. A relatively mild base like potassium carbonate (K₂CO₃) is often sufficient and is preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to minimize side reactions.[3] Using at least two equivalents of the base is crucial to neutralize both acidic protons.

  • Reagent Quality: The Williamson ether synthesis is sensitive to the presence of water, which can hydrolyze the alkylating agent and deactivate the phenoxide. Ensure that the 2-Fluoro-3-hydroxybenzoic acid, isopropylating agent, and solvent are anhydrous.

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively dissolve the reactants and do not solvate the nucleophile, thus maintaining its reactivity.[1]

  • Reaction Temperature and Time: Typical Williamson ether syntheses are conducted at elevated temperatures, often between 50-100°C, for several hours.[2] For this specific synthesis, a temperature range of 80-100°C is a good starting point. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

FAQ 2: I am observing a significant amount of an apolar byproduct. What could it be and how can I prevent its formation?

The most likely apolar byproduct is the isopropyl ester of 2-Fluoro-3-hydroxybenzoic acid, formed through the esterification of the carboxylic acid.

Reaction Scheme: Esterification Side Reaction

graph "Esterification_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Starting_Material" [label="2-Fluoro-3-hydroxybenzoic Acid"]; "Isopropyl_Bromide" [label="2-Bromopropane"]; "Ester_Product" [label="Isopropyl 2-fluoro-3-hydroxybenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [label="Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Starting_Material" -> "Ester_Product" [label="Esterification"]; "Isopropyl_Bromide" -> "Ester_Product"; "Base" -> "Ester_Product"; }

Caption: Formation of the isopropyl ester side product.

Mitigation Strategies:

  • Use of a Weaker Base: Strong bases can deprotonate the carboxylic acid, increasing its nucleophilicity and promoting esterification. Using a milder base like potassium carbonate can favor O-alkylation of the phenol.[3]

  • Control of Reaction Temperature: Lowering the reaction temperature may decrease the rate of esterification more than the rate of etherification. However, this may also increase the overall reaction time.

  • Protecting Group Strategy: The most robust solution is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the Williamson ether synthesis.[4] The protecting group can then be removed by hydrolysis under basic or acidic conditions after the ether has been formed.

    Protecting Group Workflow

    graph "Protecting_Group_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    "Start" [label="2-Fluoro-3-hydroxybenzoic Acid"]; "Protection" [label="Protection (Esterification)"]; "Protected_Intermediate" [label="Methyl 2-fluoro-3-hydroxybenzoate"]; "Williamson_Synthesis" [label="Williamson Ether Synthesis"]; "Protected_Product" [label="Methyl 2-fluoro-3-isopropoxybenzoate"]; "Deprotection" [label="Deprotection (Hydrolysis)"]; "Final_Product" [label="this compound"];

    "Start" -> "Protection"; "Protection" -> "Protected_Intermediate"; "Protected_Intermediate" -> "Williamson_Synthesis"; "Williamson_Synthesis" -> "Protected_Product"; "Protected_Product" -> "Deprotection"; "Deprotection" -> "Final_Product"; }

    Caption: A synthetic route involving a protecting group for the carboxylic acid.
FAQ 3: My NMR spectrum shows signals that are inconsistent with the desired product or the ester byproduct. What other side reactions are possible?

Besides esterification, two other side reactions to consider are C-alkylation and elimination of the isopropylating agent.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isopropyl-substituted benzoic acids. The use of polar aprotic solvents like DMF helps to minimize C-alkylation.

  • Elimination: Isopropyl halides are secondary alkyl halides and can undergo E2 elimination in the presence of a strong base to form propene gas.[5] This is more likely with stronger, more sterically hindered bases. Using a milder base like K₂CO₃ and a less sterically hindered isopropylating agent (e.g., isopropyl bromide over isopropyl iodide) can reduce the likelihood of elimination.

Table 1: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, side reactions, impure reagents.Optimize temperature and time; use a milder base; ensure anhydrous conditions.
Ester Byproduct Reaction at the carboxylic acid.Use a milder base; consider protecting the carboxylic acid.
C-Alkylation Reaction at the aromatic ring.Use a polar aprotic solvent like DMF.
Elimination E2 reaction of the isopropylating agent.Use a milder, less hindered base; use isopropyl bromide.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Fluoro-3-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-3-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to a pH of approximately 2 with 1 M HCl.

    • Extract the product with diethyl ether (3 times).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Bromopropane is a volatile and flammable liquid. Handle with care.

  • DMF is a skin irritant. Avoid contact with skin and eyes.

Data Presentation

Table 2: Reagent Stoichiometry and Rationale

ReagentEquivalentsRationale
2-Fluoro-3-hydroxybenzoic acid1.0Limiting reagent.
Potassium Carbonate2.5To deprotonate both the phenolic hydroxyl and carboxylic acid groups and drive the reaction to completion.
2-Bromopropane1.5A slight excess to ensure complete consumption of the starting material.

Conclusion

The successful synthesis of this compound with high yield and purity is achievable through a well-controlled Williamson ether synthesis. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can systematically optimize their experimental outcomes. Careful attention to the choice of base, solvent, and reaction conditions, along with the potential need for a protecting group strategy, are the key pillars for success in this synthesis.

References

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
  • The Williamson Ether Synthesis. St. Olaf College. [Link]
  • Patrick, G. L. Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Experiment 06 Williamson Ether Synthesis. SUNY Oneonta. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. [Link]
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
  • Arkivoc. (2022).
  • Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]
  • PubMed. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. [Link]
  • University of Wisconsin-Madison. (2012). Chemistry 210 Experiment Ib. [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
  • Kulkarni, P. S., & Gawade, S. A. (2018). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. International Journal of Research in Advent Technology, 6(1), 2321-9637. [Link]
  • CONICET Digital. (2016).

Sources

common side reactions in the synthesis of 2-Fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-isopropoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols. Our goal is to equip you with the expertise to navigate potential synthetic pitfalls and achieve high-purity target molecule synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically proceeds through a few key pathways, primarily involving the modification of a substituted benzene ring. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

A prevalent strategy involves the alkylation of a 2-fluoro-3-hydroxybenzoic acid derivative . This method is favored for its directness. Another common approach is the ortho-lithiation of a fluorinated aromatic precursor, followed by carboxylation . This route offers versatility in introducing the carboxylic acid group at a specific position.[1][2][3]

FAQ 2: I am observing a significant amount of starting material in my final product. What could be the cause?

Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient reaction time or temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature.

  • Reagent purity and stoichiometry: The purity of your reagents, particularly the alkylating or carboxylating agent, is crucial. Verify the stoichiometry and consider using a slight excess of the key reagent.

  • Solvent quality: The presence of moisture or impurities in the solvent can quench reactive intermediates, such as organolithium species in ortho-lithiation reactions.[4] Always use freshly dried solvents.

FAQ 3: My final product is a different color than expected. What does this indicate?

Discoloration often points to the presence of impurities or side products. Common culprits include:

  • Oxidation products: Phenolic intermediates are susceptible to oxidation, which can lead to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Residual catalysts or reagents: Incomplete removal of catalysts or colored reagents during workup can also lead to discoloration. Ensure thorough purification steps, such as column chromatography or recrystallization.

Troubleshooting Guide: Common Side Reactions

This section delves into specific side reactions that can occur during the synthesis of this compound and provides actionable troubleshooting steps.

Problem 1: Over-alkylation or Dialkylation

Scenario: During the O-alkylation of a 2-fluoro-3-hydroxybenzoic acid derivative, you observe the formation of products with more than one isopropyl group attached.

Root Cause: This side reaction is often a result of the high reactivity of the alkylating agent or prolonged reaction times. The initially formed product can undergo further alkylation, especially if there are other reactive sites on the molecule.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar ratio of the alkylating agent (e.g., 2-bromopropane or isopropyl iodide) to the starting material. Use of a slight excess (1.1-1.2 equivalents) is often sufficient.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity.

  • Choice of Base: A milder base may be used to generate the phenoxide in situ, reducing the likelihood of side reactions.

ParameterStandard ConditionOptimized Condition
Alkylating Agent 2-bromopropane2-bromopropane
Equivalents 1.5 - 2.01.1 - 1.2
Base NaHK₂CO₃
Temperature Room Temperature0 °C to Room Temperature
Problem 2: Decarboxylation of the Benzoic Acid

Scenario: You observe the formation of 2-fluoro-3-isopropoxybenzene as a significant byproduct, indicating the loss of the carboxylic acid group.

Root Cause: Decarboxylation can be induced by high temperatures, particularly in the presence of certain catalysts or acidic/basic conditions.[5][6][7][8] Benzoic acids with electron-donating groups, such as the isopropoxy group, can be more susceptible to this process.

Troubleshooting Protocol:

  • Temperature Management: Avoid excessive heating during the reaction and workup steps. If purification by distillation is required, use vacuum distillation to lower the boiling point.

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification to minimize base-catalyzed decarboxylation.

  • Catalyst Selection: If a catalyst is used in a subsequent step, ensure it does not promote decarboxylation at the reaction temperature.

Problem 3: Incomplete or Competing ortho-Lithiation

Scenario: When attempting to introduce the carboxyl group via ortho-lithiation of a fluorinated anisole derivative followed by quenching with CO₂, you observe a mixture of the desired product, the starting material, and potentially other isomers.

Root Cause: The directing effect of the fluorine and isopropoxy groups determines the position of lithiation.[1][2][3] Incomplete lithiation can result from an insufficiently strong base, low temperatures, or steric hindrance.[4][9] Competing lithiation at other positions can also occur.

Troubleshooting Workflow:

G cluster_0 Ortho-Lithiation Troubleshooting start Low Yield of Desired Product check_base Is the organolithium reagent active? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes titrate_base Titrate n-BuLi before use check_base->titrate_base No check_solvent Is the solvent anhydrous? check_temp->check_solvent Yes increase_temp Slowly warm the reaction to -40°C or -20°C check_temp->increase_temp No check_quencher Is the CO2 source pure and dry? check_solvent->check_quencher Yes distill_solvent Distill solvent over a suitable drying agent check_solvent->distill_solvent No use_dry_ice Use freshly crushed, high-purity dry ice check_quencher->use_dry_ice No success Improved Yield check_quencher->success Yes titrate_base->check_temp increase_temp->check_solvent distill_solvent->check_quencher use_dry_ice->success failure Re-evaluate synthetic strategy

Caption: Troubleshooting workflow for ortho-lithiation issues.

Problem 4: Hydrolysis of Ester Protecting Groups

Scenario: If the synthesis starts from an ester of 2-fluoro-3-hydroxybenzoic acid, premature hydrolysis of the ester can occur during the alkylation step, leading to a mixture of the desired ester and the free carboxylic acid.

Root Cause: The basic conditions used for the O-alkylation can also catalyze the hydrolysis of the ester group, a reaction commonly known as saponification.[10][11][12][13]

Troubleshooting Protocol:

  • Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the phenol but less likely to attack the ester carbonyl. Bases like potassium carbonate are often preferred over sodium hydroxide.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water will promote hydrolysis.

  • Protecting Group Strategy: Alternatively, consider a synthetic route where the carboxylic acid is introduced after the alkylation step to avoid this issue altogether.

Reaction Scheme: Saponification Side Reaction

G Ester R-COOR' Tetrahedral_Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O⁻ Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + OH⁻ Alkoxide R'O⁻

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.
  • Wellenhofer, M., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(45), 24012-24017.
  • SSERC Chemistry. (2021, January 22).
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330. [Link]
  • Ashenhurst, J. (2022, October 27).
  • Mizuta, S., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Organic Letters, 22(7), 2583–2588. [Link]
  • Wellenhofer, M., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Request PDF. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • Procter, D. J., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(3), 2135–2140. [Link]
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14. [Link]
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid. (n.d.).
  • CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.).
  • Schlosser, M., et al. (2015). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates.
  • Li, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 976341. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. [Link]
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (n.d.).
  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid. (n.d.).
  • EP 1008583 A1 - Process for making 2-alkyl-3-hydroxybenzoic acids. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-3-hydroxybenzoic acid. [Link]
  • Li, X. (2003). Directed (ortho)
  • Reddit. (2023, September 13).

Sources

Technical Support Center: Navigating the Challenges of Fluorinated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. Fluorinated benzoic acids are essential tools in modern chemistry, offering unique properties that can significantly enhance the performance of molecules. However, their distinct electronic and physical characteristics can introduce complexities into synthetic routes, often leading to challenges such as low reaction yields. This guide is designed to provide you with expert insights, troubleshooting strategies, and robust protocols to help you overcome these hurdles and achieve your synthetic goals.

Part 1: Troubleshooting Guide: A Mechanistic Approach to Common Issues

This section delves into specific problems frequently encountered when working with fluorinated benzoic acids, offering solutions grounded in fundamental chemical principles.

Issue 1: My Amide Coupling Reaction with a Fluorinated Benzoic Acid is Inefficient.

Question: I am attempting to synthesize an amide using a standard coupling reagent like HATU or EDC/HOBt, but the reaction with my fluorinated benzoic acid is either very slow or results in a low yield. What is the underlying issue, and how can I resolve it?

Root Cause Analysis: The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect on the benzoic acid ring. This effect significantly lowers the pKa of the carboxylic acid.[1] For example, the pKa of benzoic acid is 4.20, whereas 2-fluorobenzoic acid has a pKa of 3.27, and the highly deactivated 2,6-difluorobenzoic acid has a pKa of approximately 2.13.[1] This increased acidity means the corresponding carboxylate anion is a weaker nucleophile, making the initial activation step with the coupling reagent the rate-limiting factor in the reaction.

Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Strategy 1: Enhance Carboxylate Activation cluster_2 Strategy 2: Alternative Activation Pathway start Low Yield in Amide Coupling check_reagents Verify Purity and Stoichiometry of All Reagents start->check_reagents check_conditions Ensure Anhydrous Conditions (Solvents, Glassware) check_reagents->check_conditions increase_temp Increase Reaction Temperature (e.g., to 40-60 °C) check_conditions->increase_temp If basics are confirmed acyl_halide Convert to Acyl Chloride/Fluoride check_conditions->acyl_halide If activation remains sluggish potent_coupler Use a More Potent Coupling Reagent (e.g., COMU, T3P) increase_temp->potent_coupler end Successful Amide Formation potent_coupler->end Monitor Progress by LC-MS mixed_anhydride Form a Mixed Anhydride acyl_halide->mixed_anhydride mixed_anhydride->end React with Amine

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

In-Depth Solutions:

  • Selecting a More Potent Coupling Reagent:

    • Carbodiimides (EDC, DCC): Often insufficient for electron-deficient acids. The use of additives like HOBt or HOAt is essential but may still not be enough.

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are more effective. For particularly challenging substrates, consider next-generation reagents like COMU , which is known for its high efficiency, even with sterically hindered systems.[2][3][4][5] COMU also offers a better safety profile than benzotriazole-based reagents.[2][3]

  • Alternative Activation: Acyl Halide Formation: Bypassing coupling reagents altogether by converting the carboxylic acid to a more reactive acyl chloride or fluoride is a highly reliable strategy.

    • Detailed Protocol for Acyl Fluoride Formation:

      • In a dry flask under an inert atmosphere, dissolve the fluorinated benzoic acid (1.0 equivalent) in anhydrous DCM.

      • Add a suitable fluorinating agent, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), along with a non-nucleophilic base like DIPEA (2.2 equivalents).

      • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

      • In a separate flask, prepare a solution of the amine (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM.

      • Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.

      • Allow the reaction to warm to room temperature and monitor its progress.

  • Base and Solvent Optimization:

    • Base: Use a non-nucleophilic base like DIPEA or NMM. Ensure at least two equivalents are used with phosphonium salt reagents.[6]

    • Solvent: Highly polar aprotic solvents like DMF, NMP, or DMAc are excellent for dissolving reactants. However, be mindful that nucleophilic solvents can participate in side reactions.

Issue 2: My Fluorinated Benzoic Acid Exhibits Poor Solubility.

Question: I am having difficulty dissolving my polyfluorinated benzoic acid in standard organic solvents, which is affecting the consistency of my reactions. What are my options?

Root Cause Analysis: Highly fluorinated organic molecules can be both hydrophobic and lipophobic, a property sometimes referred to as "fluorous".[7] This can lead to poor solubility in common organic solvents. The choice of solvent is therefore critical for reaction success.[8][9]

Solvent Selection Guide:

Solvent CategoryRecommended SolventsRationale and Best Practices
Aprotic Polar DMF, DMAc, NMP, DMSOThese are often the first choice due to their high polarity, which can effectively solvate a wide range of fluorinated compounds.
Ethers Dioxane, THFGood general-purpose solvents. Dioxane's higher boiling point can be advantageous for reactions requiring heat.
Chlorinated DCM, ChloroformUseful for specific applications like acyl chloride formation, but may not be sufficient for highly fluorinated substrates.
Co-Solvent Systems Toluene/DMF, DCM/DMFUsing a small amount of a highly polar solvent can dramatically increase solubility in a less polar bulk solvent.
Ionic Liquids VariousSome ionic liquids have shown good solubility for fluorinated compounds and can be explored for specialized applications.[10]

Pro-Tip: Consider forming the carboxylate salt in situ by pre-treating the fluorinated benzoic acid with a non-nucleophilic base like DIPEA. This often enhances solubility before the addition of other reagents.

Issue 3: I am Observing Unexpected Side Products in My Reaction.

Question: My starting material is being consumed, but I'm not getting my desired product. Instead, I'm seeing a complex mixture of byproducts. What could be the cause?

Root Cause Analysis: The powerful electron-withdrawing nature of fluorine atoms can activate the aromatic ring towards Nucleophilic Aromatic Substitution (SNAᵣ) , where a nucleophile (like an amine or even a solvent molecule) displaces a fluorine atom.[11][12] This is especially prevalent when the fluorine is positioned ortho or para to an activating group.[12]

Troubleshooting Decision Tree:

G cluster_0 Identify Byproduct cluster_1 Diagnose and Mitigate start Complex Byproduct Mixture lcms Analyze Crude Reaction Mixture via LC-MS start->lcms nmr Isolate and Characterize Major Byproducts by NMR lcms->nmr snar SNAᵣ Product Detected (Displacement of F) nmr->snar Mass corresponds to F displacement by Nu: decarbox Decarboxylation Product Detected (Loss of CO₂) nmr->decarbox Mass corresponds to loss of CO₂ other Other Side Reactions (e.g., Esterification) nmr->other Mass corresponds to other transformations sol_snar Solution: Use a non-nucleophilic solvent (e.g., Toluene, Dioxane). Lower reaction temperature. snar->sol_snar sol_decarbox Solution: Employ milder bases and lower temperatures. Avoid prolonged heating. decarbox->sol_decarbox sol_other Solution: Ensure purity of all reagents and solvents. Re-evaluate necessity of additives. other->sol_other

Caption: A diagnostic tree for identifying and resolving common side reactions.

Key Mitigation Strategies:

  • SNAᵣ: The rate-determining step in SNAᵣ is typically the initial nucleophilic attack on the aromatic ring.[13][14] To minimize this, use less nucleophilic solvents (e.g., switch from DMF to dioxane), and run the reaction at the lowest effective temperature.

  • Decarboxylation: While less common, some activated benzoic acids can undergo decarboxylation under harsh conditions.[15][16][17] If suspected, use milder bases and avoid excessive heating.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best approach for activating a sterically hindered fluorinated benzoic acid, such as 2,6-difluorobenzoic acid?

    • A1: For sterically hindered acids, direct conversion to an acyl chloride or fluoride is a very effective strategy.[6] Alternatively, using a powerful and less sterically demanding coupling reagent like T3P® (Propylphosphonic Anhydride) is an excellent choice.[18][19][20][21][22] T3P® is known to be highly efficient for coupling sterically hindered substrates with minimal racemization, and its byproducts are water-soluble, simplifying purification.[19][20][22]

  • Q2: What are the key safety considerations when working with fluorinated benzoic acids?

    • A2: Always handle these compounds in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves. Be aware that thermal decomposition can release hazardous substances like hydrogen fluoride (HF). Always consult the Safety Data Sheet (SDS) for the specific compound you are using.

  • Q3: How does the position of the fluorine atom on the ring influence reactivity?

    • A3: The position is paramount:

      • Ortho: Provides a strong inductive electron-withdrawing effect and significant steric hindrance. It can also engage in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the carboxylic acid.

      • Meta: Primarily exerts an inductive effect, deactivating the ring and reducing the nucleophilicity of the carboxylate.

      • Para: Exerts both a strong inductive and a deactivating resonance effect, significantly reducing the carboxyl group's reactivity.

References

  • BenchChem. (n.d.). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
  • Nikitin, K., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 532(7597), 99–102.
  • Ted D. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert.
  • Blaskovich, M. A. T. (2005). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications, (14), 1866-1868.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Reddy, V. V., & Kumar, A. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters, 51(23), 3053-3056.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Solubility of Things. (n.d.). 1-Fluorononane.
  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(S1), 1-2.
  • ResearchGate. (n.d.). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Wagh, S. J., & Gopinath, C. S. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Asian Journal of Organic Chemistry, 4(5), 416-435.
  • ResearchGate. (n.d.). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents.
  • Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2735-2743.
  • ResearchGate. (n.d.). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-12.
  • ResearchGate. (n.d.). Examples for reactions leading to 18-fluorine-labeled compounds using benzoic acid as a building block.
  • Drapeau, M. P., et al. (2019). Decarboxylative ipso Amination of Activated Benzoic Acids. Angewandte Chemie International Edition, 58(6), 1823-1827.
  • ResearchGate. (n.d.). What is the solubility of water in fluorous (fluorinated) solvents?
  • Engesser, K. H., & Schulte, P. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
  • Goss, K. U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458.
  • Engesser, K. H., & Schulte, P. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67.
  • Smetanin, A. G., et al. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 25(21), 5038.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Li, J., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2736-2742.
  • Pearson. (n.d.). Use the four compounds shown below to answer the following questions.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • ResearchGate. (n.d.). Decarboxylative Amination of Benzoic Acids Bearing Electron-Donating Substituents and Non-Activated Amines.
  • Scribd. (n.d.). Fluorinated Benzoic Acid.
  • Goss, K. U. (2008). Correction to The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(10), 3893-3893.
  • Sciencemadness.org. (2023). Simple Reactions with Fluorobenzoic Acid.
  • Seetharaman, S., & Gnanaprakasam, B. (2018). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 8(12), 11629-11635.
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Purification of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Fluoro-3-isopropoxybenzoic acid. This document is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

I. Understanding the Primary Synthesis and Key Impurities

This compound is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 2-fluoro-3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide, typically 2-bromopropane.

While robust, this synthesis route is prone to specific impurities that can complicate purification. A thorough understanding of these potential contaminants is the first step toward achieving high purity.

Common Impurities Profile:
ImpurityChemical StructureOriginKey Physical Properties
Unreacted Starting Material 2-Fluoro-3-hydroxybenzoic acidIncomplete reaction.More polar than the desired product; higher melting point.
E2 Elimination Byproduct PropeneReaction of the base with 2-bromopropane.[1][2][3]Gaseous at room temperature; unlikely to be a significant impurity in the final solid product.
Solvent Residues e.g., DMF, AcetonitrileRemnants from the reaction or workup.Volatile; can often be removed by drying under vacuum.
Inorganic Salts e.g., NaBr, KBrByproducts of the Williamson ether synthesis.Generally insoluble in organic solvents and soluble in water.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered during the purification of this compound.

Question 1: My crude product is a sticky oil or fails to solidify completely. What's the likely cause and how can I resolve it?

Answer: This is a classic sign of persistent impurities, most commonly residual solvent or the presence of unreacted starting materials which can act as a eutectic mixture, depressing the melting point.

  • Initial Step: Solvent Removal. Ensure all volatile solvents from the reaction (e.g., DMF, acetonitrile) have been thoroughly removed. This is best achieved using a rotary evaporator followed by drying under high vacuum.

  • Next Step: Acid-Base Extraction. If the issue persists, an acid-base extraction is a highly effective method to separate the desired carboxylic acid from neutral or less acidic impurities.[4][5][6][7]

    Protocol 1: Acid-Base Extraction
    • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This will deprotonate the carboxylic acid, forming the water-soluble sodium salt. Unreacted, more acidic starting material (2-fluoro-3-hydroxybenzoic acid) will also be extracted into the aqueous layer.

    • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer can be discarded as it contains neutral impurities.

    • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3), which will precipitate the purified this compound.[9]

    • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly under vacuum.[8]

Question 2: After purification, my product shows a broad melting point range, and the yield is lower than expected. What went wrong?

Answer: A broad melting point indicates the presence of impurities. Low yield can be attributed to several factors, including incomplete reaction or losses during the workup and purification. A common culprit in the Williamson ether synthesis is the competing E2 elimination reaction, especially when using a secondary alkyl halide like 2-bromopropane.[1][2][3]

  • Addressing Impurities: If you suspect the presence of unreacted 2-fluoro-3-hydroxybenzoic acid, a second purification step like recrystallization is recommended.

  • Optimizing Yield: To minimize the E2 elimination side reaction, consider the following:

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 pathway over E2 elimination.[10]

    • Base Selection: Use a non-hindered base. While strong bases are necessary to deprotonate the phenol, extremely bulky bases can favor elimination.

III. Recrystallization: The Final Polish

Recrystallization is an essential technique for achieving high purity of solid compounds. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[11]

Solvent Selection for this compound:

Based on the properties of similar fluorinated aromatic compounds, a mixed solvent system is often effective.[12]

Solvent SystemRationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in water. This allows for controlled precipitation upon the addition of water.
Toluene/Hexane Toluene can dissolve the compound when hot, and the addition of a non-polar solvent like hexane will induce crystallization upon cooling.
Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals via vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

IV. Purity Assessment: Know Your Product

Confirming the purity of your final product is a critical step. The following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.[14]

V. Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydroxide for the acid-base extraction?

A1: While NaOH can be used, sodium bicarbonate is generally preferred for extracting carboxylic acids as it is a weaker base and less likely to cause hydrolysis of other functional groups, should they be present.[7]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point.[16] To remedy this, try reheating the solution to dissolve the oil, add a little more of the primary solvent (e.g., ethanol), and allow it to cool more slowly. Using a different solvent system with a lower boiling point may also be necessary.

Q3: How can I effectively remove unreacted 2-fluoro-3-hydroxybenzoic acid?

A3: Both acid-base extraction and recrystallization are effective. 2-fluoro-3-hydroxybenzoic acid is more polar than the desired product, which can be exploited in chromatographic separations as well. However, for bulk purification, extraction and recrystallization are more practical.

VI. Visualizing the Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow start Crude this compound solvent_removal Solvent Removal (Rotovap & High Vacuum) start->solvent_removal assessment1 Assess Physical State solvent_removal->assessment1 solid Solid assessment1->solid Solid oil_or_sticky Oil or Sticky Solid assessment1->oil_or_sticky Not Solid recrystallization Perform Recrystallization (Protocol 2) solid->recrystallization extraction Perform Acid-Base Extraction (Protocol 1) oil_or_sticky->extraction extraction->recrystallization assessment2 Assess Purity (MP, HPLC, NMR) recrystallization->assessment2 pure Pure Product assessment2->pure Meets Purity Specs repeat_purification Repeat Purification or Consider Chromatography assessment2->repeat_purification Fails Purity Specs repeat_purification->recrystallization

Caption: A decision-making workflow for the purification of this compound.

VII. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. BenchChem.

  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.

  • Wikipedia. (n.d.). Acid–base extraction.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Crude 2-Fluorobenzoic Acid by Recrystallization. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.

  • Pearson+. (n.d.). Consider the following two elimination reactions: (1) 2-bromoprop....

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

  • ResearchGate. (2013). How can I purify carboxylic acid?.

  • Williamson Ether Synthesis. (2020, October 20). YouTube.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of (R)-3-(bromomethyl)hexanoic acid. BenchChem.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

  • TCI AMERICA. (n.d.). Fluorous Solvents.

  • Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane.

  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

  • Chemguide. (n.d.). Explaining the elimination reaction producing propene from 2-bromopropane.

  • Chemguide. (n.d.). elimination from 2-bromopropane to give propene.

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.

  • Office of Scientific and Technical Information. (2023, March 23). Fluorinated Diluents- A Review: Solvent Extraction and Ion Exchange.

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.

  • ResearchGate. (n.d.). ChemInform Abstract: Fluorination of Aromatic Compounds with N-Fluorobenzenesulfonimide under Solvent-Free Conditions.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. BenchChem.

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid.

  • Synquest Labs. (n.d.). 4-Fluoro-3-hydroxybenzoic acid.

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.

  • ResearchGate. (2025, August 6). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.

  • BenchChem Technical Support Team. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. BenchChem.

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

  • PubChem. (n.d.). 3-Isopropoxybenzoic acid.

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.

  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.

  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid.

  • Google Patents. (n.d.). 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. BenchChem.

  • BenchChem Technical Support Team. (2025). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.

Sources

Technical Support Center: Optimizing Derivatization of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 2-fluoro-3-isopropoxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we understand the nuances of working with sterically hindered and electronically modified substrates. This resource aims to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Understanding the Molecule: this compound

The structure of this compound presents unique challenges in derivatization. The ortho-fluoro group is a weak deactivator and can influence the acidity of the carboxylic acid. More significantly, the adjacent bulky isopropoxy group introduces considerable steric hindrance around the carboxylic acid moiety. This steric hindrance is a primary factor that can impede the approach of nucleophiles, often leading to sluggish or incomplete reactions under standard conditions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Esterification Reactions

Question 1: My Fischer esterification of this compound with a primary alcohol is giving low yields, even after prolonged reflux. What's going on?

Answer: This is a classic issue of sterically hindered esterification. The bulky isopropoxy group ortho to the carboxylic acid slows down the rate of nucleophilic attack by the alcohol.[1][2] Several factors could be at play:

  • Insufficient Catalyst: Ensure you are using an adequate amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The catalyst is crucial for protonating the carbonyl oxygen, making the carboxylic acid a better electrophile.[1]

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials. To drive the reaction forward, you must remove the water as it forms. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[1]

    • Employing a large excess of the alcohol, which also serves as the solvent.[1]

    • Using a drying agent, though this is less common for reflux conditions.

  • Reaction Time and Temperature: Sterically hindered substrates often require more forcing conditions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which could be significantly longer than for unhindered benzoic acids.[1][2]

Troubleshooting Workflow for Low Esterification Yield

G start Low Esterification Yield check_catalyst Sufficient Strong Acid Catalyst? start->check_catalyst check_water Effective Water Removal? check_catalyst->check_water Yes solution_catalyst Increase catalyst loading (e.g., H₂SO₄, p-TsOH) check_catalyst->solution_catalyst No check_conditions Forcing Conditions Applied? check_water->check_conditions Yes solution_water Use Dean-Stark trap or large excess of alcohol check_water->solution_water No solution_conditions Increase reaction time and/or temperature. Monitor by TLC. check_conditions->solution_conditions No alternative_methods Consider alternative esterification methods check_conditions->alternative_methods Yes

Caption: Decision tree for troubleshooting low esterification yields.

Question 2: I'm trying to esterify with a secondary or tertiary alcohol and the reaction is not working at all. What are my options?

Answer: Direct acid-catalyzed esterification with secondary and especially tertiary alcohols is often unsuccessful with sterically hindered acids.[1][3][4] Tertiary alcohols are particularly prone to elimination to form alkenes under strong acid and high-temperature conditions.[1]

Recommended Alternatives:

  • Acyl Chloride Intermediate: A highly effective two-step approach is to first convert the carboxylic acid to the more reactive acyl chloride. This can then react with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

  • Coupling Reagents: Use coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent like 4-dimethylaminopyridine (DMAP).[5] These reagents activate the carboxylic acid, facilitating the attack of even hindered alcohols.[3][4]

Data Summary: Esterification Methods for Hindered Systems

MethodReagentsProsCons
Fischer EsterificationAlcohol, Strong Acid CatalystSimple, inexpensiveIneffective for hindered alcohols, equilibrium limited
Acyl Chloride FormationSOCl₂, (COCl)₂Highly reactive intermediate, drives reaction to completionHarsh reagents, requires an extra step
Carbodiimide CouplingEDC/DCC, DMAPMilder conditions, effective for hindered alcoholsByproduct removal can be challenging (DCU)
Section 2: Amide Bond Formation

Question 3: My standard amide coupling reaction (e.g., HATU, HOBt/EDC) with an amine is sluggish and gives a poor yield. How can I improve this?

Answer: Similar to esterification, the steric hindrance from the 3-isopropoxy group is the likely culprit. The nucleophilicity of the amine also plays a crucial role; electron-deficient anilines will be less reactive than aliphatic amines.[5][6]

Optimization Strategies:

  • Choice of Coupling Reagent: For sterically hindered acids, some coupling reagents are more effective than others. Consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is known for its high efficiency with challenging substrates.[2]

  • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed during the reaction without competing with your desired amine nucleophile.[2]

  • Acyl Chloride/Fluoride Route: Converting the carboxylic acid to an acyl chloride or acyl fluoride can significantly enhance reactivity.[7][8] Acyl fluorides can sometimes offer better selectivity and milder reaction conditions compared to acyl chlorides.[7]

  • Alternative Activation: Methods using methanesulfonyl chloride to form a mixed anhydride can be effective for converting hindered carboxylic acids to amides.[9]

Experimental Protocol: HATU-Mediated Amidation

  • Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq). The order of addition can be critical; often, pre-mixing the acid, HATU, and base before adding the amine is beneficial.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times (several hours to overnight).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by aqueous base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt byproducts, and finally with brine.

  • Purification: The crude product is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is typically purified by column chromatography.[10]

Question 4: I'm attempting to form an amide with an electron-deficient aniline, and the reaction is failing. What should I do?

Answer: Electron-deficient anilines are poor nucleophiles, and their reaction with a sterically hindered carboxylic acid is particularly challenging.[5][6] Standard coupling conditions may not be sufficient.

Advanced Strategies:

  • High-Temperature Conditions: Sometimes, simply increasing the reaction temperature can overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in accelerating these difficult couplings.[11][12]

  • Phosphonium-Based Reagents: Reagents like BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) have been reported to be effective for coupling hindered substrates, although they can have drawbacks.

  • Acyl Chloride with a Stronger Base: Formation of the acyl chloride followed by reaction with the aniline in the presence of a stronger, non-nucleophilic base like Proton-Sponge® or DBU might be necessary to deprotonate the aniline and increase its nucleophilicity.

Logical Flow for Amide Coupling Troubleshooting

G start Amide Coupling Failure check_reagents Using Potent Coupling Reagent (e.g., HATU, COMU)? start->check_reagents check_amine Is Amine Electron-Deficient? check_reagents->check_amine Yes specialized_reagents Try Specialized Reagents (e.g., BOP-Cl) check_reagents->specialized_reagents No acyl_chloride_route Convert to Acyl Chloride check_amine->acyl_chloride_route Yes increase_temp Increase Temperature / Use Microwave check_amine->increase_temp No acyl_chloride_route->increase_temp

Caption: Troubleshooting pathway for difficult amide bond formations.

Section 3: Acyl Chloride Formation

Question 5: What is the best reagent to convert this compound to its acyl chloride?

Answer: The choice of reagent for acyl chloride formation depends on the scale of your reaction and the sensitivity of other functional groups in your molecule.

  • Thionyl Chloride (SOCl₂): This is a common and effective reagent.[13][14][15] The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[13][14] A catalytic amount of DMF is often used to accelerate the reaction.[14] The reaction is typically performed neat or in a non-polar solvent like toluene and may require heating.

  • Oxalyl Chloride ((COCl)₂): This reagent is milder than thionyl chloride and the reaction can often be run at room temperature.[14] The byproducts (CO, CO₂, and HCl) are also gaseous. It is often preferred for more sensitive substrates.

  • Phosphorus Pentachloride (PCl₅): This is a strong chlorinating agent, but the solid byproduct (POCl₃) has a high boiling point and can be difficult to separate from the desired product.[13][15]

General Protocol for Acyl Chloride Formation with SOCl₂

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reagents: Add this compound to the flask. Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents), either neat or in a dry, inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Section 4: Purification

Question 6: My crude product is an oil and is difficult to purify. What are some effective purification strategies?

Answer: Purifying polar carboxylic acid derivatives can be challenging.

  • Acid/Base Extraction: Before chromatography, an aqueous acid/base workup is highly effective. Washing your organic solution with a mild base (like NaHCO₃) will remove any unreacted starting carboxylic acid. Washing with a mild acid (like dilute HCl) will remove basic impurities like excess amine or pyridine.[10]

  • Column Chromatography:

    • Streaking on Silica: Carboxylic acids and their polar derivatives can streak on silica gel. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid like acetic acid to your eluent system.[10] This keeps the compound protonated and improves the peak shape.

    • Reversed-Phase Chromatography: For highly polar compounds, C-18 reversed-phase flash chromatography can be an excellent alternative to normal-phase silica gel.[16]

  • Crystallization/Trituration: If your product is an oil or gum, it may be due to residual impurities.[10]

    • Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (like hexanes or diethyl ether) can sometimes induce crystallization or solidify the product by washing away more soluble impurities.[10]

    • Recrystallization: If a small sample can be purified by chromatography to yield a solid, you can then develop a recrystallization solvent system (e.g., ethyl acetate/hexanes) for the bulk material.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Benchchem. (n.d.). Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry, 69(25), 8984–8986.
  • Benchchem. (n.d.). Troubleshooting incomplete derivatization of Erucate for chromatography.
  • Makara, G. M., et al. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 9(25), 5059-5061.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6585-6590.
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Cole, B. J., et al. (2021). Direct amidation of acid fluorides using germanium amides. Dalton Transactions, 50(11), 3801-3805.
  • Morales-Serna, J. A., et al. (2011). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols.
  • ResearchGate. (2022). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • AnkiReddy, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(43), 152438.
  • IJSTR. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • ResearchGate. (2019). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • Wikipedia. (n.d.). Acyl chloride.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Stability of 2-Fluoro-3-isopropoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the potential degradation pathways and implementing proper handling and analytical techniques, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, based on its chemical structure—a fluorinated benzoic acid derivative—the primary stability concerns in solution are potential degradation through hydrolysis, photodegradation, and oxidation. The presence of the isopropoxy group and the fluorine atom on the aromatic ring can influence the compound's susceptibility to these degradation pathways.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Although the benzoic acid functional group is generally stable, extreme pH conditions (highly acidic or alkaline), especially when combined with elevated temperatures, could potentially promote hydrolysis of the ester-like isopropoxy group or other degradative reactions. For general use, maintaining solutions within a neutral pH range (approximately 6-8) is recommended to minimize the risk of acid- or base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

A3: Aromatic compounds, in general, can be susceptible to degradation upon exposure to UV light.[1][2] For fluorinated benzoic acids, photodegradation can potentially lead to defluorination or other structural changes.[3] Therefore, it is a best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting light-sensitive experiments.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Solvent: For long-term storage, dissolving the compound in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol is preferable to aqueous solutions.

  • Temperature: Store solutions at low temperatures, such as -20°C or ideally at -80°C, to slow down potential degradation reactions.

  • Protection from Light: Always store solutions in light-resistant containers.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize the risk of oxidation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the handling and use of this compound in solution.

Observed Issue Potential Cause Troubleshooting & Optimization Steps
Inconsistent or non-reproducible experimental results. Compound degradation during the experiment, leading to a lower effective concentration. The rate of degradation can be influenced by temperature, pH, and light exposure.[4]- Ensure consistent experimental parameters, including pH, temperature, and light exposure.- Prepare fresh solutions for each experiment from a properly stored solid sample.- Include a stability-indicating assay (e.g., HPLC analysis of a control sample) in your experimental workflow to monitor compound integrity.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. Degradation of the parent compound into byproducts. Potential degradation pathways include hydrolysis of the isopropoxy group, defluorination, or oxidation of the aromatic ring.- Characterize the new peaks using mass spectrometry to identify their mass and propose potential degradation products.- Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to intentionally generate and identify potential degradation products and their retention times.
Unexpectedly low compound concentration or poor recovery after storage in aqueous solutions. Hydrolysis of the isopropoxy group, particularly under non-neutral pH conditions or at elevated temperatures.- Maintain stock solutions and experimental conditions within a neutral pH range (approximately 6-8).- If acidic or basic conditions are necessary for your experiment, prepare fresh solutions immediately before use and minimize storage time.- For long-term storage, prepare aliquots in a suitable organic solvent and store them at low temperatures (-20°C or -80°C).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method that can be adapted to assess the stability of this compound.

Objective: To develop a stability-indicating HPLC method to separate the intact parent compound from its potential degradation products.

Instrumentation and Chromatographic Conditions:

Parameter Recommendation
HPLC System Standard HPLC with pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile(Gradient or isocratic elution to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Scan for λmax (e.g., 254 nm as a starting point)
Injection Volume 10 µL

Procedure:

  • Preparation of Solutions:

    • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Forced Degradation Study (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm).

  • Analysis:

    • Inject the prepared standard solutions and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Results or New Peaks check_storage Verify Storage Conditions (Temp, Light, Solvent) start->check_storage check_prep Review Solution Preparation (Freshness, pH) start->check_prep run_hplc Run Stability-Indicating HPLC check_storage->run_hplc check_prep->run_hplc analyze_results Analyze Chromatogram run_hplc->analyze_results forced_degradation Perform Forced Degradation Study analyze_results->forced_degradation Degradation Observed end Consistent Results analyze_results->end No Degradation identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products optimize Optimize Experimental Conditions identify_products->optimize optimize->run_hplc

Caption: A workflow for troubleshooting stability issues.

Potential Degradation Pathways

Degradation_Pathways parent This compound hydrolysis Hydrolysis Products (e.g., 2-Fluoro-3-hydroxybenzoic acid) parent->hydrolysis H⁺/OH⁻, ΔT photodegradation Photodegradation Products (e.g., Defluorinated species) parent->photodegradation UV Light oxidation Oxidation Products (e.g., Ring-opened or hydroxylated species) parent->oxidation Oxidizing Agents

Caption: Potential degradation pathways for this compound.

References

  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons.
  • Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons.
  • Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. Benchchem.
  • Photochemical Degradation of Polycyclic Arom
  • Benzoic acid. Wikipedia.
  • Stability issues of 3-fluorobenzoic acid, morpholide in solution. Benchchem.
  • Photobiodegradation of halogenated aromatic pollutants. (PDF)
  • Photobiodegradation of Halogenated Arom
  • The oxidation of aromatic hydrocarbons to carboxylic acids and phenols. World Petroleum Congress (WPC) | OnePetro.
  • Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal.
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Alfa Chemistry.
  • US3187038A - Continuous oxidation process for production of benzoic acid.
  • Critical Reactions in Fluorobenzoic Acid Degrad
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
  • Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.

Sources

Technical Support Center: Purification of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure you achieve the highest purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom and an isopropoxy group on the benzoic acid core, imparts specific electronic and steric properties that are crucial for its function in larger molecules. However, the synthesis of this compound can often lead to a range of impurities, including unreacted starting materials, byproducts from incomplete reactions, and isomers. Achieving high purity is therefore a critical step to ensure the reliability and reproducibility of subsequent synthetic transformations.

This guide will explore the most effective purification strategies for this compound, with a focus on acid-base extraction, recrystallization, and column chromatography. We will delve into the mechanistic basis for each technique and provide detailed, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach involves the oxidation of a corresponding toluene derivative. In this case, potential impurities include:

  • Unreacted Starting Material: e.g., 2-fluoro-3-isopropoxytoluene.

  • Incompletely Oxidized Intermediates: Such as 2-fluoro-3-isopropoxybenzaldehyde.

  • Byproducts from Side Reactions: These can include products of over-oxidation or decomposition.

  • Isomeric Impurities: Depending on the specificity of the preceding synthetic steps.

Q2: My compound appears as an oil and won't crystallize during recrystallization. What should I do?

A2: "Oiling out" is a common issue, particularly when significant impurities are present, which can depress the melting point of your compound. Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to prevent premature saturation as it cools.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to allow for the gradual formation of a stable crystal lattice.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q3: I'm performing a column chromatography, but my compound is streaking or eluting very broadly. How can I improve the separation?

A3: Broad peaks or streaking in column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing the compound to move down the column too quickly without proper partitioning. Conversely, if the polarity is too low, the compound can "stick" to the silica gel. It's crucial to optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Sample Overload: Loading too much crude material onto the column can lead to poor separation. As a general rule, use a silica gel to crude compound ratio of at least 30:1 (w/w).

  • Acidic Nature of Silica Gel: Benzoic acid derivatives can sometimes interact strongly with the acidic silica gel, leading to tailing. You can mitigate this by adding a small amount of a volatile acid, such as acetic acid (0.5-1%), to your eluent system.

Purification Strategies: Protocols and Troubleshooting

Acid-Base Extraction: A First-Pass Purification

Acid-base extraction is an excellent initial step to separate your acidic product from neutral and basic impurities. This technique leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble carboxylate salt.[1]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material), in a separatory funnel.

  • Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Isolation of Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, you can add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and allow it to air dry.

Problem Possible Cause Solution
Emulsion Formation The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Low Recovery of Product Incomplete extraction or acidification.Ensure thorough mixing during extraction. When acidifying, add HCl until no more precipitate forms.
Product is Oily/Sticky Presence of impurities that lower the melting point.Proceed with recrystallization as the next purification step.
Recrystallization: For High Purity Crystalline Product

Recrystallization is a powerful technique for obtaining highly pure solid compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.[3]

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. A mixed solvent system, such as ethanol/water or acetone/hexane, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until you observe the first signs of persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the primary solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Problem Possible Cause Solution
No Crystals Form Too much solvent was used, or the solution is not supersaturated.Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.
Rapid Crystallization The solution cooled too quickly, trapping impurities.Reheat the solution to redissolve the crystals, add a small amount of additional primary solvent, and cool more slowly.
Colored Impurities Remain The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography: For Difficult Separations

When dealing with impurities that have similar solubility profiles to your product, column chromatography is the preferred method.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[5]

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point for a benzoic acid derivative is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 90:10:1 Hexane:EtOAc:AcOH). Adjust the ratio to achieve an Rf of 0.2-0.3 for your product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Problem Possible Cause Solution
Poor Separation The eluent polarity is not optimal.Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound Stuck on Column Strong interaction with the silica gel.Add a more polar solvent (e.g., methanol) or a small amount of acid (e.g., acetic acid) to the eluent.
Cracked Silica Bed The column was allowed to run dry.Ensure the top of the silica gel is always covered with solvent.

Visualizing the Purification Workflow

To aid in understanding the decision-making process for purification, the following workflow diagram illustrates the logical progression from an impure sample to a highly purified product.

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization For Crystalline Solids Analysis Purity Analysis (TLC, mp, NMR) AcidBase->Analysis PureProduct Pure Product Recrystallization->PureProduct High Purity ColumnChrom Column Chromatography ColumnChrom->PureProduct Analysis->ColumnChrom Further Purification Needed Analysis->PureProduct Purity Confirmed

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Fluoro-3-isopropoxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel pharmaceutical agents. Its synthesis, while straightforward on a laboratory scale, presents unique challenges during scale-up that require careful consideration of reaction kinetics, thermodynamics, and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides an in-depth look at the most common and reliable synthetic route, a detailed troubleshooting section in a question-and-answer format to address specific experimental issues, and a list of frequently asked questions to support your development efforts. Our goal is to blend established chemical principles with practical, field-proven insights to ensure your success.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most robust and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves the deprotonation of the phenolic hydroxyl group of 2-Fluoro-3-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl electrophile.[2]

The key starting materials are 2-Fluoro-3-hydroxybenzoic acid and an isopropylating agent, such as 2-bromopropane or isopropyl tosylate. The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side reactions, particularly upon scale-up.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor with: - 2-Fluoro-3-hydroxybenzoic acid - Solvent (e.g., DMF, Acetonitrile) - Base (e.g., K₂CO₃) B Heat to specified temperature (e.g., 50-100°C) A->B C Slowly add Isopropylating Agent (e.g., 2-Bromopropane) B->C D Monitor reaction progress (TLC / HPLC) C->D E Cool reaction mixture D->E Reaction Complete F Quench & Acidify (e.g., with HCl) E->F G Extract with organic solvent F->G H Wash, Dry, & Concentrate G->H I Recrystallization or Column Chromatography H->I J Dry final product under vacuum I->J

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a representative procedure for the synthesis of this compound.

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Fluoro-3-hydroxybenzoic acid156.1115.61001.0
Potassium Carbonate (K₂CO₃)138.2127.62002.0
2-Bromopropane122.9918.51501.5
N,N-Dimethylformamide (DMF)-150 mL--

Procedure:

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-Fluoro-3-hydroxybenzoic acid (15.6 g, 100 mmol) and N,N-Dimethylformamide (150 mL).

  • Base Addition: Add potassium carbonate (27.6 g, 200 mmol) to the mixture. Stir vigorously. The use of two equivalents of base is crucial; the first equivalent deprotonates the more acidic carboxylic acid, and the second deprotonates the phenolic hydroxyl group to form the reactive nucleophile.

  • Heating: Heat the stirred suspension to 80°C.

  • Alkylating Agent Addition: Slowly add 2-bromopropane (18.5 g, 150 mmol) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 90°C.

  • Reaction Monitoring: Maintain the reaction at 80°C for 4-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-Fluoro-3-hydroxybenzoic acid) is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring.

  • Work-up - Acidification: Acidify the aqueous solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Troubleshooting Guide & Scale-Up Issues

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low or Stagnant Reaction Conversion

Question: My reaction has stalled. After several hours, TLC/HPLC analysis shows a significant amount of 2-Fluoro-3-hydroxybenzoic acid remaining. What could be the cause?

Answer: This is a common issue that can often be traced back to incomplete formation of the reactive phenoxide nucleophile or issues with the alkylating agent.

Possible Causes & Solutions:

  • Insufficient Base: The reaction requires two equivalents of base: one for the carboxylic acid and one for the phenol. Ensure you have added at least 2.0 equivalents of a suitable base like K₂CO₃. On scale-up, ensure the base is finely powdered and well-dispersed to maximize surface area and reactivity.

  • "Wet" Reagents or Solvent: Water can consume the base and protonate the phenoxide, quenching its nucleophilicity. Use anhydrous solvents and ensure your starting materials are dry. While some Williamson ether syntheses can tolerate small amounts of water, consistency is key for reproducibility.[3]

  • Poor Base-Solvent Compatibility: While K₂CO₃ is common, its solubility in solvents like acetonitrile is low. This can lead to slow deprotonation. For larger scales, consider a phase-transfer catalyst to facilitate the reaction or switch to a more polar aprotic solvent like DMF where the base is more effective.[4]

  • Degraded Alkylating Agent: 2-Bromopropane can degrade over time. Use a fresh bottle or distill it before use. Confirm its purity via GC or NMR if you suspect an issue.

  • Insufficient Temperature: The reaction requires thermal energy to overcome the activation barrier. Ensure your reactor's internal temperature is at the target (e.g., 80°C). Calibrate your temperature probes, as a reading of 80°C on the controller might not reflect the true internal temperature, especially in large vessels.

Issue 2: Formation of an Isopropyl Ester Byproduct

Question: My final product is contaminated with a significant impurity. Mass spectrometry suggests it's the isopropyl ester of my desired product or the starting material. How did this form and how can I prevent it?

Answer: This occurs when the carboxylate anion, formed by the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the 2-bromopropane. While the phenoxide is generally a better nucleophile for SN2 reactions, esterification can compete under certain conditions.

Possible Causes & Solutions:

  • High Reaction Temperature: At elevated temperatures, the selectivity between O-alkylation of the phenol versus the carboxylic acid can decrease. Running the reaction at the lowest effective temperature (e.g., 60-70°C, albeit for a longer time) can favor the desired phenolic alkylation.

  • Choice of Base: Strong, non-nucleophilic bases can favor the desired reaction. However, the primary solution lies in controlling the reaction conditions.

  • Process Control: The most effective strategy is to accept its formation and hydrolyze it during work-up. After the initial reaction is complete, instead of proceeding directly to acidic workup, add an aqueous solution of a base like sodium hydroxide (NaOH) and heat briefly. This will saponify the unwanted isopropyl ester back to the carboxylate salt of your desired product. Subsequent acidification will then yield only the desired this compound.

Issue 3: Significant Propene Byproduct and Low Yield

Question: During scale-up, I'm getting a lower yield than in the lab, and I suspect I'm losing my alkylating agent. What's happening?

Answer: You are likely observing a competing elimination (E2) reaction. The alkoxide base can abstract a proton from the 2-bromopropane, leading to the formation of propene gas and bromide ion. This side reaction consumes both your base and alkylating agent.[1][2]

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway SN2_start Phenoxide + 2-Bromopropane SN2_end This compound SN2_start->SN2_end Substitution E2_start Phenoxide (as base) + 2-Bromopropane E2_end Propene + Phenol E2_start->E2_end Elimination start Reagents start->SN2_start start->E2_start

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Possible Causes & Solutions:

  • High Temperature: Elimination reactions are highly favored by increased temperature. This is a critical scale-up parameter. A reaction that works well at 90°C in a 1L flask may produce significant elimination byproducts in a 100L reactor due to challenges with uniform heat distribution and potential hotspots.

    • Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Implement a robust reactor cooling system to manage the exotherm during the addition of the alkylating agent.

  • Strong, Sterically Hindered Base: While K₂CO₃ is relatively mild, using stronger bases like potassium tert-butoxide would drastically favor elimination. Stick with weaker bases like alkali metal carbonates.

  • Slow Reagent Addition: On a large scale, adding the 2-bromopropane too quickly can cause localized temperature spikes, promoting the E2 pathway. A slow, controlled addition rate is paramount for process safety and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis? A1: The primary safety concerns are:

  • Exotherm Management: The alkylation is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of 2-bromopropane. A runaway reaction could lead to a dangerous pressure buildup.

  • Solvent Hazards: DMF is a common solvent for this reaction but has associated reproductive toxicity. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated area. Consider replacing it with a safer alternative like DMSO or N-methyl-2-pyrrolidone (NMP) if process conditions allow, but re-optimization will be necessary.

  • Pressure: The formation of propene gas from the E2 side reaction can lead to pressure buildup in a closed system. Ensure the reactor is properly vented.

Q2: Which analytical methods are best for in-process control (IPC)? A2: HPLC is the preferred method for quantitative analysis. It can accurately track the disappearance of the 2-Fluoro-3-hydroxybenzoic acid starting material and the appearance of the this compound product. TLC is a rapid, qualitative alternative suitable for quick checks at the bench.

Q3: How can I improve the purity of my final product? A3:

  • Optimized Work-up: A basic wash (e.g., with sodium bicarbonate solution) during the extractive work-up can help remove any unreacted acidic starting material.

  • Recrystallization: This is the most effective method for purification. Experiment with different solvent systems (e.g., isopropanol/water, toluene, ethyl acetate/heptane) to find conditions that provide good recovery and high purity.

  • Activated Carbon Treatment: If your product is colored, a treatment with activated carbon during the recrystallization process can help remove colored impurities.

Q4: Can I use a different isopropylating agent, like isopropyl iodide or isopropyl tosylate? A4: Yes. Isopropyl iodide is more reactive than the bromide but also more expensive and less stable. Isopropyl tosylate is an excellent alkylating agent and often gives very clean reactions, but it must be prepared separately, adding a step to the process.[2] For industrial-scale production, 2-bromopropane often represents the best balance of reactivity, stability, and cost.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Experiment 06 Williamson Ether Synthesis. De Anza College. [Link]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. YouTube. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions.

Sources

avoiding decomposition of 2-Fluoro-3-isopropoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, particularly its decomposition during synthetic procedures, by providing in-depth, field-proven solutions and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?

A1: this compound has three primary points of reactivity that can lead to decomposition under specific conditions: the carboxylic acid group, the isopropoxy ether linkage, and the ortho-fluoro substituent.

  • Decarboxylation: The loss of the carboxyl group as CO₂ is a significant concern, particularly at elevated temperatures. The presence of electron-withdrawing substituents, such as the fluorine atom on the aromatic ring, can lower the thermal stability of benzoic acids and make decarboxylation more favorable under harsh conditions[1].

  • Ether Cleavage: The isopropoxy group is an ether, which is generally stable. However, it is susceptible to cleavage under strong acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI)[2][3][4]. This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion[5].

  • Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, fluorine can act as a leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group[6][7]. In this molecule, the ortho-carboxyl group (especially in its deprotonated carboxylate form) can influence the ring's electronics. Reactions with potent nucleophiles, such as organolithium or Grignard reagents, have been shown to displace ortho-fluoro groups on unprotected benzoic acids[8].

Below is a diagram illustrating these potential degradation routes.

cluster_main This compound cluster_products Decomposition Products A 2-Fluoro-3-isopropoxy- benzoic Acid B Decarboxylation Product (2-Fluoro-1-isopropoxybenzene) A->B High Temperature Metal Catalysts C Ether Cleavage Product (2-Fluoro-3-hydroxybenzoic Acid) A->C Strong Acid (HBr, HI) Lewis Acids (BBr₃) D SNAr Product (Substitution at C2) A->D Strong Nucleophiles (e.g., R-Li, RMgX)

Caption: Potential decomposition pathways of the target molecule.

Q2: I am seeing low yields and formation of a non-polar byproduct during my amide coupling reaction. What is happening?

A2: This is a classic symptom of decarboxylation .

  • Causality: Amide coupling reactions often require activation of the carboxylic acid. Some standard coupling conditions, especially those requiring elevated temperatures or prolonged reaction times, can inadvertently provide the energy needed for decarboxylation, leading to the formation of 2-fluoro-1-isopropoxybenzene as a byproduct[9]. This reduces the yield of your desired amide and complicates purification. Difficult couplings involving sterically hindered substrates or electron-deficient amines are particularly prone to failure with standard methods, tempting researchers to use forcing conditions that promote this side reaction[10].

  • Solution & Protocol: The key is to use mild, modern coupling conditions that facilitate rapid amide bond formation at or below room temperature. We recommend converting the carboxylic acid to an acyl fluoride in situ, which is highly reactive towards amines but minimizes steric hindrance[11].

    Recommended Protocol: Acyl Fluoride-Mediated Amide Coupling

    • Dissolution: In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a suitable base like Diisopropylethylamine (DIPEA, 2.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).

    • Activation: Cool the solution to 0 °C. Add the fluorinating agent, such as BTFFH (1.1 eq.), portion-wise and stir for 20-30 minutes at 0 °C to form the acyl fluoride intermediate. BTFFH is recommended as it reduces the formation of byproducts seen with other reagents like DAST or Deoxo-Fluor[10][11].

    • Coupling: Add your amine (1.2 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

    • Workup: Upon completion, perform a standard aqueous workup to remove the base and other water-soluble byproducts. Purify the crude product via column chromatography.

This method is highly effective for challenging substrates and significantly reduces the risk of decarboxylation compared to older methods like DCC/DMAP or high-temperature EDC protocols[10].

start Start dissolve 1. Dissolve Acid & Base in Anhydrous DCM start->dissolve activate 2. Cool to 0°C Add BTFFH (Form Acyl Fluoride) dissolve->activate couple 3. Add Amine Warm to RT activate->couple monitor 4. Monitor by TLC / LC-MS couple->monitor workup 5. Aqueous Workup & Purification monitor->workup product Product workup->product

Caption: Recommended workflow for mild amide coupling.

Q3: My reaction requires strongly acidic conditions, and I'm isolating 2-fluoro-3-hydroxybenzoic acid. How can I prevent this?

A3: You are observing acid-catalyzed cleavage of the isopropoxy ether .

  • Causality: Ethers are susceptible to cleavage by strong acids, particularly HBr and HI, though some strong Lewis acids like BBr₃ are also highly effective[2][5]. The reaction is initiated by the protonation of the ether's oxygen atom, converting the alkoxy group into a good leaving group (an alcohol)[4][12]. A nucleophile (like Br⁻ or I⁻) then attacks the carbon atom of the C-O bond. For a secondary ether like the isopropoxy group, this can proceed via an SN1 or SN2 mechanism depending on the conditions[3]. The result is the formation of 2-fluoro-3-hydroxybenzoic acid and an isopropyl halide.

  • Solution & Protocol: The best strategy is avoidance. If possible, replace the strong acid with a milder alternative that will not cleave the ether. If this is not possible, protecting the carboxylic acid as an ester before subjecting the molecule to strong acid can sometimes help, but this adds synthetic steps.

    Troubleshooting Acidic Conditions

    • Acid Replacement: Can you use an acid like p-toluenesulfonic acid (p-TsOH) or even concentrated HCl? While HCl can cleave ethers, it is significantly less reactive for this purpose than HBr or HI[3].

    • Temperature Control: If you must use a strong acid, run the reaction at the lowest possible temperature to minimize the rate of ether cleavage.

    • Protecting Group Strategy: If all else fails, consider an alternative synthetic route where the acidic step is performed before the introduction of the isopropoxy group. Alternatively, using a different protecting group for the phenol that is stable to your reaction conditions is a valid, though longer, approach[13][14].

Troubleshooting Guide at a Glance

This table summarizes the primary decomposition risks and the recommended preventative measures for this compound.

Symptom / Observation Potential Problem Underlying Cause Recommended Solution
Low yield in coupling; non-polar byproduct detected.DecarboxylationHigh reaction temperature; prolonged reaction time; harsh coupling reagents.Use mild, low-temperature coupling conditions (e.g., in situ acyl fluoride formation with BTFFH/DIPEA at 0°C to RT).
Formation of a more polar, phenolic byproduct.Ether CleavagePresence of strong protic acids (HBr, HI) or Lewis acids (BBr₃).Avoid strong cleaving acids. Use milder acids (e.g., p-TsOH) or run the reaction at the lowest possible temperature.
Complex mixture; loss of fluorine signal in NMR.Nucleophilic Aromatic Substitution (SNAr)Reaction with strong nucleophiles (e.g., organolithiums, Grignard reagents).Use stoichiometric reagents at very low temperatures (-78 °C). Consider reverse addition (adding organometallic to the acid).
General low recovery after heating above ~150 °C.Thermal DecompositionInherent thermal instability, leading primarily to decarboxylation[1].Avoid unnecessary heating. Use catalysts or reagents that allow for lower reaction temperatures.
References
  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. (2001). Journal of Physical Organic Chemistry. [Link]
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025). Chemical Science. [Link]
  • Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Protective Groups. Organic Chemistry Portal. [Link]
  • 3.3: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]
  • 4-Fluorobenzoic acid. Wikipedia. [Link]
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
  • 18.3 Reactions of Ethers: Acidic Cleavage. OpenStax. [Link]
  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Benzoic Acid Esters, Benzo
  • Process for preparation of 2,4,6-trifluorobenzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
  • Cleavage of Ethers. Jack Westin. [Link]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • Ether cleavage. Wikipedia. [Link]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
  • Amide coupling reaction in medicinal chemistry.
  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]
  • 16.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health (NIH). [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for synthetic reactions involving sterically hindered benzoic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your experiments.

Introduction: The Challenge of Steric Hindrance

Sterically hindered benzoic acids, particularly those with ortho-substituents, present a significant challenge in synthetic chemistry. The bulky groups flanking the carboxylic acid moiety shield it from nucleophilic attack, dramatically slowing down or completely inhibiting standard esterification and amidation reactions. This guide will walk you through common problems and provide field-proven solutions to achieve high yields and purity.

Part 1: Troubleshooting Esterification Reactions

FAQ 1: My Fischer esterification with a hindered benzoic acid is giving low to no yield. What's going wrong and how can I fix it?

Answer:

This is a classic problem. The Fischer esterification is a reversible equilibrium-driven reaction.[1][2] With sterically hindered substrates, the activation energy for the nucleophilic attack by the alcohol is very high, and the reaction equilibrium often lies far to the side of the starting materials.

Root Causes & Solutions:

  • Insufficient Carbonyl Electrophilicity: The bulky ortho-groups prevent the alcohol from easily attacking the carbonyl carbon. Standard acid catalysis (e.g., H₂SO₄, p-TsOH) may not be sufficient to overcome this barrier.[1]

  • Reversibility and Water: Any water present or formed during the reaction can push the equilibrium back to the starting materials.[1]

  • Steric Clash: The fundamental issue is the physical barrier presented by the substituents.

Troubleshooting Workflow:

start Low Yield in Fischer Esterification check_conditions Initial Checks: - Anhydrous reagents/solvent? - Sufficient reflux time/temp? - Adequate acid catalyst? start->check_conditions increase_excess Strategy 1: Increase Excess of Alcohol (e.g., use as solvent) check_conditions->increase_excess If conditions are optimal remove_water Strategy 2: Aggressive Water Removal (Dean-Stark trap) increase_excess->remove_water If yield still low advanced_methods Strategy 3: Switch to Advanced Methods (Yamaguchi, Shiina, etc.) remove_water->advanced_methods If yield still low success Problem Solved advanced_methods->success

Caption: Troubleshooting workflow for low-yield Fischer esterification.

Recommended Action: Switch to a More Powerful Esterification Protocol.

For hindered substrates, it is often more efficient to move directly to a method designed for this challenge rather than attempting to optimize the Fischer esterification. The Yamaguchi Esterification is a highly reliable choice.[3][4][5]

The Yamaguchi Advantage: This method does not rely on direct attack on the hindered carboxylic acid. Instead, it converts the acid into a highly reactive mixed anhydride intermediate, where the site of nucleophilic attack is less sterically shielded.[5][6]

FAQ 2: How do I perform a Yamaguchi Esterification? Can you provide a detailed protocol?

Answer:

Certainly. The Yamaguchi esterification is a robust, two-step, one-pot procedure that is exceptionally effective for coupling sterically hindered acids and alcohols.[3][5][7]

Mechanism Overview:

  • Mixed Anhydride Formation: The hindered benzoic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (TEA) to form a mixed anhydride.

  • DMAP-Catalyzed Acyl Transfer: 4-Dimethylaminopyridine (DMAP), a superior nucleophile, selectively attacks the less hindered carbonyl of the mixed anhydride (the trichlorobenzoyl group), forming a highly reactive N-acylpyridinium intermediate.

  • Nucleophilic Attack: The alcohol then attacks this activated intermediate, which is much more accessible than the original acid, to form the desired ester. DMAP is regenerated, making it a catalyst for this step.[6]

cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Ester Formation Acid Hindered Benzoic Acid MA Mixed Anhydride Intermediate Acid->MA YR Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) YR->MA TEA Triethylamine (Base) TEA->MA Deprotonates Acid Acyl_DMAP N-Acylpyridinium Ion (Activated Intermediate) MA->Acyl_DMAP DMAP attack MA->Acyl_DMAP DMAP DMAP DMAP->Acyl_DMAP Alcohol Alcohol Ester Final Ester Product Alcohol->Ester Acyl_DMAP->Ester Alcohol attack start Amidation Failure with Hindered Acid check_reagents Check Coupling Reagents: - HBTU, HATU, PyBOP tried? start->check_reagents catalytic_method Strategy 1: Catalytic Direct Amidation (e.g., TiF4, high temp) check_reagents->catalytic_method If standard reagents fail acyl_chloride Strategy 2: Convert to Acyl Chloride (SOCl₂ or (COCl)₂) catalytic_method->acyl_chloride If yield is poor success Amide Formed acyl_chloride->success

Sources

Technical Support Center: Impact of Fluorine Substitution on Benzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Senior Application Scientist, Technical Support

Subject: Comprehensive Guide to the Reactivity of Fluorinated Benzoic Acids in Synthetic Protocols

I. Introduction: The "Fluorine Effect" in Benzoic Acid Chemistry

Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—dramatically alter the electronic landscape of the benzoic acid molecule.[1][2] This guide provides an in-depth analysis of how fluorine substitution impacts reactivity, offering troubleshooting solutions and optimized protocols for common synthetic transformations. Understanding these principles is crucial for professionals in drug development, as fluorine incorporation can significantly enhance a drug's efficacy, bioavailability, and metabolic stability.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with fluorinated benzoic acids, providing explanations and actionable solutions.

Acidity and Deprotonation

Q1: I'm having trouble deprotonating my fluorinated benzoic acid. Is it more acidic than standard benzoic acid?

A: Yes, significantly. Fluorine is a potent electron-withdrawing group due to its high electronegativity (-I inductive effect).[2][3] This effect stabilizes the resulting carboxylate anion, making the parent acid more acidic (lower pKa). The effect is highly dependent on the position and number of fluorine atoms.

  • Positional Effects: The closer the fluorine is to the carboxylic acid group, the stronger the acid. Therefore, ortho-substituted fluorobenzoic acids are generally the most acidic.[3][4]

  • Number of Substituents: Acidity increases with the number of fluorine atoms. For example, 2,6-difluorobenzoic acid is a much stronger acid than 2-fluorobenzoic acid.[3]

Data Summary: pKa Values of Fluorobenzoic Acids

CompoundIsomerpKa ValueReference Benzoic Acid pKa
Benzoic Acid -4.20-
Monofluorobenzoic Acids 2-Fluoro3.27Stronger
3-Fluoro3.86[5]Stronger
4-Fluoro4.14[6]Stronger
Difluorobenzoic Acids 2,6-Difluoro2.13Much Stronger
3,5-Difluoro3.37Much Stronger
Trifluorobenzoic Acids 2,4,6-Trifluoro1.83Very Strong Acid

Data compiled from various sources.[3]

Troubleshooting:

  • Base Selection: If using a weak base for deprotonation, you may have an incomplete reaction. Switch to a stronger, non-nucleophilic base if the subsequent reaction requires a fully formed carboxylate.

  • Solvent Effects: Ensure your solvent can accommodate the charged species. Polar aprotic solvents are generally suitable.

Amide Coupling Reactions

Q2: My amide coupling reaction with a fluorobenzoic acid is sluggish and giving low yields. Why is this happening?

A: While the increased acidity makes the carboxylate easier to form, the electron-withdrawing nature of fluorine deactivates the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the amine. However, this electronic effect is often overcome by the proper choice of coupling reagents.

Common Causes for Low Yield:

  • Inactive Coupling Reagent: Reagents like HATU or EDC can degrade with moisture. Always use fresh, properly stored reagents.[7]

  • Insufficient Activation: Pre-activating the fluorobenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-30 minutes before adding the amine can significantly improve yields.[7][8]

  • Anhydrous Conditions: Water will hydrolyze the activated acid intermediate, reverting it to the starting material. Ensure all glassware is dry and use anhydrous solvents (e.g., DMF, DCM).[7]

  • Incorrect Stoichiometry: Use a slight excess of the amine (e.g., 1.2 eq) and coupling agent (e.g., 1.1-1.2 eq) to drive the reaction to completion.

Workflow Diagram: Optimized Amide Coupling


}

Optimized workflow for amide coupling reactions.

Esterification Reactions

Q3: I am attempting a Fischer esterification with 4-fluorobenzoic acid and it's less efficient than with benzoic acid. What's the issue?

A: Similar to amide coupling, the carbonyl carbon of a fluorinated benzoic acid is less electrophilic. In acid-catalyzed esterification, the equilibrium can be unfavorable. The electron-withdrawing fluorine destabilizes the protonated carbonyl intermediate required for the reaction, slowing down the rate-determining nucleophilic attack by the alcohol.

Troubleshooting & Optimization:

  • Increase Catalyst Loading: A higher concentration of strong acid (like H₂SO₄) can help push the equilibrium forward.[9]

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium towards the product ester.[9]

  • Remove Water: Use a Dean-Stark apparatus to remove the water byproduct as it forms.

  • Alternative Methods: For difficult substrates, consider converting the acid to a more reactive intermediate first, such as an acyl chloride, before reacting with the alcohol. Another effective method is using N-bromosuccinimide (NBS) as a catalyst, which can provide high yields under mild conditions.[10]

Electrophilic Aromatic Substitution (EAS)

Q4: I'm getting a mixture of isomers during the nitration of 4-fluorobenzoic acid. How can I improve regioselectivity?

A: This is a classic case of competing directing effects. Both the fluorine atom and the carboxylic acid group are deactivating towards electrophilic aromatic substitution, making the reaction inherently slow.[11]

  • Fluorine: An ortho-, para-director (due to +M resonance effect) but deactivating (due to -I inductive effect).

  • Carboxylic Acid: A meta-director and strongly deactivating (-I and -M effects).

For 4-fluorobenzoic acid, the incoming electrophile (e.g., NO₂⁺) will be directed ortho to the fluorine and meta to the carboxylic acid, leading primarily to the 4-fluoro-3-nitrobenzoic acid isomer. However, other isomers can form.[11]

Troubleshooting & Optimization:

  • Control Temperature: Run the reaction at low temperatures (e.g., 0°C or below) to maximize selectivity and minimize byproduct formation.[11]

  • Slow Addition: Add the nitrating agent (or other electrophile) slowly to the substrate solution to maintain a low concentration of the active electrophile and prevent over-reaction or side reactions.

  • Choice of Reagents: Use the mildest conditions possible that still afford a reasonable reaction rate. For nitration, a standard mixture of concentrated nitric and sulfuric acid is common, but fuming nitric acid might be needed for highly deactivated systems, albeit with a potential loss of selectivity.[11]

Logical Flow: Predicting EAS Regioselectivity


}

Decision flow for predicting EAS product distribution.

III. Detailed Experimental Protocols

Protocol 1: Direct Amide Coupling of 3-Fluorobenzoic Acid using HATU

This protocol describes a modern, one-pot synthesis that is generally high-yielding and avoids the harsh conditions of acyl chloride formation.[12]

Materials:

  • 3-Fluorobenzoic acid

  • Morpholine (or other amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[8]

  • Slowly add the amine (e.g., morpholine, 1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: NBS-Catalyzed Esterification of 4-Fluorobenzoic Acid

This protocol offers a mild and efficient alternative to traditional Fischer esterification.[10]

Materials:

  • 4-Fluorobenzoic acid

  • Methanol (or other alcohol)

  • N-Bromosuccinimide (NBS)

Procedure:

  • In a reactor tube or round-bottom flask, combine 4-fluorobenzoic acid (1.0 mmol, 140.1 mg), methanol (2 mL), and NBS (0.070 mmol, 12.5 mg).[10]

  • Stir the mixture at 70 °C. The reaction is typically complete within 20 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • For many simple esters, the product is clean enough that purification may not be necessary beyond removal of the solvent.[10]

  • If purification is required, evaporate the alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final ester product.

IV. References

  • Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. BenchChem. Available at:

  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem. Available at:

  • 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem. Available at:

  • 3-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • Optimizing reaction conditions for 3-fluorobenzoic acid, morpholide formation. BenchChem. Available at:

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Available at:

  • Catalyst selection for efficient 3-fluorobenzoic acid, morpholide synthesis. BenchChem. Available at:

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Physicochemical Properties

The unique structure of this compound—featuring an electron-withdrawing fluorine atom, a bulky isopropoxy group, and an acidic carboxylic acid moiety—dictates its behavior in solution. Understanding these characteristics is the first step toward rational solvent selection.

PropertyValueImplication for Solvent Selection
Molecular Formula C₁₀H₁₁FO₃-
Molecular Weight 198.19 g/mol [1]Standard molecular weight, relevant for stoichiometric calculations.
Appearance White to off-white solidPhysical state indicates that dissolution is the first critical step in any reaction.
Predicted XLogP3 2.3[1]A moderately lipophilic character suggests good solubility in a range of organic solvents but limited solubility in highly polar or non-polar extremes.
Key Functional Groups Carboxylic Acid, Fluoro, Isopropoxy EtherThe combination of a hydrogen-bond donor/acceptor (acid), an electron-withdrawing group (fluoro), and a lipophilic/sterically bulky group (isopropoxy) requires careful solvent choice to balance solubility, reactivity, and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound at room temperature?

Based on its structure, polar solvents are the best starting point.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are excellent choices for achieving high solubility. They can solvate the molecule without interfering with the acidic proton of the carboxylic acid group.

  • Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are also effective solubilizing agents, primarily due to their ability to form hydrogen bonds with the carboxylic acid group.[2] However, they can act as nucleophiles in certain reactions (e.g., esterification) if not chosen carefully as the reagent.

Q2: How does the ortho-fluoro substituent impact solvent choice and reactivity?

The fluorine atom at the C2 position is highly electron-withdrawing, which has two major consequences:

  • Increased Acidity: It increases the acidity (lowers the pKa) of the carboxylic acid group compared to its non-fluorinated analog. This can be beneficial for forming carboxylate salts but may also influence catalyst compatibility.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions. The choice of solvent is critical here. Polar aprotic solvents (DMF, DMSO) are known to accelerate SNAr reactions by solvating the cation and leaving the nucleophile "bare" and more reactive.[3][4] In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, potentially slowing the reaction.[5][6]

Q3: My reaction involves converting the carboxylic acid to its carboxylate salt. How does this affect solubility?

Deprotonating the carboxylic acid with a base (e.g., NaH, K₂CO₃) to form the corresponding carboxylate salt dramatically increases its polarity.

  • Solubility Shift: The resulting salt will have significantly lower solubility in less polar solvents like Dichloromethane (DCM) or THF.

  • Optimal Solvents for Salts: Highly polar aprotic solvents like DMF or DMSO are required to maintain the solubility of the carboxylate salt and allow the reaction to proceed in a homogeneous phase.

Q4: I am running an amide coupling reaction. What is the recommended solvent system?

Amide bond formation is one of the most common reactions for this substrate.

  • Standard Choice: Anhydrous DMF is the industry standard. It effectively dissolves the benzoic acid, the amine coupling partner, and common coupling reagents (e.g., HATU, HOBt, EDC).[7]

  • Alternative "Greener" Solvents: For processes where residual DMF is a concern, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are gaining traction.[8] However, solubility of all components must be verified.

  • Aqueous Systems: Under specific conditions with specialized reagents or surfactants, amide couplings can even be performed in water, which can be advantageous for green chemistry and for certain hydrophilic substrates.[7][9]

Q5: For an esterification reaction, which solvents should I consider?

For classic Fischer esterification (reacting with an alcohol under acidic catalysis), the alcohol itself often serves as the solvent.[10] For other esterification types:

  • With Alkyl Halides: When reacting the carboxylate salt with an alkyl halide, a polar aprotic solvent like DMF or acetonitrile (MeCN) is ideal to ensure the solubility of the salt and promote the SN2 reaction.

  • Using Coupling Reagents: Similar to amide coupling, if a coupling reagent is used to form an ester, anhydrous non-nucleophilic solvents such as DCM, THF, or ethyl acetate (EtOAc) are appropriate choices, depending on the solubility of the specific alcohol.

Troubleshooting Guide: Solvent-Related Issues

Even with careful planning, experimental challenges can arise. This guide addresses common problems where the solvent system is a likely culprit.

ProblemPotential Cause (Solvent-Related)Recommended Solution
Incomplete Dissolution of Starting Material The chosen solvent has insufficient polarity to dissolve the starting acid or other reagents.1. Switch to a more polar solvent (e.g., from THF to DMF). 2. Use a co-solvent system (e.g., add 10-20% DMF to DCM). 3. Gently warm the mixture to increase solubility, ensuring the temperature is well below the decomposition point of any reagent.
Reaction is Slow, Stalled, or Incomplete 1. Poor solubility of a key reagent or intermediate (e.g., a carboxylate salt). 2. The solvent is stabilizing a reactant or deactivating a catalyst (e.g., a protic solvent solvating a nucleophile).[5] 3. The solvent viscosity is too high at the reaction temperature, limiting diffusion.1. Ensure the solvent can dissolve all components and intermediates. If a salt is formed, use a highly polar aprotic solvent like DMF or DMSO.[11] 2. For nucleophilic substitution reactions, switch from a protic to a polar aprotic solvent to enhance nucleophilicity.[6] 3. Consider a less viscous solvent or increase the reaction temperature.
Formation of Insoluble Byproducts / "Crashing Out" The product or a byproduct of the reaction is insoluble in the chosen solvent system.1. Analyze the precipitate to identify it. 2. If it is the desired product, this may be advantageous for purification (precipitation). 3. If it's a byproduct, select a solvent that can solubilize all species or a system from which the byproduct selectively precipitates for easy removal.
Difficulty in Product Isolation / Workup The solvent has a very high boiling point (e.g., DMSO, NMP), making it difficult to remove under vacuum.1. Perform a solvent exchange by diluting the reaction mixture with a lower-boiling solvent (e.g., EtOAc) and performing an aqueous wash to extract the high-boiling solvent. 2. For future experiments, consider a lower-boiling alternative if possible (e.g., THF instead of DMF if solubility permits).
Low Yield in Amide Coupling or Esterification The solvent is not anhydrous, leading to hydrolysis of the activated carboxylic acid intermediate or the coupling reagent.[7]1. Use anhydrous, high-purity solvents, preferably from a sealed bottle or a solvent purification system.[11] 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the system.

Visualization of Key Workflows

Solvent Selection Workflow

This diagram outlines a logical process for selecting an optimal solvent system.

SolventSelection cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Optimization A Analyze Reactants & Products (Polarity, Solubility, Stability) B Define Reaction Type (e.g., Amide Coupling, SNAr, Esterification) A->B C Select Initial Solvent(s) Based on Polarity & Reactivity B->C D Test Solubility of All Starting Materials C->D Check E Run Small-Scale Test Reaction D->E If Soluble F Monitor Reaction (TLC, LC-MS) E->F G Problem Encountered? (Low Yield, Byproduct, etc.) F->G H Consult Troubleshooting Guide G->H Yes I Reaction Successful G->I No H->C Re-evaluate

Caption: A logical workflow for selecting and optimizing a reaction solvent.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing common solvent-related issues.

Troubleshooting cluster_solubility Solubility Issues cluster_reactivity Reactivity Issues cluster_workup Workup & Purification Issues Start Problem Observed During Reaction? Sol_Issue Incomplete Dissolution? Start->Sol_Issue Yes React_Issue Slow or Stalled Reaction? Start->React_Issue Yes Workup_Issue Difficult Solvent Removal? Start->Workup_Issue Yes Sol_Action1 Increase Solvent Polarity (e.g., THF -> DMF) Sol_Issue->Sol_Action1 Yes Sol_Action2 Use Co-Solvent (e.g., DCM + 10% DMF) Sol_Issue->Sol_Action2 Yes React_Action1 Switch Solvent Type (e.g., Protic -> Aprotic for SNAr) React_Issue->React_Action1 Yes React_Action2 Ensure Anhydrous Conditions React_Issue->React_Action2 Yes Workup_Action Perform Solvent Exchange During Workup Workup_Issue->Workup_Action Yes

Caption: A decision tree for troubleshooting common solvent-related problems.

Experimental Protocol: Amide Coupling with Benzylamine

This protocol provides a self-validating system for the synthesis of N-benzyl-2-fluoro-3-isopropoxybenzamide, with built-in checkpoints for optimization.

Objective: To form an amide bond between this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Protocol Steps:

  • Reagent Preparation & Solubility Check:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add anhydrous DMF (approx. 0.2 M concentration). Stir at room temperature.

    • Checkpoint: The acid should dissolve completely to form a clear, colorless solution. If not, consult the troubleshooting guide (e.g., add more solvent or gently warm).

  • Activation of the Carboxylic Acid:

    • Add HATU (1.1 equiv) to the solution.

    • Add DIPEA (2.5 equiv) dropwise. The solution may turn pale yellow.

    • Stir the mixture at room temperature for 15-20 minutes. This is the "activation" period where the active ester is formed.

  • Nucleophilic Addition:

    • Add benzylamine (1.05 equiv) dropwise to the activated mixture.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The starting benzoic acid spot should gradually be replaced by a new, typically less polar, product spot. A stalled reaction may indicate a solvent or reagent issue.

  • Reaction Quench and Workup:

    • Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and any unreacted amine), saturated NaHCO₃ (to remove any unreacted acid), and finally brine.

    • Checkpoint: The ability to perform clean phase separations is crucial. If emulsions form, adding more brine can help break them.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate.

    • The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide product.

References

  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • Twibanire, J. D., & Grindley, T. B. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
  • ResearchGate. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Bulletin of the Korean Chemical Society. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Korea Science.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • PubChem. (n.d.). 5-Chloro-2-fluoro-3-isopropoxybenzoic acid. National Center for Biotechnology Information.
  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage.

Sources

handling and storage recommendations for 2-Fluoro-3-isopropoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-isopropoxybenzoic acid (CAS No. 1346608-65-8). This document is intended for researchers, scientists, and professionals in drug development. It provides essential information on the handling, storage, and use of this compound, structured in a user-friendly question-and-answer format to address potential issues encountered during laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with fluoro and isopropoxy substitutions, makes it a valuable intermediate in organic synthesis. The incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1][2] Consequently, it is primarily utilized as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

Q2: What are the main hazards associated with this compound?

A2: Based on available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored with the container sealed in a dry place at room temperature. Unlike some other fluorinated benzoic acid derivatives that may require refrigeration, the supplier information for this specific compound indicates room temperature storage is appropriate.

Q4: What are the known incompatibilities for this compound?

A4: While specific incompatibility data for this exact molecule is not detailed in the search results, general knowledge of benzoic acid derivatives suggests avoiding contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous or uncontrolled reactions.

Section 2: Handling and Storage Protocols

This section provides detailed protocols for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below.

PPE_Workflow lab_coat Lab Coat (Flame-resistant) goggles Safety Goggles (Chemical splash proof) gloves Gloves (Nitrile or other compatible material) researcher Researcher researcher->lab_coat Wear researcher->goggles Wear researcher->gloves Wear compound This compound Troubleshooting_Workflow start Unexpected Experimental Result check_purity Verify Purity of Starting Material (e.g., by LC-MS or NMR) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK incompatible_reagents Are there strong bases, acids, or oxidizing agents? check_conditions->incompatible_reagents protect_from_light Protect from Light (Use amber vials/foil) check_conditions->protect_from_light Is reaction light-sensitive? optimize_reaction Optimize Reaction (e.g., temperature, time, stoichiometry) incompatible_reagents->optimize_reaction No modify_reagents Modify or Purify Incompatible Reagents incompatible_reagents->modify_reagents Yes end Successful Experiment optimize_reaction->end protect_from_light->end modify_reagents->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Section 4: Quantitative Data Summary

The following table summarizes the available physical and chemical data for this compound.

PropertyValueSource
CAS Number 1346608-65-8[3][4][5]
Molecular Formula C₁₀H₁₁FO₃[3][6]
Molecular Weight 198.19 g/mol [6]
Appearance Solid or liquid
Purity 97%
Storage Temperature Room Temperature (sealed, dry)

References

  • 2-氟-3-异丙氧基苯甲酸 | CAS:1346608-65-8. Cnsreagent. [Link]
  • 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529. PubChem. [Link]
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • 5-Chloro-2-fluoro-3-isopropoxybenzoic acid | C10H10ClFO3 | CID 177683965. PubChem. [Link]
  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applic

Sources

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed information about the molecular framework of a compound. This guide offers an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-3-isopropoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a reliable forecast of its spectral characteristics.

The Scientific Rationale: Predicting NMR Spectra

The chemical shifts and coupling constants in NMR are exquisitely sensitive to the electronic environment of each nucleus. For substituted benzene rings, the positions of protons and carbons can be predicted with considerable accuracy by considering the additive effects of each substituent. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating effect of the isopropoxy group, creates a distinct electronic landscape on the aromatic ring of this compound, leading to a predictable and unique NMR fingerprint.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the isopropoxy group's methine and methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will be particularly informative, with the chemical shifts and coupling patterns revealing the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH10-13Singlet (broad)-
H-67.8 - 8.0Doublet of doubletsJH6-H5 = 7.5 - 8.5 (ortho), JH6-F = 1.0 - 2.0 (meta)
H-57.3 - 7.5TripletJH5-H6 = 7.5 - 8.5 (ortho), JH5-H4 = 7.5 - 8.5 (ortho)
H-47.1 - 7.3Doublet of doubletsJH4-H5 = 7.5 - 8.5 (ortho), JH4-F = 8.0 - 10.0 (ortho)
OCH(CH₃)₂4.6 - 4.8SeptetJ = 6.0
OCH(CH ₃)₂1.3 - 1.5DoubletJ = 6.0

Rationale for Predictions: The predictions in Table 1 are based on the analysis of related compounds. For instance, in substituted benzoic acids, the proton ortho to the carboxylic acid (H-6) is typically deshielded.[1][2] The fluorine substituent will introduce additional couplings, with ortho ¹H-¹⁹F coupling constants being the largest.[3] The isopropoxy group's signals, a septet for the CH and a doublet for the two methyl groups, are characteristic and their chemical shifts are well-established.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom. The carbon directly attached to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-2 (C-F)158 - 162 (d, JC-F ≈ 240-250 Hz)
C-3 (C-O)145 - 150
C-1120 - 125
C-5125 - 130
C-6128 - 133
C-4115 - 120
O CH(CH₃)₂70 - 75
OCH(C H₃)₂21 - 23

Rationale for Predictions: The chemical shift of the carboxylic acid carbon is expected in the typical downfield region for such functionalities.[5] The carbon attached to fluorine (C-2) will be significantly deshielded and show a large one-bond coupling constant. The carbon attached to the isopropoxy group (C-3) will also be deshielded. The remaining aromatic carbon shifts are estimated based on the additive effects of the substituents, with data from fluorinated and alkoxy-substituted benzoic acids serving as a guide.[6][7]

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental workflow is recommended. This protocol is designed to yield high-quality, unambiguous data.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

    • To confirm the acidic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the COOH proton should disappear.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters: sufficient number of scans to achieve good signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aromatic ring and the isopropoxy group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for the structural elucidation of this compound using NMR.

NMR_Workflow cluster_experiment Experimental Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output SamplePrep Sample Preparation H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR ProcessData Spectral Processing TwoD_NMR->ProcessData AssignSignals Signal Assignment ProcessData->AssignSignals StructureConfirm Structure Confirmation AssignSignals->StructureConfirm FinalReport Comprehensive Report StructureConfirm->FinalReport

Figure 1: A flowchart depicting the experimental workflow for NMR analysis.

Comparative Analysis with Structural Analogs

The predicted spectral data for this compound can be better understood by comparing it to the known data of simpler, related molecules.

  • Benzoic Acid: The parent compound provides a baseline for the aromatic proton and carbon chemical shifts.[2][5]

  • 2-Fluorobenzoic Acid: This analog helps in understanding the effect of the fluorine atom at the 2-position on the adjacent protons and carbons, including the characteristic C-F coupling.

  • 3-Methoxybenzoic Acid: While not an isopropoxy group, the methoxy group is a good proxy for understanding the electron-donating effect of the alkoxy substituent at the 3-position.[7]

  • p-Isopropoxybenzoic Acid: This compound provides reference chemical shifts for the isopropoxy group protons and carbons in a similar electronic environment.[4]

By dissecting the contributions of each substituent in these known compounds, a more robust and confident prediction for the target molecule can be assembled.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. While awaiting experimental verification, this analysis, grounded in fundamental NMR principles and comparative data, serves as a valuable tool for researchers. It underscores the power of NMR spectroscopy in structural elucidation and provides a clear roadmap for the acquisition and interpretation of the actual spectral data. The presented methodologies and predictive data are designed to be a self-validating system, where the experimental results can be directly compared against the well-reasoned predictions laid out in this guide.

References

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Pike, V. W., & Scott, P. J. H. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2014(3), 233-247.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid.
  • SpectraBase. (n.d.). p-Isopropoxybenzoic acid.
  • ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1....
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • The University of Queensland. (n.d.). ... and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-3-isopropoxybenzoic Acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and scalable synthesis of novel molecular scaffolds is paramount. 2-Fluoro-3-isopropoxybenzoic acid is an emerging building block of significant interest, with its unique electronic and steric properties making it a valuable component in the design of new therapeutic agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and established chemical principles. We will dissect two plausible multi-step synthetic pathways, offering field-proven insights to inform your experimental choices and streamline your research and development efforts.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms and ether linkages into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The fluoro group at the 2-position of the benzoic acid ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The 3-isopropoxy group provides a lipophilic handle that can improve cell permeability and modulate solubility. The combination of these functionalities makes this compound a key intermediate for constructing complex molecules with tailored therapeutic properties.

This guide will compare two primary synthetic strategies, each commencing from a different commercially available starting material and employing distinct chemical transformations.

Route 1: Synthesis from 2-Fluoro-3-aminotoluene

This route leverages the versatile chemistry of aniline derivatives, employing a classical Sandmeyer-type reaction to introduce the hydroxyl group, followed by etherification.

Workflow for Route 1

A 2-Fluoro-3-aminotoluene B Oxidation A->B KMnO4, H2O, heat C 2-Fluoro-3-aminobenzoic acid B->C D Diazotization C->D NaNO2, H2SO4, 0-5 °C E Diazonium Salt Intermediate D->E F Hydrolysis E->F H2O, heat G 2-Fluoro-3-hydroxybenzoic acid F->G H Esterification (Protection) G->H MeOH, H2SO4 (cat.), reflux I Methyl 2-fluoro-3-hydroxybenzoate H->I J Williamson Ether Synthesis (O-Isopropylation) I->J 2-bromopropane, K2CO3, DMF K Methyl 2-fluoro-3-isopropoxybenzoate J->K L Hydrolysis (Deprotection) K->L 1. NaOH (aq) 2. HCl (aq) M This compound L->M

Caption: Synthetic workflow for Route 1, starting from 2-Fluoro-3-aminotoluene.

Mechanistic Insights and Experimental Rationale

Step 1: Oxidation of the Methyl Group

The synthesis commences with the oxidation of the methyl group of 2-fluoro-3-aminotoluene to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO4) in an aqueous medium under heating is a robust and cost-effective choice for this transformation. The reaction proceeds via a free-radical mechanism at the benzylic position. It is crucial to control the reaction temperature to avoid over-oxidation and potential degradation of the aromatic ring.

Step 2: Diazotization and Hydrolysis

The conversion of the amino group to a hydroxyl group is a cornerstone of aromatic chemistry. This is achieved through a two-step sequence: diazotization followed by hydrolysis. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate.[1][2] This intermediate is highly reactive and is typically not isolated. Subsequent heating of the aqueous solution of the diazonium salt leads to the loss of nitrogen gas and the formation of a phenol, in this case, 2-fluoro-3-hydroxybenzoic acid.[3] The susceptibility of the diazonium salt of an aminobenzoic acid to hydrolysis provides a facile route to the corresponding hydroxybenzoic acid.[3]

Step 3: Protection of the Carboxylic Acid

The presence of two acidic protons (on the carboxylic acid and the phenol) necessitates a protection strategy to ensure selective alkylation of the hydroxyl group. The carboxylic acid is more acidic and will be preferentially deprotonated by a base. To avoid O-alkylation of the carboxylate, it is prudent to first protect the carboxylic acid as an ester. Fischer esterification, using methanol in the presence of a catalytic amount of sulfuric acid under reflux, is a straightforward and high-yielding method to obtain the methyl ester.[4]

Step 4: Williamson Ether Synthesis (O-Isopropylation)

With the carboxylic acid protected, the phenolic hydroxyl group can be selectively alkylated via the Williamson ether synthesis.[5][6] This classic S_N2 reaction involves the deprotonation of the phenol with a suitable base, such as potassium carbonate, to form a phenoxide nucleophile.[7] The phenoxide then displaces a halide from an alkyl halide, in this case, 2-bromopropane or 2-iodopropane, to form the desired ether.[8] A polar aprotic solvent like dimethylformamide (DMF) is often used to accelerate the rate of this S_N2 reaction.[8]

Step 5: Deprotection of the Carboxylic Acid

The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved by saponification with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product, this compound.[4]

Route 2: Synthesis from 1,2,3-Trifluorobenzene

This alternative approach utilizes a nucleophilic aromatic substitution (S_NAr) strategy on a poly-fluorinated starting material.

Workflow for Route 2

A 1,2,3-Trifluorobenzene B Directed Ortho-metalation and Carboxylation A->B 1. n-BuLi, THF, -78 °C 2. CO2 (s) C 2,3-Difluorobenzoic acid B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Sodium isopropoxide, DMF, heat E This compound D->E

Caption: Synthetic workflow for Route 2, starting from 1,2,3-Trifluorobenzene.

Mechanistic Insights and Experimental Rationale

Step 1: Directed Ortho-metalation and Carboxylation

This route begins with the selective functionalization of 1,2,3-trifluorobenzene. Directed ortho-metalation is a powerful technique for the regioselective introduction of substituents onto an aromatic ring. The fluorine atoms activate the ring for deprotonation by a strong base like n-butyllithium (n-BuLi). The fluorine at the 2-position directs the lithiation to the adjacent 3-position. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding 2,3-difluorobenzoic acid.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

The final step involves a nucleophilic aromatic substitution reaction to replace one of the fluorine atoms with an isopropoxy group. In S_NAr reactions, the aromatic ring must be activated by electron-withdrawing groups.[9][10] The carboxylic acid group and the remaining fluorine atom on 2,3-difluorobenzoic acid provide sufficient activation for the substitution to occur. The reaction is typically carried out by heating 2,3-difluorobenzoic acid with sodium isopropoxide (prepared from isopropanol and a strong base like sodium hydride) in a polar aprotic solvent such as DMF. The isopropoxide ion acts as the nucleophile, attacking the carbon bearing a fluorine atom and displacing it to form the final product.[11] The substitution is expected to occur at the 3-position due to the combined directing effects of the ortho-fluoro and meta-carboxyl groups.

Performance Comparison

ParameterRoute 1: From 2-Fluoro-3-aminotolueneRoute 2: From 1,2,3-Trifluorobenzene
Starting Material Cost Generally moderate.Can be more expensive.
Number of Steps 5 steps.2 steps.
Overall Yield Moderate, dependent on the efficiency of each step.Potentially higher due to fewer steps.
Scalability Each step is generally scalable, but the multi-step nature can be a drawback.More amenable to large-scale synthesis due to fewer steps.
Reagent & Safety Concerns Use of KMnO4 (strong oxidizer), diazonium salts (potentially explosive if not handled correctly), and strong acids.Use of n-BuLi (pyrophoric) and sodium hydride (flammable solid). Requires anhydrous conditions.
Purification Multiple chromatographic purifications may be required.Fewer purification steps are likely needed.

Detailed Experimental Protocol: Route 1 - Williamson Ether Synthesis of Methyl 2-fluoro-3-isopropoxybenzoate

This protocol details the key etherification step in Route 1.

Materials:

  • Methyl 2-fluoro-3-hydroxybenzoate

  • 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 2-fluoro-3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-fluoro-3-isopropoxybenzoate.

Conclusion and Outlook

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is a classic, well-established approach that utilizes fundamental organic transformations. While it involves more steps, the reactions are generally reliable and the starting materials are readily available. This route may be preferable for smaller-scale laboratory synthesis where the multi-step nature is less of a concern.

Route 2 is a more convergent and modern approach that is likely to be more efficient in terms of overall yield and scalability. The use of organometallic and S_NAr chemistry makes it a powerful strategy for accessing highly functionalized aromatic compounds. For industrial applications and large-scale production, Route 2 presents a more attractive option, provided the cost of the starting material and the handling of pyrophoric reagents are manageable.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the cost of starting materials. This guide provides the necessary technical foundation for making an informed decision and successfully implementing the synthesis of this valuable building block in your drug discovery endeavors.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025, August 6). ResearchGate.
  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (n.d.). Scirp.org.
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (2018, June 13). ResearchGate.
  • Williamson Ether Synthesis. (n.d.).
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Optimization of the diazotization and hydrolysis reaction conditions. (n.d.). ResearchGate.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scirp.org.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. (n.d.). PubMed Central (PMC).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET.
  • 2-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593637. (n.d.). PubChem.
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (n.d.). ACS Catalysis.
  • P-Aminobenzoic Acid Diazotization. (n.d.). Scribd.
  • Selective O-Alkylation Reaction Screen. (n.d.). ResearchGate.
  • Process for making 2-alkyl-3-hydroxybenzoic acids. (2000, June 14). European Patent Office.
  • 2-fluoro-3-hydroxybenzoic acid (C7H5FO3). (n.d.). PubChemLite.
  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (n.d.). RSC Publishing.

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro-3-isopropoxybenzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nuanced interplay of a molecule's structure and its biological function is a central theme. Benzoic acid derivatives, a cornerstone in pharmaceutical sciences, offer a versatile scaffold for therapeutic agent development. The strategic addition of substituents to the benzoic acid ring can profoundly alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of 2-Fluoro-3-isopropoxybenzoic acid and its structural analogues, offering insights into their potential biological activities based on established structure-activity relationships (SAR) within this chemical class.

While direct experimental data on this compound is limited in publicly available literature, this guide will extrapolate from the known biological profiles of related compounds to predict its activity and that of its analogues. We will delve into the likely impact of the fluoro and isopropoxy groups on anti-inflammatory and cytotoxic activities, supported by detailed experimental protocols for assessing these effects.

The Influence of Fluorine and Alkoxy Groups on Biological Activity

The introduction of a fluorine atom and an isopropoxy group at the 2 and 3 positions of the benzoic acid ring, respectively, is predicted to modulate its biological profile significantly.

  • Fluorine Substitution: The presence of a fluorine atom, particularly at the ortho position, is known to increase the acidity of the carboxylic acid group due to its strong electron-withdrawing nature. This "ortho effect" can enhance interactions with biological targets.[1] Furthermore, fluorine substitution can improve metabolic stability and membrane permeability, desirable properties for drug candidates.[2][3]

  • Isopropoxy Substitution: An isopropoxy group at the meta position introduces a bulky, lipophilic substituent. This can influence how the molecule binds to target proteins and its ability to cross cell membranes. The electronic and steric properties of the isopropoxy group are expected to play a crucial role in determining the compound's potency and selectivity.

Based on the activities of other substituted benzoic acids, it is plausible that this compound and its analogues may exhibit anti-inflammatory and cytotoxic properties.[4][5] The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[4] Cytotoxicity, on the other hand, is a critical parameter in the development of anti-cancer agents.

Comparative Analysis of Predicted Biological Activities

To illustrate the potential structure-activity relationships, we will consider a hypothetical comparison of this compound with a series of its analogues. The selection of analogues is designed to probe the individual and combined contributions of the fluoro and isopropoxy groups.

Table 1: Predicted Comparative Biological Activity of this compound and Its Analogues

Compound IDStructurePredicted COX-2 Inhibition (IC50, µM)Predicted Cytotoxicity (GI50, µM against a cancer cell line)Rationale for Predicted Activity
1 This compound5 - 1520 - 40The combination of the ortho-fluoro group and the meta-isopropoxy group may provide a balance of electronic and steric properties conducive to COX-2 inhibition and moderate cytotoxicity.
2 2-Fluorobenzoic acid20 - 50> 100The ortho-fluoro group alone may confer some anti-inflammatory activity, but the absence of a larger lipophilic group at the meta position is predicted to result in lower potency.
3 3-Isopropoxybenzoic acid30 - 6050 - 80The isopropoxy group may contribute to binding, but the lack of the electron-withdrawing fluorine is expected to lead to weaker COX-2 inhibition compared to compound 1.
4 2-Fluoro-3-methoxybenzoic acid10 - 2530 - 50The smaller methoxy group compared to the isopropoxy group in compound 1 may result in slightly different binding interactions and potency.
5 2,3-Difluorobenzoic acid15 - 35> 100The presence of two fluorine atoms will significantly alter the electronic properties, potentially leading to moderate COX-2 inhibition but lower general cytotoxicity.

Note: The IC50 and GI50 values presented in this table are hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Experimental validation is required to determine the actual biological activities.

Experimental Methodologies for Biological Activity Assessment

To empirically determine the biological activities of this compound and its analogues, a series of well-established in vitro assays can be employed. The following protocols provide a framework for these investigations.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the compounds by measuring their ability to inhibit the activity of COX enzymes.

Experimental Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Inhibitor Test Compound Inhibitor->Preincubation Substrate Arachidonic Acid Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Detection Measure Prostaglandin E2 (PGE2) Production Reaction->Detection IC50 Calculate IC50 Value Detection->IC50 cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_measurement Measurement Seeding Seed Cells in 96-well plate Treatment Treat with Test Compounds Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubate to allow formazan formation MTT_add->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance GI50 Calculate GI50 Value Absorbance->GI50

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., a human colon cancer cell line) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [6][7][8][9]During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. The GI50 value (the concentration of the compound that causes 50% growth inhibition) can be determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Signaling Pathway Context: The NF-κB Pathway

Many anti-inflammatory agents exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs. [10][11][12]It is plausible that this compound and its analogues could also modulate this pathway.

Simplified NF-κB Signaling Pathway

cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Ub Ubiquitination IkB_p->Ub Degradation Proteasomal Degradation Ub->Degradation DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: A simplified diagram of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential biological activities of this compound and its analogues. Based on established structure-activity relationships, these compounds are predicted to possess anti-inflammatory and cytotoxic properties, primarily influenced by the electronic and steric effects of the fluoro and isopropoxy substituents.

The provided experimental protocols for COX inhibition and cell viability assays offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and a diverse set of its analogues to systematically evaluate their biological activities. Such studies will not only elucidate the specific SAR of this chemical series but also pave the way for the development of novel therapeutic agents with improved potency and selectivity. Further investigation into their effects on key inflammatory signaling pathways, such as the NF-κB pathway, will provide a more comprehensive understanding of their mechanisms of action.

References

  • MTT (Assay protocol). (2023, February 27). protocols.io.
  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 135-146). Humana Press.
  • Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Clifton, N.J.) (Vol. 594, pp. 127–136).
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. (2023). Saudi Pharmaceutical Journal, 31(11), 101804.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments : JoVE, (69), e4139.
  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. (2024).
  • Graphviz tutorial. (2021, January 13). YouTube.
  • 2-Fluorobenzoic acid | C7H5FO2. (n.d.). PubChem.
  • Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. (2025). Pharmaceutical Chemistry Journal, 59(5), 1-6.
  • NF-kB Signaling Pathway products from Selleck Chemicals. (n.d.). Bio-Connect.
  • New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. (2021). Natural product research, 1–9.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). Pharmaceuticals, 15(7), 834.
  • KEGG PATHWAY Database. (n.d.).
  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. (2024). Xenobiotica; the fate of foreign compounds in biological systems, 1–13.
  • 2-Fluoro-6-isopropoxy-3-methoxybenzoic acid | C11H13FO4. (n.d.). PubChem.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2014). PloS one, 9(6), e99935.
  • Create Complex Graphs with GraphViz. (2020, October 16). YouTube.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2018). RASAYAN Journal of Chemistry, 11(2), 795-802.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals, 16(11), 1584.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals (Basel, Switzerland), 16(11), 1584.
  • 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3. (n.d.). PubChem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 1845-1854.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 177-185.
  • User Guide — graphviz 0.21 documentation. (n.d.).
  • External Resources. (2025, March 1). Graphviz.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). GSJ, 8(11).
  • 2-Fluoro-3-methoxybenzoic acid | C8H7FO3. (n.d.). PubChem.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). Arkivoc, (7), 1-13.
  • 2-Fluoro-3-hydroxybenzoic acid | C7H5FO3. (n.d.). PubChem.
  • 3-Isopropoxybenzoic acid | C10H12O3. (n.d.). PubChem.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2022). Molecules, 27(19), 6472.

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Benzoic Acid Scaffolds

Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry.[1] Its structure consists of a benzene ring attached to a carboxyl group.[2] While possessing inherent biological activities, its true potential is often unlocked through strategic chemical modification. Among the various modifications, the substitution of hydrogen with fluorine has become an indispensable tool for fine-tuning molecular properties to enhance drug-like characteristics.[3][4]

Fluorine, being the most electronegative element, imparts unique electronic properties when incorporated into an organic molecule.[5] This guide provides an in-depth, comparative analysis of fluorinated and non-fluorinated benzoic acids, focusing on the critical physicochemical and metabolic alterations that are paramount in drug discovery and development. We will explore the causal relationships behind these changes and provide validated experimental protocols for their assessment.

Part 1: The Physicochemical Transformation: Acidity and Lipophilicity

The introduction of fluorine onto the benzoic acid ring instigates a significant shift in its fundamental physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa): The Inductive Effect of Fluorine

The acidity of a carboxylic acid is a measure of its ability to donate a proton, quantified by its pKa value. A lower pKa indicates a stronger acid. The substitution of hydrogen with highly electronegative fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect).[6] This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the molecule.[6]

The position of the fluorine atom on the benzene ring significantly influences the magnitude of this effect. The closer the fluorine is to the carboxylic acid group (ortho position), the stronger the inductive effect and the lower the pKa.[7]

CompoundStructurepKa (at 25°C)
Benzoic AcidC₆H₅COOH4.20[1][8][9]
2-Fluorobenzoic Acido-FC₆H₄COOH3.27[7]
3-Fluorobenzoic Acidm-FC₆H₄COOH3.86[10][11]
4-Fluorobenzoic Acidp-FC₆H₄COOH4.14[7][12]

This table summarizes the pKa values for benzoic acid and its monofluoro-isomers, demonstrating the impact of fluorine substitution on acidity.

Lipophilicity (logP): A Complex Interplay

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor for membrane permeability and plasma protein binding.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. While often assumed to increase lipophilicity, fluorine's effect is context-dependent. The introduction of a single fluorine atom can subtly alter the molecule's overall electronic distribution and intermolecular interactions, leading to changes in its partitioning behavior.

CompoundStructureExperimental logP
Benzoic AcidC₆H₅COOH1.87
2-Fluorobenzoic Acido-FC₆H₄COOH1.8[14]
3-Fluorobenzoic Acidm-FC₆H₄COOH2.16[11]
4-Fluorobenzoic Acidp-FC₆H₄COOH2.1[15]

This table presents the experimental logP values, illustrating the nuanced effect of fluorination on the lipophilicity of benzoic acid.

Part 2: The Impact on Metabolic Stability and Pharmacokinetics

One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[5][16] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol), making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[5]

Metabolic Blocking

By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), chemists can effectively block this pathway.[17][18] This "metabolic blocking" strategy can lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism results in a longer half-life and increased exposure of the drug in the body.[19]

  • Improved Bioavailability: For orally administered drugs, reduced first-pass metabolism in the liver can significantly increase the amount of active drug reaching systemic circulation.[5]

  • Altered Metabolite Profile: Blocking one metabolic pathway may lead to the formation of different metabolites, which could have their own efficacy and safety profiles.[17]

It is important to note that while fluorination often enhances metabolic stability, oxidative defluorination can still occur, potentially leading to the formation of reactive metabolites.[17]

Caption: Impact of fluorination on the properties of benzoic acid derivatives.

Part 3: Standardized Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols for determining pKa, logP, and metabolic stability are provided.

Protocol 1: pKa Determination by Potentiometric Titration

This method determines the pKa by creating a titration curve, plotting pH against the volume of titrant added.[20][21] The pKa is the pH at the half-equivalence point.[22][23]

Methodology:

  • Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[20] Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution. Accurately weigh and dissolve the benzoic acid derivative in deionized water to create a ~0.01 M solution.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Slowly add the 0.1 M NaOH titrant in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest inflection). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa.[23]

Protocol 2: logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for experimentally determining logP values.[24][25]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.[26]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[24]

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[27][28][29]

Caption: Workflow for an in vitro metabolic stability assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compound and positive controls (e.g., midazolam, dextromethorphan). Prepare a solution of the enzyme cofactor, NADPH.[30]

  • Reaction Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes (e.g., human, rat), and the test compound.[30]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH should be run as a negative control.[28]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[27]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The strategic incorporation of fluorine into the benzoic acid scaffold is a powerful and well-established strategy in modern medicinal chemistry.[13][31] Fluorination provides a means to rationally modulate key physicochemical properties such as acidity and lipophilicity, and critically, to enhance metabolic stability by blocking sites of oxidative metabolism.[4][5] This guide has detailed the fundamental principles behind these effects and provided robust, validated protocols for their experimental determination. A thorough understanding and application of these concepts and methods are essential for researchers, scientists, and drug development professionals seeking to optimize benzoic acid-based candidates and accelerate their path toward clinical success.

References

  • Messer, J. (2019). The role of fluorine in medicinal chemistry. Journal of Pharmacy and Pharmacology. [Link]
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
  • BYJU'S. (n.d.). Properties of Benzoic Acid.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. 7(2), 154-160. [Link]
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • NIH. (2019, June 20). The Dark Side of Fluorine.
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Wikipedia. (n.d.). 2-Fluorobenzoic acid.
  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
  • ACS Publications. (2019, June 20). The Dark Side of Fluorine.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Evotec. (n.d.). Microsomal Stability.
  • PubChem. (n.d.). 4-Fluorobenzoic Acid.
  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • University of Washington. (n.d.). Determination of pKa's from titration curves.
  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • NIH. (2013, August 8). Development of Methods for the Determination of pKa Values.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • SpringerLink. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.
  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 2-Fluoro-3-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in established regulatory frameworks and field-proven expertise.

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose[1][2][3]. This ensures that the method consistently produces accurate and reliable results. The principles and parameters for such validations are well-defined by international regulatory bodies, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[4][5][6][7][8][9][10][11]. The recently updated ICH Q2(R2) guidelines, in conjunction with ICH Q14, emphasize a lifecycle approach to analytical procedure development and validation, encouraging a more scientific and risk-based strategy[8][12][13].

This guide will focus on two of the most robust and widely adopted analytical techniques for the quantification of aromatic carboxylic acids: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the validation of methods utilizing these techniques for this compound, providing a comparative analysis of their performance characteristics.

The Foundational Pillars of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the core validation parameters as stipulated by regulatory guidelines. These parameters provide the framework for assessing the reliability and suitability of an analytical method[1][5][9][14].

Diagram of the Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Temperature) Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Use & Monitoring Robustness->Routine Reval Revalidation (if changes occur) Routine->Reval Trending Analysis

Caption: A workflow diagram illustrating the key stages of analytical method validation, from initial development to ongoing lifecycle management.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC for the analysis of this compound is contingent on several factors, including the desired sensitivity, sample throughput, and the nature of the sample matrix. While HPLC is generally favored for non-volatile and thermally labile compounds, GC can offer higher resolution and sensitivity, particularly when coupled with mass spectrometry (MS)[15][16][17].

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) Rationale & Causality
Principle Separation based on partitioning between a stationary and a mobile liquid phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.HPLC is well-suited for the direct analysis of this compound in solution[18][19]. GC requires derivatization to increase the volatility of the carboxylic acid[20][21].
Limit of Detection (LOD) 50 - 100 ng/mL1 - 10 ng/mLGC-MS, especially with selected ion monitoring (SIM), generally offers superior sensitivity for trace analysis[20][22].
Limit of Quantitation (LOQ) 150 - 300 ng/mL5 - 30 ng/mLThe higher sensitivity of GC-MS allows for the reliable quantification of lower concentrations of the analyte[22].
Linearity (R²) > 0.995> 0.998Both methods can achieve excellent linearity over a defined range, a critical requirement for quantitative analysis.
Accuracy (% Recovery) 90 - 110%95 - 105%The accuracy of both methods falls within acceptable limits as defined by regulatory guidelines.
Precision (% RSD) < 5%< 3%GC-MS often exhibits slightly better precision due to the high specificity of the mass detector.
Selectivity Moderate to HighVery HighWhile HPLC with UV detection can be selective, GC-MS provides unparalleled selectivity through mass fragmentation patterns, ensuring unambiguous identification[20].
Sample Throughput HighMediumHPLC methods are typically faster as they do not require a derivatization step[16][23].

Experimental Protocols

The following protocols are provided as a robust starting point for the validation of analytical methods for this compound. It is imperative that these methods are validated in the user's laboratory under their specific conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control and quantification of this compound in bulk drug substances and intermediates.

Diagram of the HPLC-UV Experimental Workflow

G Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC System Prep->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV Detection Sep->Detect Quant Data Analysis & Quantification Detect->Quant

Caption: A simplified workflow for the analysis of this compound by HPLC-UV.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare samples by accurately weighing the material and dissolving it in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, making it suitable for trace-level impurity analysis and for the analysis of this compound in complex matrices.

Diagram of the GC-MS Experimental Workflow

G Prep Sample Preparation (Dissolve in appropriate solvent) Deriv Derivatization (e.g., Silylation) Prep->Deriv Inject Injection into GC-MS System Deriv->Inject Sep Chromatographic Separation (Capillary Column) Inject->Sep Detect Mass Spectrometric Detection Sep->Detect Quant Data Analysis & Quantification Detect->Quant

Caption: A workflow for the GC-MS analysis of this compound, including the essential derivatization step.

Step-by-Step Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection: Splitless injection at 250 °C.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range: m/z 50-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be employed.

  • Derivatization:

    • Dissolve the sample or standard in a suitable solvent (e.g., acetonitrile).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid to its more volatile trimethylsilyl ester. The use of a derivatizing agent is necessary because benzoic acid is very polar and can interact with active sites in the GC system, leading to poor peak shape and lack of detection[21].

  • Standard and Sample Preparation: Prepare calibration standards and samples in a similar manner to the HPLC method, ensuring they undergo the same derivatization procedure.

Trustworthiness Through Self-Validating Systems

A robustly validated analytical method is a self-validating system. This means that built-in checks and controls are in place to ensure the continued reliability of the data generated.

  • System Suitability Tests (SSTs): Before any sample analysis, a series of SSTs must be performed to demonstrate that the chromatographic system is performing adequately. For HPLC, this typically includes parameters like theoretical plates, tailing factor, and repeatability of injections. For GC-MS, parameters such as peak shape and signal-to-noise ratio are monitored.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method over time.

  • Forced Degradation Studies: For stability-indicating methods, forced degradation studies should be performed to demonstrate that the method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.

Conclusion

The choice between HPLC-UV and GC-MS for the validation of an analytical method for this compound will depend on the specific requirements of the analysis. HPLC-UV offers a rapid and reliable method for routine quality control, while GC-MS provides superior sensitivity and selectivity for trace analysis and in complex matrices.

Regardless of the chosen technique, a comprehensive validation in accordance with regulatory guidelines is non-negotiable. By understanding the principles behind the validation parameters and by implementing robust, self-validating analytical systems, researchers can ensure the integrity and reliability of their data, a cornerstone of successful drug development.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA
  • Highlights from FDA's Analytical Test Method Valid
  • USP <1225> Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org
  • Quality Guidelines - ICH
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni
  • Understanding Analytical Method Development and Valid
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • FDA Releases Guidance on Analytical Procedures - BioPharm Intern
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub
  • 3 Key Regulatory Guidelines for Method Valid
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - gmp-compliance.org
  • Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particul
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid - Benchchem
  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties - SciELO
  • Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chrom
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantific
  • Analytical methods to distinguish between fluorin
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - ResearchG
  • Analytical method valid
  • Steps for HPLC Method Valid
  • Comparison of GC and HPLC for the quantification of organic acids in coffee. - SciSpace
  • Comparison of GC and HPLC for the Quantific
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchG
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY
  • HPLC vs GC: Wh
  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed
  • (PDF)
  • Benzoic acid determination with GC-FID?
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Applic
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • III Analytical Methods
  • Analytical Methods - RSC Publishing
  • This compound | 1346608-65-8 - Sigma-Aldrich

Sources

A Comparative Guide to the Spectroscopic Confirmation of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The introduction of fluorine atoms and alkoxy groups into aromatic systems can dramatically alter a molecule's physicochemical and biological properties.[1] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unequivocally confirm the structure of 2-Fluoro-3-isopropoxybenzoic acid, a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a practical, experience-driven perspective on experimental design, data interpretation, and the establishment of self-validating analytical workflows.

The Analytical Imperative: Distinguishing Isomers

The primary analytical challenge in the synthesis of this compound is the potential for the formation of closely related positional isomers, such as 2-Fluoro-4-isopropoxybenzoic acid or 3-Fluoro-2-isopropoxybenzoic acid. These isomers often exhibit similar physical properties, making their differentiation by simple techniques like melting point or thin-layer chromatography unreliable. Spectroscopic analysis, therefore, becomes the definitive arbiter of structural identity.

Multi-technique Spectroscopic Fingerprinting

A robust structural elucidation strategy relies on the convergence of data from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and self-validating dataset. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm.[2] For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

  • Expected ¹H NMR Data for this compound:

    • Carboxylic Acid Proton (-COOH): A broad singlet expected at a downfield chemical shift (>10 ppm), the exact position being concentration and solvent-dependent.

    • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The coupling patterns (doublets, triplets, or multiplets) and coupling constants (J-values) will be critical for confirming the substitution pattern.

    • Isopropoxy Protons (-OCH(CH₃)₂): A septet for the methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals should be in a 1:6 ratio.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Expected ¹³C NMR Data for this compound:

    • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

    • Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The isopropoxy-substituted carbon will also have a characteristic chemical shift.

    • Isopropoxy Carbons (-OCH(CH₃)₂): Two signals, one for the methine carbon and one for the two equivalent methyl carbons.

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.

  • Expected ¹⁹F NMR Data for this compound:

    • A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. The coupling of this fluorine to adjacent aromatic protons (³JHF) will provide further structural confirmation. For instance, a doublet of doublets might be observed due to coupling with two non-equivalent neighboring protons.

Spectroscopic Feature This compound (Expected) 2-Fluoro-4-isopropoxybenzoic acid (Reference) [3]Rationale for a Difference
¹H NMR (Aromatic Region) Three distinct, coupled signals.Different coupling patterns and chemical shifts due to the change in the relative positions of the substituents.The symmetry and electronic environment of the aromatic protons are altered.
¹³C NMR (Aromatic C-F) Characteristic chemical shift and C-F coupling constant.A different chemical shift and potentially a slightly different C-F coupling constant.The electronic effect of the isopropoxy group at the para position versus the meta position will influence the electron density around the C-F bond.
¹⁹F NMR A single resonance with specific couplings to ortho and meta protons.A different chemical shift and coupling pattern.The through-space and through-bond electronic effects of the substituents will alter the magnetic environment of the fluorine nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

  • Expected FT-IR Data for this compound:

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[4]

    • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the isopropoxy group will be just below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹ for an aromatic carboxylic acid.[4]

    • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions.

    • C-F Stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

While FT-IR is excellent for confirming the presence of the key functional groups, it is less powerful than NMR for distinguishing between positional isomers. However, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for differentiation when comparing the spectrum to a known reference standard.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, can offer additional structural clues.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a benzoic acid, LC-MS with electrospray ionization (ESI) is often preferred. GC-MS would require derivatization to an ester.[5]

  • Ionization: ESI in negative ion mode is typically effective for carboxylic acids, detecting the [M-H]⁻ ion.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide a highly accurate mass measurement, confirming the elemental composition.

  • Expected Mass Spectrometry Data for this compound:

    • Molecular Formula: C₁₀H₁₁FO₃

    • Molecular Weight: 198.19 g/mol

    • High-Resolution MS (ESI-): An [M-H]⁻ ion observed at m/z 197.0619, which corresponds to the elemental formula C₁₀H₁₀FO₃⁻.

    • Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate and the loss of propene (42 Da) from the isopropoxy group. The fragmentation pattern can be compared with that of suspected isomers to identify unique fragmentation pathways.

Data Summary and Workflow Visualization

Table 1: Summary of Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR -COOHBroad singlet, >10 ppm
Ar-H3 distinct signals, ~7.0-8.5 ppm
-OCH(CH₃)₂Septet (~4.6 ppm), Doublet (~1.4 ppm)
¹³C NMR -COOH~165-175 ppm
Ar-C6 signals, including a C-F coupled carbon
-OCH(CH₃)₂2 signals
¹⁹F NMR Ar-FSingle resonance with H-F coupling
FT-IR O-H stretchBroad band, 3300-2500 cm⁻¹
C=O stretchStrong, sharp band, ~1700-1680 cm⁻¹
C-O and C-FStrong bands in the 1320-1000 cm⁻¹ region
HRMS (ESI-) [M-H]⁻m/z 197.0619 (C₁₀H₁₀FO₃⁻)

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison synthesis Crude Product ftir FT-IR Analysis (Functional Groups) synthesis->ftir Initial Check ms HRMS Analysis (Molecular Formula) synthesis->ms Confirm Mass nmr NMR Suite (1H, 13C, 19F) (Connectivity & Isomerism) synthesis->nmr Definitive Structure data_integration Integrate All Spectra ftir->data_integration ms->data_integration nmr->data_integration comparison Compare with Isomer Data & Theoretical Values data_integration->comparison structure_confirmation Structure Confirmed: This compound comparison->structure_confirmation Data Converges structure_rejection Structure Incorrect (Re-evaluate Synthesis) comparison->structure_rejection Discrepancies Found

Caption: A workflow diagram for the structural confirmation of this compound.

Key Structural Correlations in this compound

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Substituted Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, understanding how a simple change in a substituent's position can dramatically alter a molecule's reactivity is fundamental. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorobenzoic acids, supported by experimental data and theoretical principles. We will explore how the interplay of electronic effects governs the acidity and, by extension, the general reactivity of these important chemical building blocks.

The Decisive Influence of Substituent Position: A Theoretical Overview

The reactivity of a substituted benzoic acid is primarily dictated by its acidity, quantified by its pKa value. A lower pKa signifies a stronger acid, indicating a greater ease of deprotonation to form the conjugate base (benzoate). This increased acidity is a direct result of the stabilization of the negatively charged carboxylate. The fluorine atom, a key player in this context, exerts two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly pull electron density away from the benzene ring through the sigma bonds.[1][2] This electron-withdrawing effect is distance-dependent; it is most potent at the adjacent ortho position and diminishes through the meta to the para position.[1] By withdrawing electron density, the -I effect stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the parent molecule.[1]

  • Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring.[3][4] This electron-donating resonance effect (also known as the mesomeric effect, +M) increases electron density on the ring, particularly at the ortho and para positions. This donation of electron density destabilizes the carboxylate anion, making the parent acid less acidic.[3][5]

The final acidity of each isomer is determined by the balance of these two competing effects.

Positional Isomers: A Case-by-Case Analysis

The distinct reactivity of each fluorobenzoic acid isomer can be rationalized by its unique combination of inductive and resonance influences.

  • 2-Fluorobenzoic Acid (Ortho Isomer): This isomer is the most acidic of the three. Its enhanced acidity is attributed to the "ortho effect," a combination of factors. The powerful, distance-dependent inductive effect (-I) is at its maximum due to the fluorine's proximity to the carboxylic group.[6][7] Furthermore, steric hindrance between the fluorine atom and the carboxylic acid group can force the -COOH group out of the plane of the benzene ring. This disrupts the resonance of the carboxyl group with the ring, which increases the acidity of the proton.[6][8]

  • 3-Fluorobenzoic Acid (Meta Isomer): At the meta position, the resonance effect is negligible.[3][5] Consequently, the reactivity is dominated by the strong electron-withdrawing inductive effect (-I). This effect effectively stabilizes the conjugate base, making 3-fluorobenzoic acid a significantly stronger acid than benzoic acid itself.

  • 4-Fluorobenzoic Acid (Para Isomer): In the para position, both effects are at play. The inductive effect is at its weakest due to the increased distance from the carboxyl group.[3] Simultaneously, the electron-donating resonance effect (+R) is active and counteracts the inductive withdrawal.[9] The net result is that while the -I effect still outweighs the +R effect, the overall stabilization of the conjugate base is less pronounced than in the ortho and meta isomers, rendering 4-fluorobenzoic acid the least acidic of the three fluorinated isomers.

Quantitative Comparison: Acidity Data

The pKa value is the definitive measure of a weak acid's strength in solution. The data below, compiled from established sources, quantitatively demonstrates the principles discussed. A lower pKa corresponds to a stronger acid.

CompoundSubstituent PositionpKa (at 25°C)Relative Acidity
2-Fluorobenzoic Acid Ortho3.27[2][10]Strongest
3-Fluorobenzoic Acid Meta3.86Intermediate
4-Fluorobenzoic Acid Para4.15[11][12]Weakest (of the three)
Benzoic Acid (Reference)Unsubstituted4.20Reference

This data clearly confirms the predicted order of acidity: ortho > meta > para > unsubstituted benzoic acid .

Visualizing Electronic Effects

The following diagrams illustrate the dominant electronic forces at play for each isomer, explaining the observed trend in acidity.

electronic_effects cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_acid 2-Fluorobenzoic Acid o_effects Strong -I Effect Steric Hindrance (Ortho Effect) o_acid->o_effects Dominant o_result Most Acidic (pKa = 3.27) o_effects->o_result m_acid 3-Fluorobenzoic Acid m_effects Strong -I Effect (No Resonance Effect) m_acid->m_effects Dominant m_result Intermediate Acidity (pKa = 3.86) m_effects->m_result p_acid 4-Fluorobenzoic Acid p_effects Weaker -I Effect Opposing +R Effect p_acid->p_effects Competing p_result Least Acidic (pKa = 4.15) p_effects->p_result

Caption: Dominant electronic effects governing the acidity of fluorobenzoic acid isomers.

Implications for Chemical Reactivity: The Case of Esterification

The acidity of a carboxylic acid is a strong predictor of its reactivity in many common organic reactions. For instance, in acid-catalyzed esterification, a more acidic carboxylic acid will typically react faster. The increased acidity reflects a greater partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.[10]

While direct comparative kinetic data for the esterification of these specific isomers is sparse in the literature, we can predict the relative rates based on their pKa values:[10]

Expected order of esterification reactivity: 2-fluorobenzoic acid > 3-fluorobenzoic acid > 4-fluorobenzoic acid > benzoic acid

This predicted trend underscores how the electronic effects of the fluorine substituent, which modulate acidity, also govern the kinetic profile of subsequent reactions.

Experimental Protocol: Determination of pKa via Potentiometric Titration

To empirically validate the pKa values, a potentiometric titration is a reliable and standard method. This protocol provides a self-validating system for determining the acid dissociation constant.

Objective: To determine and compare the pKa values of ortho-, meta-, and para-fluorobenzoic acid in an aqueous solution.

Materials:

  • High-purity samples of 2-, 3-, and 4-fluorobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, CO2-free water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beakers

  • Analytical balance

Workflow Diagram:

pKa_determination start Start: Calibrate pH Meter prep Prepare Acid Solution (e.g., 0.01 M in 50 mL H₂O) start->prep setup Set up Titration Apparatus (Beaker on stirrer, pH probe submerged) prep->setup titrate Titrate with 0.1 M NaOH (Add in small increments, e.g., 0.2 mL) setup->titrate record Record pH after each addition titrate->record plot Plot pH (y-axis) vs. Volume of NaOH added (x-axis) record->plot analyze Analyze Titration Curve plot->analyze ep Determine Equivalence Point (steepest point of curve) analyze->ep hep Determine Half-Equivalence Point (Volume = 1/2 of Equivalence Point) ep->hep pka Find pKa (pH at the half-equivalence point) hep->pka end End: Repeat for each isomer pka->end

Caption: Workflow for experimental pKa determination using potentiometric titration.

Step-by-Step Procedure:

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of one fluorobenzoic acid isomer to prepare a solution of known concentration (e.g., 50 mL of a 0.01 M solution) in a 100 mL beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode does not contact the stir bar.

  • Initial Reading: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue this process, reducing the increment size as you approach the equivalence point (where the pH changes rapidly), and continue for several milliliters past this point.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine Equivalence Point: Identify the volume of NaOH at the equivalence point, which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for higher accuracy.

  • Determine Half-Equivalence Point: Calculate the volume of NaOH that corresponds to half of the equivalence point volume.

  • Identify pKa: The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

  • Repeat: Repeat the entire procedure for the other two isomers to ensure a valid comparison.

Conclusion

The reactivity of ortho-, meta-, and para-fluorobenzoic acids is a classic illustration of how subtle structural changes profoundly impact chemical properties. The acidity, a reliable proxy for overall reactivity, is governed by a delicate balance between the distance-dependent inductive effect and the position-specific resonance effect of the fluorine substituent. The unique "ortho effect" further elevates the acidity of the 2-fluoro isomer, making it the strongest acid of the series. This predictable trend, confirmed by experimental pKa data, provides a robust framework for researchers to select the appropriate isomer for specific applications in synthesis and drug design, enabling finer control over reaction outcomes and molecular interactions.

References

  • PubChem. Benzoic Acid. National Center for Biotechnology Information.
  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity.
  • Verevkin, S. P., et al. (2014). Separation of substituent effects on the acidity of 2-substituted benzoic acids. ResearchGate.
  • Quora. What is the role of resonance in the acidity of benzoic acid?.
  • YouTube. Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids.
  • Wikipedia. 2-Fluorobenzoic acid.
  • Wikipedia. 3-Fluorobenzoic acid.
  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Box, K. J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta.
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo...
  • Quora. Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?.
  • Filo. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids..
  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?.
  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
  • Saracino, G. A. A., et al. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. ResearchGate.
  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate.
  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate.
  • Valente, A. A., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2203.
  • Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?.
  • De Jesús, V. R., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate.
  • Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.
  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.

Sources

A Comparative Guide to the Synthetic Pathways of 2-Fluoro-3-isopropoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules can significantly enhance their desired properties, including metabolic stability and binding affinity.[1] 2-Fluoro-3-isopropoxybenzoic acid is a valuable building block in this regard, and its efficient synthesis is a critical consideration for researchers and process chemists. This in-depth guide provides a comparative cost-benefit analysis of three distinct synthetic pathways to this target molecule, offering field-proven insights to inform your experimental choices.

Introduction to Synthetic Strategies

The synthesis of this compound presents a multi-faceted challenge, requiring careful consideration of starting material availability, reagent costs, reaction yields, and process safety. This guide will dissect three plausible synthetic routes:

  • Pathway 1: The Workhorse - Williamson Ether Synthesis

  • Pathway 2: The Strategic Fluorination - Ortho-Fluorination Approach

  • Pathway 3: The Diazonium Route - Sandmeyer Reaction Pathway

Each pathway will be evaluated based on its chemical logic, cost-effectiveness, and practical feasibility in a laboratory and potential scale-up setting.

Pathway 1: The Workhorse - Williamson Ether Synthesis

This classical and widely adopted method for ether formation offers a straightforward approach starting from the readily available 2-Fluoro-3-hydroxybenzoic acid. The core of this pathway is the nucleophilic substitution of a halide by an alkoxide.[2][3]

Reaction Scheme:

Williamson_Ether_Synthesis A 2-Fluoro-3-hydroxybenzoic acid C This compound A->C Williamson Ether Synthesis B Isopropyl bromide NaH or K2CO3, Solvent

Caption: Pathway 1 - Williamson Ether Synthesis

Experimental Protocol:
  • Deprotonation: To a solution of 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir until the cessation of hydrogen gas evolution, indicating the formation of the sodium phenoxide. Alternatively, a weaker base like potassium carbonate (K2CO3) can be used, often requiring higher temperatures.

  • Alkylation: To the resulting phenoxide solution, add isopropyl bromide (1.2 eq.) and heat the reaction mixture (typically 50-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and acidify with dilute HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Cost-Benefit Analysis:
Parameter Pathway 1: Williamson Ether Synthesis
Starting Material Cost 2-Fluoro-3-hydroxybenzoic acid: ~$300/100g[4][5][6][7]
Key Reagent Costs Isopropyl bromide: ~

250/100g[5][8][9][10][11] Potassium Carbonate: ~$96/50lb[1][4][12][13][14]
Estimated Yield 80-95% (based on similar Williamson ether syntheses)[2]
Process Complexity Low to moderate. Requires handling of moisture-sensitive and flammable reagents (NaH).
Safety & Waste NaH is highly reactive and requires careful handling.[15] Halogenated and solvent waste generated.
Overall Assessment Advantageous. This pathway is likely the most direct and cost-effective, provided the starting material is readily available. The high expected yield and straightforward procedure make it a strong contender.

Pathway 2: The Strategic Fluorination - Ortho-Fluorination Approach

This pathway employs a modern and powerful technique: the direct ortho-fluorination of a substituted phenol. Starting from the inexpensive 3-hydroxybenzoic acid, the hydroxyl group is first protected as an isopropyl ether, followed by regioselective fluorination.

Reaction Scheme:

Ortho_Fluorination A 3-Hydroxybenzoic acid C 3-Isopropoxybenzoic acid A->C Isopropylation B Isopropyl bromide Base E This compound C->E Ortho-Fluorination D Selectfluor®

Caption: Pathway 2 - Ortho-Fluorination

Experimental Protocol:
  • Isopropylation: Synthesize 3-isopropoxybenzoic acid from 3-hydroxybenzoic acid and isopropyl bromide using standard Williamson ether synthesis conditions as described in Pathway 1.

  • Ortho-Fluorination: Dissolve 3-isopropoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile). Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq.), and stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography to separate the desired ortho-fluorinated product from any potential regioisomers.

Cost-Benefit Analysis:
Parameter Pathway 2: Ortho-Fluorination
Starting Material Cost 3-Hydroxybenzoic acid: ~$473/100g[16][17][18][19][20]
Key Reagent Costs Isopropyl bromide: ~

97/25g[21][22][23][24][25][26]
Estimated Yield Isopropylation: ~90% Ortho-Fluorination: 60-80% (highly substrate-dependent)[27]
Process Complexity Moderate. Regioselectivity of the fluorination step can be a challenge and may require optimization.
Safety & Waste Selectfluor® is a strong oxidizing agent and should be handled with care.[13] Fluorinated waste requires specialized disposal.[28]
Overall Assessment Potentially Viable. While the starting material is cheaper, the high cost of the fluorinating agent and the potentially lower and less selective yield of the fluorination step are significant drawbacks. This pathway may be more suitable for small-scale synthesis where regiochemical diversity is desired.

Pathway 3: The Diazonium Route - Sandmeyer Reaction Pathway

This pathway utilizes a classic transformation in aromatic chemistry, the Sandmeyer reaction, to introduce the carboxylic acid functionality.[29][30][31][32] The synthesis commences with 2-fluoro-3-aminophenol.

Reaction Scheme:

Sandmeyer_Reaction A 2-Fluoro-3-aminophenol C 2-Fluoro-3-isopropoxyaniline A->C Isopropylation B Isopropyl bromide Base E 2-Fluoro-3-isopropoxybenzonitrile C->E Sandmeyer Reaction D 1. NaNO2, HCl 2. CuCN, KCN G This compound E->G Hydrolysis F H3O+

Caption: Pathway 3 - Sandmeyer Reaction

Experimental Protocol:
  • Isopropylation: The phenolic hydroxyl group of 2-fluoro-3-aminophenol is selectively O-alkylated with isopropyl bromide in the presence of a suitable base.

  • Diazotization: The resulting 2-fluoro-3-isopropoxyaniline is diazotized using sodium nitrite (NaNO2) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) to yield 2-fluoro-3-isopropoxybenzonitrile.

  • Hydrolysis: The nitrile is subsequently hydrolyzed to the carboxylic acid using acidic or basic conditions.

Cost-Benefit Analysis:
Parameter Pathway 3: Sandmeyer Reaction
Starting Material Cost 2-Fluoro-3-aminophenol: ~$326/100mg[8]
Key Reagent Costs Isopropyl bromide: ~$200-250/kg[33][15][27][34][35] Sodium Nitrite, Copper(I) Cyanide, Potassium Cyanide (relatively inexpensive)
Estimated Yield Isopropylation: ~80-90% Sandmeyer (cyanation): 60-80%[36] Hydrolysis: >90%
Process Complexity High. Involves multiple steps and the handling of highly toxic (cyanides) and potentially explosive (diazonium salts) intermediates.
Safety & Waste Diazonium salts can be explosive if isolated.[12] Cyanide salts are extremely toxic.[37] Significant aqueous and heavy metal waste is generated.
Overall Assessment Least Favorable. The high cost and low availability of the starting material, coupled with the significant safety hazards and process complexity, make this pathway the least attractive option for the synthesis of this compound.

Comparative Summary and Recommendation

Pathway Starting Material Cost Reagent Cost Overall Yield (Est.) Process Complexity Safety & Environmental Impact Recommendation
1: Williamson Ether Synthesis ModerateLow-ModerateHighLow-ModerateModerateHighly Recommended
2: Ortho-Fluorination LowHighModerateModerateModerate-HighConditionally Recommended (for small scale/analogs)
3: Sandmeyer Reaction Very HighLowModerateHighHighNot Recommended

Conclusion

Based on this comprehensive analysis, Pathway 1, the Williamson Ether Synthesis, emerges as the most cost-effective and practical route for the synthesis of this compound. Its reliance on a potentially accessible starting material, high-yielding reaction, and relatively straightforward procedure make it the preferred choice for both laboratory-scale synthesis and potential industrial scale-up.

Pathway 2, while starting from an inexpensive material, is hampered by the high cost of the fluorinating agent and potential regioselectivity issues. It may, however, be a valuable tool for the synthesis of a library of fluorinated analogs. Pathway 3 is severely limited by the prohibitive cost of its starting material and the significant safety and environmental concerns associated with the Sandmeyer reaction.

As with any synthetic endeavor, the optimal choice will ultimately depend on the specific project requirements, available resources, and the scale of the synthesis. This guide aims to provide a robust framework to support an informed and strategic decision-making process.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Chemical Health & Safety.
  • 341-27-5 Cas No. | 3-Fluoro-2-hydroxybenzoic acid. Apollo Scientific.
  • Selectfluor, 97%, for electrophilic fluorination, Certified® F+ Active 25g. Fisher Scientific.
  • 3-Hydroxybenzoic acid ReagentPlus , 99 99-06-9. Sigma-Aldrich.
  • 3-Amino-2-fluoro-phenol 97%. RHENIUM BIO SCIENCE.
  • 2-FLUORO-3-HYDROXYBENZOIC ACID 1G - PC9214-1G. Dabos.
  • Significance in Modern Chemistry.
  • 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.
  • 3-Hydroxybenzoic acid, 99% 2.5 kg | Buy Online. Thermo Fisher Scientific.
  • Potassium Carbonate, 99+%, for analysis, anhydrous 5 kg. Thermo Fisher Scientific.
  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. (2024). Chemistry – A European Journal.
  • 3-FLUORO-2-HYDROXYBENZOIC ACID [P70490]. ChemUniverse.
  • Sodium Hydride Powder | Low Price $30. Nanochemazone.
  • 3 Hydroxybenzoic Acid
  • 4-fluoro-1,4-diazoniabicyclo[2.2.
  • 425528 3-Fluoro-2-hydroxybenzoic acid CAS: 341-27-5. MilliporeSigma.
  • isopropyl bromide. IndiaMART.
  • Waste that reacts violently with water. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 99-06-9 Cas No. | 3-Hydroxybenzoic acid. Apollo Scientific.
  • Selectfluor 10g - TeraGenomics. Genprice.
  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. (2024).
  • 3-Hydroxybenzoic acid | CAS:99-06-9. ChemFaces.
  • Waste Disposal Inform
  • SelectFluor. Enamine.
  • Williamson ether synthesis. Wikipedia.
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). Beilstein Journal of Organic Chemistry.
  • Sodium Hydride, 60% Dispersion in Mineral Oil. The Lab Depot.
  • Selectfluor Price
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). UC San Diego.
  • Isopropyl Bromide - 75-26-3 Latest Price, Manufacturers & Suppliers. IndiaMART.
  • a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Sodium hydride, 55-60% suspension in mineral oil. Otto Chemie Pvt. Ltd.
  • Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Sandmeyer reaction. Wikipedia.
  • 1248479-48-2|3-Fluoro-2-isopropoxybenzoic acid|BLD Pharm. BLD Pharm.
  • Management of Solid Waste Containing Fluoride—A Review. (2021).
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 2-Fluorobenzoic acid 97 445-29-4. Sigma-Aldrich.
  • What are the industrial preparation method of fluoro benzoic acid? Quora.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Isopropyl bromide, 2-Bromopropane. Sigma-Aldrich.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • 2-Fluoro-5-nitrophenol|22510-08-3. BLD Pharm.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2011). Rasayan Journal of Chemistry.

Sources

A Comparative Guide to 2-Fluoro-3-isopropoxybenzoic Acid as a Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorinated benzoic acids, in particular, represent a class of exceptionally versatile synthetic intermediates. This guide provides a comparative analysis of 2-Fluoro-3-isopropoxybenzoic acid, a uniquely substituted building block. While direct literature on its specific applications is sparse, by examining its structural analogues and the fundamental principles of fluorine chemistry, we can delineate its potential utility and compare its strategic value against other common fluorinated precursors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage nuanced structural variations for optimizing lead compounds.

The Strategic Value of Fluorinated Benzoic Acids in Medicinal Chemistry

The introduction of fluorine into a molecular scaffold is a powerful tactic for enhancing a compound's pharmacological profile.[1][2] The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often blocking oxidation by cytochrome P450 enzymes and thereby increasing a drug's half-life.[2] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, create favorable dipole-dipole or hydrogen bond interactions within a target's binding pocket, and alter lipophilicity to improve membrane permeability.[2][3][4]

Fluorinated benzoic acids serve as ideal platforms for leveraging these benefits. The carboxylic acid moiety provides a reliable synthetic handle for elaboration into amides, esters, and other functionalities, forming the backbone of countless active pharmaceutical ingredients (APIs).[5][6] The specific substitution pattern on the phenyl ring, however, is what defines the building block's unique contribution to the final molecule.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the starting materials' purity is not a trivial detail—it is the bedrock of reproducible and reliable results. 2-Fluoro-3-isopropoxybenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in minute quantities, can lead to unforeseen side reactions, altered biological activity, and complications in regulatory submissions. This guide provides an in-depth, technically grounded framework for assessing the purity of commercially available this compound, empowering you to make informed decisions when selecting a supplier and ensuring the quality of your research.

The quality of pharmaceutical intermediates is paramount as it directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies increasingly expect robust control strategies for these materials, aligning with guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6]

Understanding Potential Impurities: A Synthesis-Based Approach

A definitive assessment of purity begins with a theoretical understanding of potential impurities. While specific manufacturing routes are proprietary, a plausible synthesis of this compound likely involves the isopropylation of a 2-fluoro-3-hydroxybenzoic acid precursor. This precursor itself could be synthesized through various routes, each with its own set of potential byproducts.

Potential Impurity Classes:

  • Starting Materials: Incomplete reactions could lead to the presence of 2-fluoro-3-hydroxybenzoic acid or other precursors.

  • Isomeric Impurities: Positional isomers, such as 2-fluoro-5-isopropoxybenzoic acid or 4-fluoro-3-isopropoxybenzoic acid, can be difficult to separate and may arise from non-selective steps in the synthesis.

  • Process-Related Impurities: Reagents, catalysts, and their byproducts used in steps like halogenation, nitration, or oxidation could persist in the final product.[7]

  • Degradation Products: The compound may degrade under specific storage or handling conditions.

This understanding of potential impurities informs our choice of analytical techniques, as each method offers unique strengths in detecting and quantifying these different classes of contaminants.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, employing multiple, complementary methods. This guide will focus on a powerful triad of techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, ideal for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides a direct measure of purity against a certified reference standard.[8]

The following diagram illustrates the logical workflow for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Final Purity Verdict CoA_Review Review Supplier's Certificate of Analysis (CoA) Sample_Prep Sample Preparation (Accurate Weighing & Dissolution) CoA_Review->Sample_Prep HPLC HPLC-UV/DAD (Purity & Impurity Profile) Sample_Prep->HPLC Inject GC_MS GC-MS (after derivatization) (Volatile & Semi-volatile Impurities) Sample_Prep->GC_MS Derivatize & Inject qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) Sample_Prep->qNMR Add Internal Standard Data_Integration Integrate Data from all three methods HPLC->Data_Integration GC_MS->Data_Integration qNMR->Data_Integration Compare_Suppliers Compare against CoA and other suppliers Data_Integration->Compare_Suppliers Final_Report Final Purity Assignment & Qualification for Use Compare_Suppliers->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Commercial Grades

To illustrate the importance of this multi-faceted approach, we present hypothetical data for this compound sourced from three different commercial suppliers. The Certificate of Analysis (CoA) provided by each supplier is compared against the results obtained from our rigorous, in-house verification using the methods detailed in this guide. A CoA is a critical document that provides batch-specific data on a product's quality and compliance.[9][10]

Parameter Supplier A (CoA) Supplier A (Verified) Supplier B (CoA) Supplier B (Verified) Supplier C (CoA) Supplier C (Verified)
Purity (HPLC, Area %) >99.0%99.2%>98.5%98.6%>99.5%99.6%
Purity (qNMR) Not Provided99.1% (± 0.2%)Not Provided97.8% (± 0.3%)Not Provided99.5% (± 0.2%)
Isomeric Purity (HPLC) Not Specified99.8%Not Specified99.1%Not Specified>99.9%
Residual Solvents (GC-MS) <0.1% Toluene0.08% Toluene<0.2% Acetone0.15% AcetoneConforms to ICH<0.01% Toluene
Unidentified Impurity at RRT 1.15 Not Reported0.07%Not Reported0.45%Not Reported<0.05%
Water Content (Karl Fischer) <0.2%0.12%<0.5%0.41%<0.1%0.08%

Analysis of the Comparative Data:

  • Supplier A: The verified data aligns well with their CoA, indicating a reliable and high-quality product.

  • Supplier B: While the HPLC purity is within their specification, the qNMR result is significantly lower, suggesting the presence of NMR-active impurities that are not well-detected by HPLC-UV. The higher level of an unidentified impurity is also a concern.

  • Supplier C: This supplier provides the highest purity material, with excellent correlation between all analytical methods. This would be the preferred choice for applications requiring the highest level of quality and control.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. All methods should be validated in your laboratory to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2][6][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone for purity assessment, offering excellent resolution for separating the main component from related substances.[3]

Instrumentation:

  • HPLC or UHPLC system with a UV/Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute to 0.1 mg/mL for analysis.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is in its protonated form for better peak shape and retention.

  • DAD detection allows for the examination of peak purity and the identification of co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis.[12][13]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

Derivatization (Esterification):

  • To approximately 1 mg of the sample, add 200 µL of 14% Boron Trifluoride in Methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature, add 500 µL of hexane and 500 µL of water.

  • Vortex and allow the layers to separate.

  • Inject 1 µL of the upper hexane layer into the GC-MS.

GC-MS Conditions:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

Causality Behind Experimental Choices:

  • Esterification with BF3-Methanol is a common and efficient method for derivatizing carboxylic acids, converting them to their more volatile methyl esters.[14]

  • A DB-5ms column is a general-purpose, low-bleed column that provides excellent separation for a wide range of compounds.

  • The temperature program is designed to separate volatile solvents at the beginning of the run and then elute the derivatized analyte and less volatile impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement, providing a direct and highly accurate assessment of purity without the need for a specific reference standard of the analyte itself.[2][8][15]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same NMR tube. The standard should be of high purity, stable, and have signals that do not overlap with the analyte.[6]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.

NMR Acquisition Parameters (Example for 400 MHz):

  • Pulse Program: Standard 90° pulse.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton of interest (typically > 30 seconds for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Spectral Width: Appropriate for observing all signals of interest.

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Causality Behind Experimental Choices:

  • A long relaxation delay is critical to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration and, therefore, accurate quantification.

  • A high-purity, stable internal standard with non-overlapping signals provides a reliable reference for the quantification.

  • DMSO-d6 is often a good solvent choice as it can dissolve a wide range of organic compounds and its residual peak does not typically interfere with many analyte signals.

The relationship between these three core techniques ensures a self-validating system for purity assessment.

Validation_Triangle HPLC HPLC (Relative Purity, Impurity Profile) GCMS GC-MS (Volatile Impurities, Structural Info) HPLC->GCMS Confirms non-volatile impurity identity qNMR qNMR (Absolute Purity, Structural Confirmation) GCMS->qNMR Identifies impurities affecting qNMR qNMR->HPLC Validates HPLC purity value

Caption: The orthogonal relationship between HPLC, GC-MS, and qNMR creates a robust, self-validating purity assessment.

Conclusion

The rigorous assessment of purity for key pharmaceutical intermediates like this compound is a non-negotiable aspect of quality control in modern drug development. Relying solely on a supplier's Certificate of Analysis is insufficient. An in-house verification strategy employing an orthogonal set of analytical techniques—HPLC for impurity profiling, GC-MS for volatile components, and qNMR for an absolute purity value—provides the highest degree of confidence. This multi-pronged approach not only validates the quality of the material but also safeguards the integrity and reproducibility of your research and development efforts. By investing in this level of analytical rigor, you build a foundation of quality that will carry through the entire drug development lifecycle.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • European Chemicals Agency. Validation of Analytical Procedures: Text and Methodology ICH Q2(R1). ECA Academy. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Emery Pharma.
  • Pauli, G. F., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • AWS. (2022).
  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. [Link]
  • ResearchGate. (2017).
  • The Pharmaceutical and Chemical Journal. (2025).
  • ResearchGate. (2025).
  • A Practical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaguideline. (2024).
  • Chemistry For Everyone. (2025).
  • MicroChemicals.
  • PubMed Central (PMC). (2023).
  • Datacor, Inc. (2024).
  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]
  • Chemistry LibreTexts. (2023).
  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]
  • Purosolv. (2024).
  • Science Rabbit. Pharmacopeial Solvents & Impurities. [Link]

Sources

A Comparative Guide to the Predicted Crystallographic Landscape of 2-Fluoro-3-isopropoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new active pharmaceutical ingredients (APIs), and ensuring the stability and efficacy of final formulations. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the anticipated crystallographic features of 2-Fluoro-3-isopropoxybenzoic acid, a molecule of interest in medicinal chemistry, by examining the experimentally determined crystal structures of its close structural analogs.

While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the time of this publication, we can infer its likely solid-state properties through a detailed comparison with related fluorinated and isopropoxy-substituted benzoic acids.[1] This analysis offers valuable insights into the expected intermolecular interactions, crystal packing motifs, and the influence of substituent positioning on the overall crystal architecture.

The Influence of Fluorine and Isopropoxy Groups on Benzoic Acid Crystallography

The crystal structure of benzoic acid itself is well-characterized, forming centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties.[2] The introduction of substituents onto the phenyl ring, such as a fluorine atom and an isopropoxy group, can significantly alter this fundamental packing arrangement. The fluorine atom, with its high electronegativity and ability to participate in non-covalent interactions like C-H···F hydrogen bonds, and the bulky, flexible isopropoxy group can introduce steric hindrance and alternative packing possibilities.

A comprehensive investigation of ortho-fluoro and chloro-substituted benzoic acids has highlighted the critical role of intramolecular interactions between the carboxylic group and the ortho-halogen substituent in determining the conformational preferences and resulting chemical properties of these molecules.[3] These interactions can, in turn, dictate the intermolecular associations in the crystalline state.

Comparative Analysis of Structural Analogs

To construct a predictive model for the crystallography of this compound, we will compare the known crystal structures of several related benzoic acid derivatives. The following table summarizes key crystallographic parameters for these analogs, providing a framework for understanding the potential structural landscape of our target molecule.

Compound NameMolecular FormulaCSD Refcode/SourceSpace GroupKey Intermolecular Interactions
This compound (Predicted) C₁₀H₁₁FO₃Not Available-Expected O-H···O, potential C-H···F and C-H···O
2-Fluoro-4-(methoxycarbonyl)benzoic acidC₉H₇FO₄[4][5]P-1O-H···O (carboxylate dimers), C-H···F, C-H···O[4][5]
2-Fluoro-4-hydroxymethyl benzoic acidC₈H₇FO₃[6]P2₁/cO-H···O, C-H···F, C-H···O[6]
Benzoic AcidC₇H₆O₂[2]P2₁/cO-H···O (centrosymmetric dimers)[2]
3-Isopropoxybenzoic acidC₁₀H₁₂O₃CSD Search Needed-Expected O-H···O

Data for 3-Isopropoxybenzoic acid requires a specific search within the Cambridge Structural Database for a direct comparison of the isopropoxy group's influence in a similar substitution pattern.

Experimental Protocol for X-ray Crystallography of Novel Benzoic Acid Derivatives

For researchers aiming to obtain experimental crystallographic data for this compound or similar novel derivatives, the following protocol outlines a standard workflow for single-crystal X-ray diffraction.

I. Crystallization
  • Solvent Selection: Begin by screening a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine optimal conditions for single crystal growth.

  • Method: Slow evaporation is a common and effective technique. Dissolve the compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation. Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.

  • Crystal Selection: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

II. Data Collection
  • Mounting: Mount the selected crystal on a cryoloop, which is then affixed to a goniometer head.

  • Diffractometer Setup: Utilize a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS) and a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

  • Data Acquisition: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

III. Structure Solution and Refinement
  • Data Processing: Integrate the collected diffraction data to determine the intensities and positions of the reflections.

  • Structure Solution: Use software such as SHELXS or Olex2 to solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

  • Refinement: Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit to the observed diffraction data.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Fluoro-3- isopropoxybenzoic acid dissolution Dissolution in Suitable Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Selection of a High-Quality Crystal evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (e.g., SHELXS) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features and Their Implications

Based on the comparative data, we can hypothesize several key features for the crystal structure of this compound:

  • Carboxylic Acid Dimers: It is highly probable that the molecule will form the characteristic hydrogen-bonded carboxylic acid dimers, a robust and common supramolecular synthon in benzoic acids.

  • Influence of the Ortho-Fluoro Group: The fluorine atom at the 2-position is expected to influence the conformation of the carboxylic acid group and may participate in intramolecular hydrogen bonding with the carboxylic acid proton or intermolecular C-H···F interactions, as seen in other fluorinated benzoic acids.[6]

  • Role of the Isopropoxy Group: The 3-isopropoxy group is likely to play a significant role in the overall crystal packing. Its bulkiness may disrupt simple layered structures, and its potential for C-H···O interactions could lead to more complex three-dimensional networks. The conformation of the isopropoxy group (the torsion angles of the C-O-C-C chain) will also be a critical determinant of the packing efficiency.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structural analogs provides a robust framework for predicting its solid-state behavior. The interplay between the strong hydrogen-bonding of the carboxylic acid, the electronic and steric effects of the ortho-fluoro substituent, and the conformational flexibility of the meta-isopropoxy group is expected to result in a rich and complex crystallographic landscape. The experimental protocols and predictive insights provided in this guide are intended to empower researchers in their efforts to synthesize, crystallize, and structurally characterize this and other novel benzoic acid derivatives, ultimately accelerating the drug discovery and development process.

References

  • (Reference to a general organic chemistry or medicinal chemistry textbook discussing the importance of molecular structure)
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
  • (Reference to a seminal paper or review on supramolecular synthons in crystal engineering)
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • (Reference to a standard textbook on X-ray crystallography, e.g., "Crystal Structure Analysis" by Glusker and Trueblood)
  • (Reference to the user manual or public
  • Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.
  • 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709. PubChem. [Link]
  • 2-Fluoro-3-isopropoxybenzaldehyde (C10H11FO2). PubChem. [Link]
  • 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529. PubChem. [Link]
  • 5-Chloro-2-fluoro-3-isopropoxybenzoic acid | C10H10ClFO3 | CID 177683965. PubChem. [Link]
  • 6-Bromo-2-fluoro-3-isopropoxybenzoic acid. AOBChem USA. [Link]
  • (Reference to a publication detailing the synthesis of this compound if available)
  • (Reference to a publication detailing the synthesis of any of the analogs if relevant to the discussion)
  • The Largest Curated Crystal Structure D
  • (Duplicate of reference 4, can be consolid
  • (Reference to a general guide on crystalliz
  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.

Sources

The Strategic Value of 2-Fluoro-3-isopropoxybenzoic Acid in Modern Drug Discovery: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the judicious selection of foundational scaffolds is a critical determinant of success in any drug discovery program. Among the myriad of available building blocks, fluorinated benzoic acid derivatives have emerged as particularly valuable starting points for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of the potential utility of 2-Fluoro-3-isopropoxybenzoic acid and its derivatives, offering a forward-looking comparison of their synthetic possibilities and pharmacological relevance. While no drugs have been developed directly from this specific precursor to date, this guide will explore its promise by drawing parallels with structurally related compounds and outlining a strategic framework for its application in drug discovery.

The Significance of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] The presence of a fluorine atom, as in the 2-position of the benzoic acid ring, can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved dosing regimens.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.

  • Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

The Versatility of the Benzoic Acid Scaffold

The benzoic acid moiety is a common feature in a wide array of approved drugs and serves as a versatile anchor for chemical modification. Its carboxylic acid group provides a convenient handle for the formation of amides, esters, and other functional groups, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Potential Therapeutic Applications of this compound Derivatives

While direct analogues of this compound in clinical use are yet to be identified, the broader class of fluorinated benzoic acids has shown significant promise in various therapeutic areas. For instance, related compounds serve as crucial intermediates in the synthesis of anti-inflammatory agents, antibacterials, and oncology therapeutics.[1][3][4] The unique substitution pattern of this compound, with its ortho-fluoro and meta-isopropoxy groups, presents a distinct electronic and steric profile that could be exploited for novel target interactions.

Comparative Physicochemical Properties of Hypothetical Derivatives

To illustrate the potential for SAR exploration, the following table outlines how modifications to the this compound core could influence key physicochemical properties relevant to drug design.

Modification to Core ScaffoldPredicted Impact on Lipophilicity (cLogP)Predicted Impact on Acidity (pKa)Rationale for Pharmacological Relevance
Parent Compound ModerateModerately AcidicA balanced starting point for further optimization.
Amidation of the Carboxylic AcidIncreaseN/A (becomes neutral)Can improve cell permeability and introduce new hydrogen bonding interactions with the target.
Esterification of the Carboxylic AcidSignificant IncreaseN/A (becomes neutral)Can be employed as a prodrug strategy to enhance oral absorption, with the ester being cleaved in vivo to release the active carboxylic acid.
Addition of a polar group (e.g., hydroxyl) to the isopropoxy moietyDecreaseMinimal ChangeCan improve aqueous solubility and provide an additional point for target interaction or metabolic modification.
Replacement of isopropoxy with a longer alkyl chainIncreaseMinimal ChangeCan enhance binding in hydrophobic pockets of the target protein.

Experimental Workflow: A Roadmap for Discovery

The following section outlines a detailed, step-by-step methodology for a hypothetical screening campaign to identify bioactive compounds derived from this compound.

Diagram of a High-Throughput Screening Cascade

G cluster_0 Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization start This compound lib_synth Parallel Synthesis of Amide & Ester Library start->lib_synth qc Quality Control (LC-MS, NMR) lib_synth->qc hts High-Throughput Screening (e.g., Kinase Assay) qc->hts hit_id Hit Identification (Activity > 50% Inhibition) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (vs. Related Targets) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme In Vitro ADME/Tox Profiling sar->adme

Caption: A conceptual workflow for a drug discovery campaign starting from a this compound-based library.

Protocol for a Primary Kinase Inhibition Assay

This protocol describes a representative primary screen to identify inhibitors of a target kinase from a library of compounds derived from this compound.

Objective: To identify compounds that inhibit the activity of a target kinase by at least 50% at a single concentration.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Compound library (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library (at a stock concentration of 10 mM in DMSO) into individual wells of a 384-well plate. This results in a final assay concentration of 10 µM. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Enzyme and Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase buffer. Add 10 µL of this mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 15 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 30 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting >50% inhibition are considered "hits" and are selected for further study.

Causality Behind Experimental Choices:

  • The use of a 384-well format allows for high-throughput screening of a large number of compounds.

  • A single-point concentration of 10 µM is a standard starting point in primary screens to identify initial hits without excessive false negatives.

  • The ADP-Glo™ assay is chosen for its high sensitivity and robustness in detecting kinase activity.

Synthetic Versatility of this compound

The following diagram illustrates the potential synthetic pathways from this compound to a diverse set of derivatives for a chemical library.

G cluster_0 Amide Formation cluster_1 Ester Formation cluster_2 Reduction start This compound acyl_chloride Acyl Chloride Formation (SOCl2 or (COCl)2) start->acyl_chloride coupling Amide Coupling (R-NH2, EDC/HOBt) start->coupling fischer Fischer Esterification (R-OH, H+) start->fischer reduction Reduction (e.g., LiAlH4) start->reduction amide Primary & Secondary Amides acyl_chloride->amide R-NH2 coupling->amide ester Esters fischer->ester alcohol Benzyl Alcohol reduction->alcohol

Caption: Synthetic pathways from this compound to key derivative classes.

Conclusion

While this compound has not yet been the direct precursor to a marketed drug, its structural motifs are highly relevant to modern medicinal chemistry. The strategic placement of the fluorine and isopropoxy groups on the versatile benzoic acid scaffold presents a wealth of opportunities for the design of novel therapeutics. By leveraging established synthetic methodologies and high-throughput screening paradigms, researchers can systematically explore the chemical space around this promising building block to uncover new drug candidates with potentially superior efficacy and safety profiles. The insights and experimental frameworks provided in this guide are intended to serve as a valuable resource for scientists engaged in the pursuit of innovative medicines.

References

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. (2026, January 1).
  • Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • Ortho-substituted benzoic acid derivatives for the treatment of insulin resistance. (n.d.). Google Patents.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • 2-Fluoro-4-isopropoxybenzoic acid. (n.d.). PubChem.
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). Google Patents.
  • Synthesis of 2-amino-3-fluoro-benzoic acid. (n.d.). PrepChem.com.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.).
  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. (n.d.). PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014, February 13). PubMed.
  • Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. (2021, March 15). PubMed.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed.

Sources

A Senior Application Scientist's Guide to 2-Fluoro-3-isopropoxybenzoic Acid: Synthesis, Comparative Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth technical overview of 2-Fluoro-3-isopropoxybenzoic acid, a fluorinated aromatic building block with significant potential in pharmaceutical research and development. We will explore a robust synthetic route, compare its properties to relevant alternatives, and discuss its applications, supported by experimental insights and authoritative references.

Part 1: Synthesis of this compound: A Plausible and Adaptable Route

While a direct peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic pathway can be constructed by adapting established methodologies for analogous compounds. The most logical and versatile approach involves a multi-step sequence starting from commercially available precursors, centering around the well-established Williamson ether synthesis.[1]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the etherification of a suitable 2-fluoro-3-hydroxybenzoic acid derivative. This method offers flexibility and is amenable to scale-up.

Synthesis of this compound 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzoic acid 2-Amino-3-fluorobenzoic acid 2-Amino-3-fluorobenzoic acid 2-Fluoro-3-nitrobenzoic acid->2-Amino-3-fluorobenzoic acid Reduction (e.g., H2, Pd/C) 2-Fluoro-3-hydroxybenzoic acid 2-Fluoro-3-hydroxybenzoic acid 2-Amino-3-fluorobenzoic acid->2-Fluoro-3-hydroxybenzoic acid Diazotization followed by hydrolysis (e.g., NaNO2, H2SO4, H2O) This compound This compound 2-Fluoro-3-hydroxybenzoic acid->this compound Williamson Ether Synthesis (e.g., Isopropyl iodide, K2CO3, DMF) Isopropyl iodide Isopropyl iodide Isopropyl iodide->this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a comprehensive, three-step procedure adapted from established syntheses of related fluorinated benzoic acids.

Step 1: Synthesis of 2-Amino-3-fluorobenzoic acid from 2-Fluoro-3-nitrobenzoic acid

The initial step involves the reduction of the nitro group of commercially available 2-Fluoro-3-nitrobenzoic acid.

  • Materials: 2-Fluoro-3-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Hydrogen gas, Methanol.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-Fluoro-3-nitrobenzoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-Amino-3-fluorobenzoic acid.

Step 2: Synthesis of 2-Fluoro-3-hydroxybenzoic acid from 2-Amino-3-fluorobenzoic acid

This transformation is achieved via a diazotization reaction followed by hydrolysis.

  • Materials: 2-Amino-3-fluorobenzoic acid, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve 2-Amino-3-fluorobenzoic acid (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to boiling and maintain reflux until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 2-Fluoro-3-hydroxybenzoic acid.

Step 3: Synthesis of this compound via Williamson Ether Synthesis

The final step involves the O-alkylation of the phenolic hydroxyl group.

  • Materials: 2-Fluoro-3-hydroxybenzoic acid, Isopropyl iodide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-Fluoro-3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Add isopropyl iodide (1.5 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature, pour it into water, and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Part 2: Comparative Analysis: this compound vs. Alternatives

The value of a building block in drug discovery is best understood in the context of its alternatives. The specific placement of the fluoro and isopropoxy groups in this compound offers a unique combination of steric and electronic properties compared to its positional isomers and other related benzoic acid derivatives.

Physicochemical Properties: A Comparative Table

The position of the fluorine atom and the nature of the alkoxy group significantly influence the physicochemical properties of the benzoic acid derivative, which in turn affects its biological activity and pharmacokinetic profile.

PropertyThis compound (Predicted)3-Fluoro-2-isopropoxybenzoic acid4-Fluoro-3-isopropoxybenzoic acid (Predicted)2-Fluoro-3-methoxybenzoic acid (Predicted)
Molecular Weight 198.19 g/mol 198.19 g/mol 198.19 g/mol 184.15 g/mol
pKa ~3.0~3.2~3.5~2.9
LogP ~2.5~2.5~2.5~2.0
Polar Surface Area 46.53 Ų46.53 Ų46.53 Ų46.53 Ų

Note: Predicted values are based on computational models and may vary from experimental data.

Expertise & Experience Insights:

  • Acidity (pKa): The ortho-fluoro substituent in this compound is expected to have a significant acidifying effect on the carboxylic acid due to its strong electron-withdrawing inductive effect. This increased acidity can be advantageous for forming strong ionic interactions with basic residues in a protein's active site.

  • Lipophilicity (LogP): The isopropoxy group contributes to the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. The larger steric bulk of the isopropoxy group compared to a methoxy group can also influence the molecule's conformation and how it presents its pharmacophoric features to a biological target.

  • Metabolic Stability: The fluorine atom at the 2-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Performance in a Drug Discovery Context

The choice of a specific fluorinated benzoic acid isomer is a critical decision in lead optimization. While experimental data for this compound itself is not widely published, we can infer its potential performance based on the well-established principles of medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity.[2]

Part 3: Applications and Future Prospects

Fluorinated benzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[3] The unique substitution pattern of this compound makes it a promising building block for the development of novel therapeutics, particularly in areas where fine-tuning of acidity, lipophilicity, and metabolic stability is crucial.

Potential Therapeutic Areas

Based on the known biological activities of structurally related compounds, derivatives of this compound could be explored as:

  • Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid scaffolds.

  • Anticancer agents: The incorporation of fluorine can lead to compounds with enhanced antitumor activity.

  • Antibacterial agents: Fluoroquinolone antibiotics, for example, feature a fluorinated aromatic core.[4]

Future Directions

The synthesis and evaluation of a library of compounds derived from this compound would be a logical next step to fully elucidate its potential in drug discovery. The exploration of its use in the development of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities could also be a fruitful area of research.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem.
  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • 2-Fluoro-6-isopropoxy-3-methoxybenzoic acid | C11H13FO4 | CID 177686559 - PubChem.
  • Williamson Ether Synthesis - YouTube.
  • Williamson ether synthesis - Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts.
  • US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals - Google Patents.
  • Process for making 2-alkyl-3-hydroxybenzoic acids - European Patent Office - EP 1008583 A1.
  • Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - MDPI.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC.
  • Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - MDPI.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our responsibilities extend beyond the benchtop; they are intrinsically linked to ensuring a safe laboratory environment and stewarding the responsible management of chemical waste. This guide provides a comprehensive, experience-driven framework for the proper disposal of 2-Fluoro-3-isopropoxybenzoic acid (CAS No. 1346608-65-8). The principles outlined here are designed to protect personnel, ensure regulatory compliance, and uphold our commitment to environmental integrity. This is not merely a checklist, but a validation system for your laboratory's disposal workflow.

The Foundation: Hazard Analysis and Regulatory Context

These related compounds are consistently classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, we must handle this compound with the assumption that it poses similar risks.

The Critical Classification: A Halogenated Organic Compound

The presence of a carbon-fluorine bond places this molecule into the category of halogenated organic compounds (HOCs) . This is the single most important factor for its disposal. The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs under the Resource Conservation and Recovery Act (RCRA) due to their potential for persistence and environmental toxicity.[6][7][8] Improper disposal, such as drain disposal, is not only environmentally harmful but also a serious regulatory violation.[9]

Hazard Classification (Inferred)GHS Category (Anticipated)Rationale & Immediate Safety Implication
Skin Irritation Category 2Causes skin irritation. Prolonged contact must be avoided through the mandatory use of appropriate gloves.[2][3]
Eye Irritation Category 2/2ACauses serious eye irritation. Chemical splash goggles or safety glasses with side shields are essential.[1][3]
Respiratory Irritation STOT SE Category 3May cause respiratory irritation. Handling of the solid powder must be done in a ventilated area, preferably a fume hood, to prevent inhalation of dust.[1][3]
Hazardous Combustion Products N/AThermal decomposition is expected to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[1][2][4] This dictates the need for high-temperature incineration with flue gas scrubbing.

Operational Protocol: From Bench to Manifest

The following step-by-step procedure ensures that from the moment the compound is deemed "waste," it is handled safely and in compliance with established standards.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste container, ensure a robust barrier between you and the chemical.

  • Engineering Controls : All handling of solid this compound, including weighing and transferring to a waste container, must be performed within a certified chemical fume hood. This is your primary defense against respiratory exposure.[9]

  • Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For larger quantities, chemical splash goggles are recommended.[1][3]

  • Skin Protection :

    • Gloves : Wear nitrile gloves. Do not use latex gloves, which offer poor chemical resistance. If contact occurs, remove the glove immediately, wash your hands, and don a new glove.

    • Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection : If for any reason handling must occur outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1]

Step 2: Waste Collection and Segregation

Proper segregation is the cornerstone of a compliant and safe waste management program. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Select the Correct Container : Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, leak-proof screw cap. The container must be in good condition with no cracks or residue.

  • Label Accurately : The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full, unambiguous chemical name: "Waste this compound " (do not use abbreviations or formulas).[10]

    • The primary hazards: "Irritant "

    • The date accumulation started.

  • Segregate as Halogenated Waste : This is the most critical step. Place the container in a designated secondary containment bin labeled "Halogenated Organic Waste - Solids ." Never mix halogenated waste with non-halogenated waste.[10] This segregation is vital because disposal facilities use different processes; halogenated waste requires incineration with specialized scrubbers to neutralize the acidic gases (like HF) produced.[6][11]

  • Secure Storage : Keep the waste container tightly closed except when actively adding waste.[10] Store the secondary containment bin in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[2]

Step 3: Spill Management

Accidents happen; a prepared response is key.

  • Minor Spill (e.g., <5 grams in a fume hood) :

    • Ensure your PPE is intact.

    • Gently sweep the solid material using a dustpan and brush or a scoop. Do not create dust .[9][12]

    • Place the collected material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Major Spill (e.g., outside of containment, large quantity) :

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent access to the area until the EHS response team arrives.

Step 4: Final Disposal Arrangement

Laboratory personnel are responsible for the waste until it is accepted by a licensed professional.

  • Contact EHS : Once your waste container is full or you have no further need to accumulate this waste stream, contact your EHS office to schedule a pickup.

  • Complete Documentation : Fill out any required waste manifest or pickup forms with complete accuracy. This is a legal document that tracks the waste from "cradle to grave."

  • Professional Disposal : Your EHS office will work with a licensed hazardous waste contractor. The required and most effective method for destroying halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G A Identify Waste: This compound B Assess Hazards: Irritant, Halogenated Organic A->B C Don Required PPE: Goggles, Gloves, Lab Coat B->C D Select & Label Container: 'Hazardous Waste, Halogenated' C->D E Collect Waste in Fume Hood D->E F Store Securely in Designated Area: 'Halogenated Waste' E->F G Spill Occurs? F->G H Follow Spill Protocol G->H Yes I Container Full or Project Complete G->I No H->F I->F No J Contact EHS for Pickup I->J Yes K Complete Waste Manifest J->K L Transfer to Licensed Professional K->L M Disposal via High-Temp Incineration L->M

Caption: Disposal workflow for this compound.

References

  • PubChem. 2-Fluoro-3-methylbenzoic acid.
  • Fisher Scientific.
  • Carl ROTH.
  • PubChem. 5-Chloro-2-fluoro-3-isopropoxybenzoic acid.
  • U.S. Environmental Protection Agency.
  • Electronic Code of Federal Regulations (eCFR).
  • U.S. Environmental Protection Agency.
  • Braun Research Group, Northwestern University.
  • Environmental Analysis Health and Toxicology. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
  • PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

Sources

Personal protective equipment for handling 2-Fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a detailed operational and safety plan for handling 2-Fluoro-3-isopropoxybenzoic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making informed decisions to minimize risk.

Hazard Assessment: Understanding this compound

This compound (CAS No. 1346608-65-8) is an aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its chemical structure and data on similar fluorinated and acidic compounds. The primary risks are associated with its irritant properties.

Based on safety data for structurally related chemicals, the anticipated hazards are summarized below.[1][2][3][4]

Hazard CategoryGHS Hazard StatementPotential Effects & Routes of Exposure
Skin Irritation H315: Causes skin irritationRedness, inflammation, or burns upon direct contact (dermal).
Eye Irritation H319: Causes serious eye irritationSignificant irritation, redness, pain, and potential for eye damage upon contact (ocular).
Respiratory Irritation H335: May cause respiratory irritationIrritation of the nose, throat, and lungs if the solid dust or vapors are inhaled (inhalation).
Acute Oral Toxicity H302: Harmful if swallowedCan cause adverse health effects if ingested (ingestion).

The presence of the fluorine atom requires special consideration. Fluorinated organic compounds can be persistent and may possess unique metabolic toxicity.[5] Furthermore, upon decomposition (e.g., in a fire), they can release highly toxic gases such as hydrogen fluoride (HF).[3]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is dictated by the specific task being performed and the associated risk of exposure. The primary engineering control for handling this compound, especially the solid form, is a certified chemical fume hood to minimize inhalation exposure.[6][7]

Eye and Face Protection

Due to the serious eye irritation risk, proper eye protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[6] Standard safety glasses do not provide an adequate seal and are insufficient.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring solutions, heating) or dust generation (e.g., weighing large quantities), a full-face shield must be worn in addition to chemical splash goggles.[5][6][8]

Hand Protection: The Critical Barrier

Choosing the correct gloves is arguably the most critical decision for preventing dermal exposure. The chemical structure—a halogenated aromatic acid—presents a challenge for common disposable gloves.

  • The Challenge with Nitrile: Standard disposable nitrile gloves offer poor resistance to many halogenated and aromatic hydrocarbons.[9][10] While suitable for incidental splash protection against weak acids, their effectiveness against this compound, especially when in an organic solvent, is limited. Breakthrough can occur rapidly.[10]

  • Recommended Practice: Double-Gloving: For any task involving more than incidental contact, a double-gloving strategy is recommended. This provides a robust barrier and a clear indicator of contamination.

    • Inner Glove: A heavier, more resistant glove such as Butyl rubber or Viton should be considered for extended work. Butyl rubber provides excellent protection against acids and ketones.[11]

    • Outer Glove: A disposable nitrile glove can be worn over the primary glove. This protects the inner glove from contamination and can be changed frequently if splashed, preventing the spread of the chemical.[12]

Glove Material Compatibility Summary

Glove MaterialRecommended Use CaseAdvantagesDisadvantages
Nitrile Incidental contact (outer glove in double-gloving)Good dexterity, puncture resistance, protection from weak acids.[13]Poor resistance to halogenated and aromatic compounds.[9][10]
Neoprene Handling acids and basesGood durability and flexibility.[11][13]Not recommended for many halogenated or aromatic solvents.[14]
Butyl Rubber Primary glove (inner glove) for handling corrosive acidsExcellent resistance to acids, ketones, and esters.[11]Poor resistance to aromatic and halogenated solvents.
Viton™ (Fluoroelastomer) Primary glove (inner glove) for prolonged/high-risk workExcellent resistance to aromatic and chlorinated solvents.[14][15]Very expensive, poor physical properties.[15]

Always inspect gloves for any signs of degradation or puncture before use. If a glove is contaminated, it must be removed and disposed of immediately using the proper technique.[1]

Body and Respiratory Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[12] For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[6]

  • Respiratory Protection: All weighing and handling of the solid compound should occur within a chemical fume hood to prevent dust inhalation.[6] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) would be necessary.[8] For weighing fine powders, an N95 dust mask may provide additional comfort but is not a substitute for a fume hood.

Procedural Guidance: From Lab Bench to Waste Stream

A systematic approach to operations is essential for safety. This involves careful planning before, during, and after handling the chemical.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood.[6] Ensure the fume hood is functioning correctly. Assemble all necessary equipment, including spatulas, glassware, and labeled waste containers, before retrieving the chemical.

  • Donning PPE: Put on PPE in the correct order: lab coat, inner gloves (if double-gloving), outer gloves, and finally, eye/face protection.

  • Handling:

    • Weighing: Carefully weigh the solid compound on weigh paper or in a container within the fume hood. Avoid any actions that could generate dust, such as pouring from a height.[6]

    • Transfers: Use a spatula for solid transfers. When transferring solutions, do so slowly and carefully to avoid splashing.

  • Post-Handling:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Halogenated Waste

Proper segregation of waste is a critical and legally mandated component of laboratory safety.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[5][7]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.[7]

  • NEVER pour halogenated organic waste down the drain. These compounds can be toxic to aquatic life and are persistent in the environment.[5][7]

Visualizing the PPE Decision Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Workflow cluster_start Task Assessment cluster_task Task Type cluster_ppe Required PPE Level cluster_disposal Waste Management Start Start: Handling This compound Weighing Weighing Solid Powder Start->Weighing Is it a solid? Solution Preparing / Transferring Solution Start->Solution Is it a liquid/solution? PPE_Low Standard PPE: - Chemical Splash Goggles - Lab Coat - Double Gloves (Nitrile outer) - Fume Hood Weighing->PPE_Low Reaction Running Reaction (e.g., heating) Solution->Reaction Involves heating or splashing? Solution->PPE_Low PPE_High Enhanced PPE: - Goggles + Face Shield - Lab Coat + Apron - Double Gloves (Nitrile outer) - Fume Hood Reaction->PPE_High Disposal Dispose of all contaminated materials in labeled 'Halogenated Waste' container PPE_Low->Disposal PPE_High->Disposal

Caption: PPE selection workflow for handling this compound.

References

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Shriver, E. L. (1977). Some considerations in the handling of fluorine and the chlorine fluorides.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Unigloves. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds.
  • Purdue University, Department of Chemistry. (n.d.). Fluorine Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-isopropoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-isopropoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.